molecular formula C3H5NO2 B127357 2-Oxazolidinone CAS No. 497-25-6

2-Oxazolidinone

Número de catálogo: B127357
Número CAS: 497-25-6
Peso molecular: 87.08 g/mol
Clave InChI: IZXIZTKNFFYFOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxazolidinone (CAS 497-25-6) is a heterocyclic organic compound of fundamental importance in scientific research, serving as a versatile scaffold in organic synthesis and medicinal chemistry . This white to colorless solid (Molecular Formula: C₃H₅NO₂, Formula Weight: 87.08 g/mol) exhibits a melting point of 84-89°C and is soluble in water . In synthetic chemistry, this compound is a critical precursor for Evans auxiliaries, which are powerful tools for chiral synthesis . These auxiliaries enable highly diastereoselective reactions, including aldol additions and Diels-Alder reactions, allowing researchers to control stereochemistry with high precision . The compound also functions as an ethanolamine or aziridine equivalent in the synthesis of aminoethyl derivatives . In antimicrobial research, this compound is the core pharmacophore of a significant class of synthetic antibacterial agents . Its derivatives, such as the antibiotic Linezolid, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This action prevents the formation of the 70S initiation complex, a mechanism that is effective against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The structure is also being explored for development of new antitubercular and anticancer agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXIZTKNFFYFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074326
Record name 2-Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Oxazolidinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19667
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497-25-6, 51667-26-6
Record name 2-Oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxazolidinone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of the 2-Oxazolidinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique structural and chemical features have led to its incorporation into a range of important molecules, from life-saving antibiotics to powerful chiral auxiliaries. This technical guide provides a comprehensive overview of the core properties of the this compound ring, focusing on its structure, reactivity, spectroscopic signature, and biological significance.

Core Structural and Physicochemical Properties

The this compound core is characterized by a five-membered ring containing a nitrogen atom and an oxygen atom adjacent to a carbonyl group. This arrangement confers a unique set of physicochemical properties that are fundamental to its utility.

Molecular Geometry

The geometry of the this compound ring has been established through X-ray crystallography studies. The ring typically adopts a shallow envelope conformation. Key bond lengths and angles for the parent this compound and a representative derivative are summarized below.

Parameter3-Acetyloxazolidin-2-one(4S,5R)-4-methyl-5-phenyloxazolidin-2-one
Bond Lengths (Å)
C2-O11.3911.362
C2-N31.3651.372
N3-C41.4671.472
C4-C51.5281.554
C5-O11.4621.464
C2=O1.1991.205
Bond Angles (º)
O1-C2-N3109.3109.9
C2-N3-C4112.5111.4
N3-C4-C5102.7102.8
C4-C5-O1104.9104.2
C5-O1-C2110.4111.6
Physicochemical Data

The physicochemical properties of the parent this compound are crucial for its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₃H₅NO₂
Molecular Weight 87.08 g/mol [1]
Melting Point 86-89 °C[2]
Boiling Point 220 °C at 48 mmHg[2]
pKa ~17 (in DMSO)
LogP -0.75
Water Solubility Soluble

Spectroscopic Characterization

The identification and characterization of 2-oxazolidinones rely heavily on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of this compound derivatives. The chemical shifts are influenced by the substituents on the ring.

¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (ppm)Multiplicity
H4~3.6Triplet
H5~4.3Triplet
NH~6.5Broad Singlet

¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
C2~159
C4~45
C5~61
Infrared (IR) Spectroscopy

The IR spectrum of a this compound is characterized by strong absorption bands corresponding to the carbonyl and N-H groups.

Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3250-3350Strong, Broad
C=O Stretch (urethane)1730-1760Strong
C-O Stretch1200-1250Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a characteristic fragmentation pattern.

Key Fragments in the Mass Spectrum of this compound

m/zIon
87[M]⁺
57[M - CH₂O]⁺
43[M - CO₂]⁺

Reactivity and Synthetic Applications

The this compound ring is a versatile scaffold in organic synthesis, most notably as a chiral auxiliary.

Use as a Chiral Auxiliary (Evans Auxiliary)

Chiral 2-oxazolidinones, often referred to as Evans auxiliaries, are widely used to control stereochemistry in a variety of carbon-carbon bond-forming reactions. The bulky substituent at the C4 or C5 position effectively shields one face of the enolate derived from the N-acyl derivative, directing incoming electrophiles to the opposite face.

G cluster_0 Activation and Enolization cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Product Isolation Chiral_Aux Chiral this compound N_Acyl N-Acyl Oxazolidinone Chiral_Aux->N_Acyl Acylation Enolate Chiral Enolate N_Acyl->Enolate Deprotonation (e.g., LDA, Bu₂BOTf) Adduct Diastereomerically Enriched Adduct Enolate->Adduct Reaction Electrophile Electrophile (e.g., Aldehyde, Alkyl Halide) Electrophile->Adduct Product Enantiomerically Pure Product Adduct->Product Cleavage (e.g., LiOH/H₂O₂, LiBH₄) Recovered_Aux Recovered Chiral Auxiliary Adduct->Recovered_Aux

Workflow for the use of 2-oxazolidinones as chiral auxiliaries.
Experimental Protocols

This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Propionyl chloride (1.1 equiv)

Procedure:

  • Dissolve the chiral auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise and stir the mixture for 15 minutes.

  • Add propionyl chloride dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol outlines a typical diastereoselective aldol reaction.

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N.

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the aldol adduct by flash chromatography.

This protocol describes the hydrolytic cleavage of the auxiliary to yield a chiral carboxylic acid.[3]

Materials:

  • Aldol adduct (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) (4.0 equiv)

  • Lithium hydroxide (LiOH) (2.0 equiv)

Procedure:

  • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an excess of aqueous sodium sulfite solution and stir for 30 minutes.

  • Concentrate the mixture to remove THF.

  • Wash the aqueous residue with a non-polar solvent (e.g., hexanes) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

Biological Activity: Oxazolidinone Antibiotics

The this compound ring is the core pharmacophore of a clinically important class of antibiotics. Linezolid, the first member of this class to be approved, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

Mechanism of Action

Oxazolidinone antibiotics inhibit bacterial protein synthesis at a very early stage.[5][] They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[4][7] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the initiation of protein synthesis.[4][7][8] By blocking this step, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[4]

G cluster_1 Action of Oxazolidinone Antibiotics 30S 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex 50S 50S Ribosomal Subunit 50S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds Linezolid Linezolid Binding Binds to 23S rRNA on 50S Subunit Linezolid->Binding Block Formation of 70S Initiation Complex BLOCKED Binding->Block No_Protein_Synthesis No Protein Synthesis Block->No_Protein_Synthesis

Mechanism of action of oxazolidinone antibiotics.

Analytical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of novel this compound derivatives.

G cluster_techniques Analytical Techniques Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Purity_Analysis Purity and Identity Confirmation Purification->Purity_Analysis Physicochemical_Properties Physicochemical Characterization Structure_Elucidation->Physicochemical_Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS, Fragmentation) Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR XRay X-ray Crystallography (for single crystals) Structure_Elucidation->XRay HPLC HPLC / UPLC Purity_Analysis->HPLC MeltingPoint Melting Point Analysis Purity_Analysis->MeltingPoint pKa_LogP pKa and LogP Determination Physicochemical_Properties->pKa_LogP

Logical workflow for the characterization of this compound derivatives.

References

The Dawn of a New Antibacterial Era: A Technical Guide to the History and Discovery of 2-Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance poses a significant threat to global public health. The emergence of multidrug-resistant Gram-positive pathogens, in particular, has created an urgent need for novel antibacterial agents with unique mechanisms of action. The 2-oxazolidinones represent a pivotal success story in this ongoing battle, being one of the few truly new classes of antibiotics to be introduced into clinical practice in recent decades. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and structure-activity relationships of these crucial antibacterial agents.

A Journey of Discovery: The History of 2-Oxazolidinones

The story of the 2-oxazolidinones as antibacterial agents begins not in the realm of medicine, but in agrochemicals. The core 2-oxazolidinone chemical structure was first reported in 1888 by German chemist Siegmund Gabriel.[1] However, its antibacterial potential remained unrecognized for nearly a century.

In the late 1970s, scientists at E.I. DuPont de Nemours and Company were investigating compounds for the control of bacterial and fungal diseases in plants.[2] This research led to the initial discovery of the antibacterial properties of the oxazolidinone scaffold. Further chemical modifications by DuPont in the 1980s resulted in the development of the first synthetic oxazolidinones with activity against human pathogens, namely DuP-105 and DuP-721.[2][3] These early compounds demonstrated a broad spectrum of in vitro activity against most Gram-positive bacteria, as well as some anaerobes and Mycobacterium tuberculosis.[2]

Despite this promising activity, the development of DuP-105 and DuP-721 was halted due to issues with toxicity observed in preclinical studies.[3] However, the unique mechanism of action and the potential of this new class of antibiotics spurred further research. Scientists at The Upjohn Company (later Pharmacia and Upjohn) revisited the oxazolidinone scaffold in the 1990s, initiating a discovery program that ultimately led to the development of clinically viable candidates.[2][4]

This research effort culminated in the identification of eperezolid and linezolid, two compounds with significantly improved safety profiles and potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Although both showed excellent in vitro activity, linezolid was selected for further clinical development due to its superior pharmacokinetic profile, which allowed for twice-daily dosing.[2] Linezolid (marketed as Zyvox) received approval from the U.S. Food and Drug Administration (FDA) in 2000, becoming the first member of this new class of antibiotics to be used clinically.[5]

The success of linezolid paved the way for the development of second-generation oxazolidinones. In 2014, tedizolid (Sivextro) was approved by the FDA for the treatment of acute bacterial skin and skin structure infections.[5] Research into new oxazolidinone derivatives continues, with compounds like radezolid and contezolid having undergone clinical trials.[1]

Mechanism of Action: Halting Protein Synthesis at its Inception

The 2-oxazolidinones possess a unique mechanism of action that distinguishes them from all other classes of protein synthesis inhibitors. They act at the very earliest stage of translation: the formation of the initiation complex.[4][6] This novel mechanism is a key reason for their effectiveness against bacteria that have developed resistance to other protein synthesis inhibitors.

The process begins with the oxazolidinone molecule binding to the 50S ribosomal subunit.[6][7] Specifically, they interact with the 23S rRNA at the peptidyl transferase center (PTC).[8] This binding site is crucial for the catalysis of peptide bond formation. By occupying this critical location, the oxazolidinone physically obstructs the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of a functional 70S initiation complex.[4][6][7] Without the formation of this complex, the ribosome cannot begin to translate the mRNA into protein, leading to the cessation of bacterial protein synthesis.[7]

This bacteriostatic action is highly effective against a broad range of Gram-positive bacteria.[3] The lack of cross-resistance with other antibiotic classes further underscores the novelty and clinical importance of the oxazolidinones' mechanism of action.[6]

Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 50S_subunit->PTC Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex Forms 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Forms P_site P-site PTC->P_site A_site A-site PTC->A_site Oxazolidinone This compound Antibiotic Oxazolidinone->PTC Binds to Oxazolidinone->Initiation_Complex Prevents Formation fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->P_site Binds to fMet_tRNA->Initiation_Complex Incorporated into mRNA mRNA mRNA->30S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Inhibition Inhibition

Mechanism of action of this compound antibacterial agents.

Structure-Activity Relationships (SAR)

The antibacterial potency and pharmacokinetic properties of 2-oxazolidinones are significantly influenced by their chemical structure. Extensive research has elucidated the key structural features required for activity, primarily focusing on the A-ring (the oxazolidinone core), the B-ring (the N-aryl substituent), and the substituent at the C-5 position of the A-ring.

A-Ring (Oxazolidinone Core): The this compound ring is essential for antibacterial activity. Modifications to this core structure generally result in a loss of potency.

B-Ring (N-Aryl Substituent): The nature and substitution pattern of the N-aryl ring play a crucial role in the drug's activity and safety profile. A fluorine atom on the phenyl ring is often present and contributes to enhanced potency.

C-5 Substituent: The substituent at the C-5 position of the oxazolidinone ring is critical for potent antibacterial activity. The (S)-configuration at this position is essential. The acetamidomethyl group found in linezolid is a key feature, and modifications at this position have been a major focus of SAR studies. For instance, replacing the carbonyl oxygen of the acetamido group with a thiocarbonyl sulfur has been shown to enhance in vitro activity.

Quantitative Data: In Vitro Antibacterial Activity

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of key this compound compounds against a range of clinically relevant Gram-positive bacteria.

Table 1: In Vitro Activity of Early Oxazolidinones (DuP Compounds)

OrganismDuP-721 MIC90 (µg/mL)DuP-105 MIC90 (µg/mL)
Staphylococcus aureus116
Coagulase-negative staphylococci1-
Enterococcus faecalis416
Group A β-hemolytic streptococci0.5-
Bacteroides fragilis416
Data compiled from multiple sources.

Table 2: Comparative In Vitro Activity of Eperezolid and Linezolid

OrganismEperezolid MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)
Methicillin-susceptible S. aureus (MSSA)241
Methicillin-resistant S. aureus (MRSA)242
Coagulase-negative staphylococci124
Enterococcus faecalis24128
Enterococcus faecium22>128
Data represents a summary of findings from various studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the oxazolidinone compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). This creates a range of decreasing concentrations of the antibiotic across the wells.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol: In Vitro Translation Inhibition Assay

  • Preparation of Cell-Free Extract: A cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation is prepared from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture: A reaction mixture is prepared containing the cell-free extract, a template mRNA (e.g., encoding a reporter enzyme like luciferase or β-galactosidase), and radiolabeled amino acids (e.g., [35S]-methionine).

  • Addition of Oxazolidinone: The oxazolidinone compound at various concentrations is added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period to allow for protein synthesis to occur.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into the protein product (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by measuring the activity of the reporter enzyme.

  • Determination of IC50: The concentration of the oxazolidinone that inhibits protein synthesis by 50% (IC50) is calculated.

Ribosome Binding Assay

This assay directly measures the binding of the oxazolidinone to its ribosomal target.

Protocol: Ribosome Binding Assay

  • Preparation of Ribosomes: 70S ribosomes are isolated and purified from a bacterial strain.

  • Radiolabeling of Oxazolidinone: The oxazolidinone compound is radiolabeled (e.g., with tritium [3H] or carbon-14 [14C]).

  • Binding Reaction: A reaction mixture is prepared containing the purified ribosomes, the radiolabeled oxazolidinone, and a suitable binding buffer.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The ribosome-bound oxazolidinone is separated from the unbound compound. This can be achieved by methods such as ultrafiltration or equilibrium dialysis.

  • Quantification of Binding: The amount of radioactivity associated with the ribosomes is measured using a scintillation counter. This allows for the determination of the binding affinity (e.g., the dissociation constant, Kd).

Synthesis Workflow: A Representative Pathway to Linezolid

The synthesis of linezolid is a multi-step process. The following diagram illustrates a common synthetic route.

Linezolid Synthesis Workflow Start Starting Materials (e.g., 3,4-difluoronitrobenzene and morpholine) Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate A: 4-(3-fluoro-4-nitrophenyl)morpholine Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Intermediate B: 3-fluoro-4-morpholinylaniline Step2->Intermediate2 Step3 Step 3: Reaction with (R)-glycidyl butyrate Intermediate2->Step3 Intermediate3 Intermediate C: (R)-5-(hydroxymethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one Step3->Intermediate3 Step4 Step 4: Mesylation Intermediate3->Step4 Intermediate4 Intermediate D: Mesylated Oxazolidinone Step4->Intermediate4 Step5 Step 5: Azide Displacement Intermediate4->Step5 Intermediate5 Intermediate E: Azidomethyl Oxazolidinone Step5->Intermediate5 Step6 Step 6: Reduction of Azide Intermediate5->Step6 Intermediate6 Intermediate F: Aminomethyl Oxazolidinone Step6->Intermediate6 Step7 Step 7: Acetylation Intermediate6->Step7 End Linezolid Step7->End

A representative synthetic workflow for linezolid.

Conclusion

The discovery and development of the this compound class of antibacterial agents represent a landmark achievement in medicinal chemistry and infectious disease research. Their novel mechanism of action, potent activity against multidrug-resistant Gram-positive pathogens, and favorable pharmacokinetic properties have provided clinicians with a vital tool in the fight against serious bacterial infections. This technical guide has provided a comprehensive overview of the journey of the oxazolidinones, from their early discovery to their establishment as a clinically important class of antibiotics. Continued research into this versatile chemical scaffold holds the promise of developing next-generation agents with improved efficacy, a broader spectrum of activity, and an enhanced safety profile, further strengthening our armamentarium against the ever-evolving threat of antimicrobial resistance.

References

2-Oxazolidinone as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Oxazolidinone as a Privileged Scaffold in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

The this compound ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutically significant agents.[1][2] This structural unit is particularly recognized for its role in a novel class of synthetic antibiotics, but its versatility extends to compounds with antituberculosis, anticancer, anti-inflammatory, and neurologic activities.[2][3] The first FDA-approved drug featuring the this compound pharmacophore was Linezolid in 2000, which paved the way for extensive research and development of numerous analogues.[1][3]

The importance of the this compound core lies in its ability to act as a bioisostere for groups like carbamates, ureas, and amides, while offering improved druglike properties.[1] Its rigid structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the scaffold is a cornerstone in asymmetric synthesis, where it is widely employed as a chiral auxiliary to control the stereochemistry of new molecules, a critical aspect of modern drug design.[4][5] This guide provides a comprehensive technical overview of the this compound scaffold, covering its mechanism of action, structure-activity relationships, therapeutic applications, and detailed synthetic protocols.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

The primary and most studied mechanism of action for this compound antibiotics is the unique inhibition of bacterial protein synthesis at a very early stage.[6][7] Unlike many other protein synthesis inhibitors, oxazolidinones block the formation of the initiation complex, a crucial first step in the translation process.[8][9]

The key steps are as follows:

  • Binding to the 50S Ribosomal Subunit : Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA portion.[10][11]

  • Inhibition of the Initiation Complex : This binding event prevents the formation of a functional 70S initiation complex, which consists of the 50S subunit, the 30S subunit, mRNA, and the initiator N-formylmethionyl-tRNA (fMet-tRNA).[8][9][10]

  • Prevention of Translation : By blocking this initial step, the entire process of protein synthesis is halted, leading to a bacteriostatic effect.[9][12]

This novel mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors, making oxazolidinones effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][11]

Oxazolidinone_Mechanism_of_Action cluster_0 Bacterial Cell 30S_Subunit 30S Ribosomal Subunit Initiation_Complex_Assembly 70S Initiation Complex Assembly 30S_Subunit->Initiation_Complex_Assembly mRNA mRNA mRNA->Initiation_Complex_Assembly fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->Initiation_Complex_Assembly 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Initiation_Complex_Assembly Protein_Synthesis Protein Synthesis (Translation) Initiation_Complex_Assembly->Protein_Synthesis Oxazolidinone This compound Drug (e.g., Linezolid) Oxazolidinone->50S_Subunit Binds to P-site on 23S rRNA Block Inhibition Block->Initiation_Complex_Assembly SAR_Summary cluster_A A-Ring (Oxazolidinone) cluster_B B-Ring (N-Aryl) cluster_C C-Ring (para-Substituent) SAR Key SAR Insights for this compound Antibacterials A_Node C5 Position: - (S)-Configuration is ESSENTIAL - Acetamidomethyl side chain is critical for binding - Thioamide substitution can increase potency SAR->A_Node Core Scaffold B_Node Phenyl Ring: - N-Aryl group is crucial - 3-Fluoro (meta) substitution enhances activity SAR->B_Node Key Substituent C_Node Variable Region: - Tolerant to diverse, bulky groups - Modulates PK/PD properties - Can extend activity spectrum - Examples: Morpholine, Piperazine, Fused Rings SAR->C_Node Modulation Region Linezolid_Synthesis_Workflow A 3-Fluoro-4- morpholinyl aniline C Adduct Formation (Amino Alcohol) A->C B (R)-Epichlorohydrin B->C D Cyclization (e.g., with CDI) C->D E (5R)-5-(Chloromethyl)-3- [3-fluoro-4-morpholinylphenyl] -2-oxazolidinone D->E F Phthalimide Substitution E->F G Phthalimide Intermediate F->G H Deprotection (Hydrazine Hydrate) G->H I Primary Amine Intermediate H->I J Acetylation (Acetic Anhydride) I->J K Linezolid J->K Chiral_Auxiliary_Workflow Start Achiral Substrate (e.g., Carboxylic Acid) Attachment Attachment of Auxiliary Start->Attachment Auxiliary Chiral this compound Auxiliary Auxiliary->Attachment Chiral_Substrate Chiral N-Acyl Oxazolidinone Attachment->Chiral_Substrate Reaction Asymmetric Reaction (e.g., Aldol, Alkylation) Chiral_Substrate->Reaction Diastereomer Diastereomerically Pure Product Reaction->Diastereomer Cleavage Cleavage of Auxiliary Diastereomer->Cleavage Final_Product Enantiomerically Pure Target Molecule Cleavage->Final_Product Recycle Recovered Chiral Auxiliary Cleavage->Recycle Recover & Recycle

References

The Unraveling of a Molecular Siege: A Technical Guide to the Mechanism of Action of Oxazolidinone Antibiotics on the 50S Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, a comprehensive understanding of the mechanisms by which existing antibiotic classes function is paramount for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the molecular interactions between oxazolidinone antibiotics and their target, the 50S ribosomal subunit, offering a valuable resource for researchers, scientists, and drug development professionals.

Oxazolidinones, a unique class of synthetic antimicrobial agents, exhibit potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their distinct mechanism of action, which involves the inhibition of a very early stage of protein synthesis, sets them apart from other ribosome-targeting antibiotics and is the primary focus of this document.

The Target: The 50S Ribosomal Subunit

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is a primary target for many clinically important antibiotics. The ribosome is composed of two subunits, the 30S and the 50S. The 50S subunit harbors the peptidyl transferase center (PTC), the catalytic core responsible for the formation of peptide bonds between amino acids.

Pinpointing the Attack: The Oxazolidinone Binding Site

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have unequivocally identified the binding site of oxazolidinones within the PTC of the 50S ribosomal subunit.[1] This binding pocket is located at the A-site of the PTC and is predominantly composed of 23S rRNA.

Key nucleotides of the 23S rRNA that form direct interactions with oxazolidinones include those in Domain V, a highly conserved region critical for peptidyl transferase activity. The binding of the oxazolidinone molecule within this site sterically hinders the proper positioning of the initiator fMet-tRNA in the P-site and the incoming aminoacyl-tRNA in the A-site, thereby preventing the formation of the first peptide bond.

The Core Mechanism: Inhibition of Translation Initiation

The primary mechanism of action of oxazolidinone antibiotics is the inhibition of the initiation phase of bacterial protein synthesis.[2][3] This crucial first step involves the assembly of the 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator fMet-tRNA.

Oxazolidinones, by binding to the 50S subunit, prevent the formation of a functional 70S initiation complex.[4] This blockade occurs after the formation of the 30S initiation complex but before the joining of the 50S subunit and the subsequent formation of the first peptide bond. Evidence suggests that oxazolidinones interfere with the correct placement of the fMet-tRNA in the P-site of the PTC.

dot

Mechanism_of_Action cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Initiation_Complex 70S Initiation Complex (Functional) PTC->Initiation_Complex Prevents formation P_site P-site A_site A-site Oxazolidinone Oxazolidinone Oxazolidinone->PTC Binds to A-site cleft Inhibition Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binding prevented 30S_subunit 30S Subunit fMet_tRNA->30S_subunit Binds mRNA mRNA mRNA->30S_subunit Binds 30S_subunit->Initiation_Complex Joins Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to

Caption: Oxazolidinone Mechanism of Action on the 50S Ribosome.

Quantitative Analysis of Oxazolidinone-Ribosome Interaction

The affinity of oxazolidinones for the bacterial ribosome has been quantified through various biochemical and biophysical assays. These values are crucial for understanding the structure-activity relationship (SAR) and for the design of more potent derivatives.

OxazolidinoneAssay TypeParameterValue (µM)Organism/System
EperezolidRibosome Binding AssayKd~20E. coli 50S subunit
LinezolidInitiation Complex FormationIC50152E. coli 70S ribosomes
PNU-176798Initiation Complex FormationIC5032E. coli 70S ribosomes
LinezolidCoupled Transcription-TranslationIC501.8E. coli S30 extract
LinezolidIn Vitro Translation (MS2 RNA)IC5015E. coli S30 extract

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and advancement of research in this field.

Ribosome Binding Assay (Competitive)

This assay is used to determine the binding affinity of an oxazolidinone to the ribosome and to investigate whether it competes with other ribosome-targeting antibiotics.

dot

Ribosome_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Ribosomes Purified 50S Ribosomal Subunits Incubate Incubate Ribosomes, Radiolabeled Oxazolidinone, and Competitor Ribosomes->Incubate Radiolabeled_Ox Radiolabeled Oxazolidinone (e.g., [14C]-eperezolid) Radiolabeled_Ox->Incubate Unlabeled_Comp Unlabeled Competitor (Oxazolidinone or other antibiotic) Unlabeled_Comp->Incubate Filter Rapid Filtration through Nitrocellulose Membrane Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analyze Data Analysis (e.g., Scatchard Plot) Scintillation->Analyze

Caption: Experimental Workflow for a Competitive Ribosome Binding Assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified 50S ribosomal subunits, a fixed concentration of radiolabeled oxazolidinone (e.g., [14C]-eperezolid), and varying concentrations of the unlabeled competitor antibiotic in a suitable binding buffer.

  • Incubation: Incubate the reaction mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a nitrocellulose membrane. Ribosomes and bound radiolabeled ligand are retained on the membrane.

  • Washing: Wash the membrane with cold buffer to remove unbound radiolabeled oxazolidinone.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled oxazolidinone against the concentration of the competitor to determine the inhibitory constant (Ki). A Scatchard plot can be used to determine the dissociation constant (Kd) and the number of binding sites.

In Vitro Translation Inhibition Assay

This assay measures the ability of an oxazolidinone to inhibit the synthesis of a protein from an mRNA template in a cell-free system.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract), an mRNA template (e.g., MS2 phage RNA), a mixture of amino acids including a radiolabeled amino acid (e.g., [35S]-methionine), and varying concentrations of the oxazolidinone antibiotic.

  • Incubation: Incubate the reaction mixture at 37°C to allow for transcription (if using a DNA template) and translation.

  • Precipitation: Stop the reaction and precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each oxazolidinone concentration and determine the 50% inhibitory concentration (IC50).

The Emergence of Resistance

The clinical utility of oxazolidinones is threatened by the emergence of resistant bacterial strains. Understanding the mechanisms of resistance is crucial for the development of strategies to overcome it.

dot

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Oxazolidinone Oxazolidinone 50S_Ribosome 50S Ribosomal Subunit (Binding Site) Oxazolidinone->50S_Ribosome Binds Reduced_Binding Reduced Binding Affinity 50S_Ribosome->Reduced_Binding Leads to Target_Site_Mutation Target Site Mutation (23S rRNA, L3, L4) Target_Site_Mutation->50S_Ribosome Alters Target_Modification Target Site Modification (Cfr Methyltransferase) Target_Modification->50S_Ribosome Modifies Resistance Oxazolidinone Resistance Reduced_Binding->Resistance

Caption: Mechanisms of Resistance to Oxazolidinone Antibiotics.

The primary mechanisms of resistance to oxazolidinones involve alterations to the drug's binding site on the 50S ribosomal subunit.

Target Site Mutations

Mutations in the genes encoding the 23S rRNA are the most common cause of oxazolidinone resistance.[5] These mutations, often single nucleotide polymorphisms, occur in Domain V of the 23S rRNA, in close proximity to the oxazolidinone binding site. These alterations reduce the binding affinity of the drug to the ribosome.

Mutations in the genes encoding ribosomal proteins L3 and L4, which are also located near the PTC, have also been associated with reduced susceptibility to oxazolidinones.[6] These protein alterations are thought to indirectly affect the conformation of the 23S rRNA, thereby impacting drug binding.

Target Site Modification

A significant and transferable mechanism of resistance is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[7] This gene encodes a methyltransferase that modifies an adenine residue (A2503 in E. coli) within the 23S rRNA of the PTC. This methylation sterically hinders the binding of oxazolidinones and other antibiotics that target this region, leading to broad cross-resistance.

Quantitative Impact of Resistance Mechanisms

The following table summarizes the impact of specific resistance mechanisms on the minimum inhibitory concentration (MIC) of linezolid and tedizolid against Staphylococcus aureus.

Resistance MechanismMutation/GeneOrganismAntibioticFold Increase in MIC
23S rRNA MutationG2576TS. aureusLinezolid8- to 16-fold
23S rRNA MutationT2500AS. aureusLinezolid4- to 8-fold
Ribosomal Protein L3 MutationΔSer145S. aureusLinezolid4-fold
Ribosomal Protein L4 MutationK68QS. aureusLinezolid2- to 4-fold
Target Site Modificationcfr geneS. aureusLinezolid4- to 8-fold
23S rRNA Mutation + L3 MutationG2447T + A157RS. epidermidisLinezolid>128-fold

Conclusion

Oxazolidinone antibiotics represent a critical tool in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action, centered on the inhibition of translation initiation, provides a distinct advantage over other classes of protein synthesis inhibitors. A thorough understanding of their interaction with the 50S ribosomal subunit, as detailed in this guide, is fundamental for the rational design of novel oxazolidinones that can overcome existing resistance mechanisms and ensure the continued efficacy of this important class of antibiotics. The quantitative data, experimental protocols, and visualizations provided herein serve as a comprehensive resource to support ongoing research and development efforts in this vital area of infectious disease therapeutics.

References

A Technical Guide to Asymmetric Synthesis: Evans Auxiliaries and the Chiral Pool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the precise control of stereochemistry is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even significant toxicity. This guide provides an in-depth exploration of two cornerstone strategies for asymmetric synthesis: the use of Evans auxiliaries and the chiral pool approach. These reliable and versatile methods offer powerful tools for the construction of enantiomerically pure molecules, from complex natural products to novel pharmaceutical agents.

Evans Auxiliaries: A Paradigm of Substrate-Controlled Stereoselection

Introduced by David A. Evans in the 1980s, oxazolidinone-based chiral auxiliaries have become one of the most dependable methods for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. The core principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and reuse of the auxiliary.

The most common applications of Evans auxiliaries are in diastereoselective enolate alkylations and aldol reactions. The predictability of the stereochemical outcome, based on a chelated transition state model, is a key advantage of this methodology.

Data Presentation: Evans Auxiliary-Mediated Reactions

The following table summarizes typical quantitative data for key steps in an Evans auxiliary-mediated asymmetric synthesis, demonstrating the high efficiency and stereoselectivity achievable.

Reaction StepSubstrate/ReagentsProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Acylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Propionyl chloride(R)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-oneN/A>95N/A
Alkylation (R)-4-benzyl-3-propionyl-oxazolidin-2-one + Allyl iodide(R)-4-benzyl-3-((S)-2-methyl-4-pentenoyl)oxazolidin-2-one98:261-77[1]
Aldol Reaction (R)-4-benzyl-3-propionyl-oxazolidin-2-one + Isobutyraldehydesyn-aldol adduct>99:180-95N/A
Auxiliary Cleavage Alkylated/Aldol Adduct + LiOH/H₂O₂Chiral carboxylic acid or alcoholN/A (product is enantiomerically enriched)60-80[1][2]

Mandatory Visualization: Evans Auxiliary Workflow

Evans_Auxiliary_Workflow cluster_0 Evans Auxiliary Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylated_Substrate Acylated Substrate Prochiral_Substrate->Acylated_Substrate Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) Chiral_Auxiliary->Acylated_Substrate Diastereoselective_Reaction Diastereoselective Reaction (Alkylation or Aldol) Acylated_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Chiral_Pool_Workflow cluster_1 Chiral Pool Synthesis of Oseltamivir Shikimic_Acid (-)-Shikimic Acid (Chiral Pool) Esterification Esterification Shikimic_Acid->Esterification Ketalization Ketalization Esterification->Ketalization Mesylation Mesylation Ketalization->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening Amine_Formation Reduction of Azide Azide_Opening->Amine_Formation Final_Steps Final Functionalization Amine_Formation->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir

References

The Architect's Control: A Technical Guide to Asymmetric Synthesis with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is paramount. Among the robust strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method. This technical guide provides an in-depth exploration of the fundamental principles of asymmetric synthesis employing chiral auxiliaries, focusing on the core concepts, practical applications, and detailed methodologies of some of the most successful examples.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This covalent attachment introduces a stereogenic center that directs a subsequent chemical transformation to occur with high diastereoselectivity. Following the reaction, the auxiliary is cleaved from the newly functionalized molecule and can, ideally, be recovered and reused.[1][2] This strategy effectively converts the challenge of separating enantiomers into the more manageable task of separating diastereomers, which possess distinct physical properties.

The general workflow of asymmetric synthesis using a chiral auxiliary can be broken down into three key stages:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The chiral auxiliary sterically or electronically biases the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of control. This results in one diastereomer being formed in significant excess.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.

Asymmetric_Synthesis_Workflow General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary aux->sub_aux diastereomer Diastereomerically Enriched Product sub_aux->diastereomer Diastereoselective Reaction reagent Reagent reagent->diastereomer product Enantiomerically Enriched Product diastereomer->product Cleavage rec_aux Recovered Auxiliary diastereomer->rec_aux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Prominent Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and found widespread application in organic synthesis. This guide will focus on three of the most influential and versatile: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and extensively used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2] Derived from readily available amino alcohols, the stereocontrol exerted by these auxiliaries arises from the steric hindrance provided by the substituent at the C4 position, which effectively shields one face of the derived enolate.[3]

Data Presentation: Diastereoselectivity in Evans' Auxiliary-Mediated Reactions

AuxiliarySubstrate (N-Acyl Group)Electrophile/AldehydeReaction TypeDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionylBenzaldehydeAldol>99:1[3]
(4S)-4-isopropyl-2-oxazolidinonePropionylIsovaleraldehydeAldol99:1[3]
(4R)-4-benzyl-2-oxazolidinonePropionylPropionaldehydeAldol98:2[4]
(4S)-4-benzyl-2-oxazolidinoneAcetylBenzaldehydeAldol1:1[5]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionylBenzyl bromideAlkylation>99:1[6]
(4S)-4-isopropyl-2-oxazolidinonePropionylMethyl iodideAlkylation99:1[6]
Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using the inexpensive and readily available alkaloid, pseudoephedrine, as a chiral auxiliary.[7] The reaction proceeds through a rigid lithium-chelated enolate, which directs the alkylating agent to one face of the enolate with high diastereoselectivity.[8]

Data Presentation: Diastereoselectivity in Myers' Asymmetric Alkylation

AuxiliarySubstrate (N-Acyl Group)ElectrophileDiastereomeric Excess (d.e.) (%)Reference
(+)-PseudoephedrinePropionylMethyl iodide≥99[8]
(+)-PseudoephedrinePropionylEthyl iodide98[8]
(+)-PseudoephedrinePropionylBenzyl bromide98[8]
(+)-PseudoephedrinePhenylacetylMethyl iodide97[9]
(-)-PseudoephedrinePropionyln-Butyl iodide97[9]
(+)-PseudoephedrineIsovalerylBenzyl bromide96[9]
Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[1] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively. The stereoselectivity is controlled by the chelation of the lithium cation by the methoxymethyl group, which creates a rigid, five-membered ring that directs the approach of the electrophile.[10][11]

Data Presentation: Enantiomeric Excess in Enders' SAMP/RAMP Asymmetric Alkylation

AuxiliaryKetone/AldehydeElectrophileEnantiomeric Excess (e.e.) (%)Reference
SAMPCyclohexanoneMethyl iodide≥99.5[12]
SAMPPropanalEthyl iodide98[12]
RAMPAcetoneBenzyl bromide95[12]
SAMP3-Pentanonen-Propyl iodide≥95[12]
RAMPCyclopentanoneAllyl bromide96[12]
SAMPIsobutyraldehydeMethyl iodide86[12]

Experimental Protocols

Evans' Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 equiv) dropwise.

  • Add DIPEA (1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.2 equiv) dropwise, and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by adding methanol (2 mL per mmol of substrate), followed by a 2:1 mixture of methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Dilute with saturated aqueous NaHCO₃ and extract with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Myers' Asymmetric Alkylation

Materials:

  • (+)-Pseudoephedrine propionamide

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Methyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the (+)-pseudoephedrine propionamide (1.0 equiv) and anhydrous LiCl (6.0 equiv).

  • Add anhydrous THF (0.1 M) and cool the suspension to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 equiv) to a solution of diisopropylamine (2.3 equiv) in anhydrous THF at -78 °C, then warming to 0 °C for 15 minutes.

  • Slowly add the freshly prepared LDA solution to the amide suspension at -78 °C.

  • After the addition is complete, warm the reaction mixture to 0 °C for 1 hour.

  • Cool the reaction mixture back to -78 °C and add methyl iodide (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product can be purified by crystallization or flash column chromatography.

Enders' Asymmetric Alkylation using SAMP Hydrazone

Materials:

  • Cyclohexanone SAMP hydrazone

  • Anhydrous diethyl ether

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Methyl iodide

  • Dichloromethane

  • Ozone

  • Dimethyl sulfide

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cyclohexanone SAMP hydrazone (1.0 equiv) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 equiv) in diethyl ether dropwise.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add methyl iodide (1.2 equiv) dropwise and stir the reaction at -78 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with diethyl ether (2 x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude alkylated hydrazone in dichloromethane (0.1 M) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (2.0 equiv) and allow the solution to warm to room temperature and stir for 2 hours.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The product can be purified by flash column chromatography.

Cleavage of Chiral Auxiliaries

The successful removal of the chiral auxiliary without racemization of the newly formed stereocenter is a critical step in the overall synthetic sequence. The choice of cleavage method depends on the desired functional group in the final product.

Auxiliary_Cleavage_Pathways Cleavage Pathways for Chiral Auxiliaries sub_aux Substrate-Auxiliary Adduct acid Carboxylic Acid sub_aux->acid Hydrolysis (e.g., LiOH/H₂O₂) alcohol Alcohol sub_aux->alcohol Reduction (e.g., LiBH₄) aldehyde Aldehyde sub_aux->aldehyde Partial Reduction (e.g., DIBAL-H) ester Ester sub_aux->ester Alcoholysis (e.g., NaOMe/MeOH)

Caption: Common cleavage pathways for chiral auxiliaries.

Protocol for Cleavage of an Evans' Oxazolidinone to a Carboxylic Acid

Materials:

  • N-Acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • 10% aqueous sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C and add 30% H₂O₂ (4.0 equiv), followed by an aqueous solution of LiOH (2.0 equiv).

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 10% aqueous Na₂SO₃ and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with diethyl ether (3 x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

The use of chiral auxiliaries in asymmetric synthesis provides a robust and predictable method for the construction of enantiomerically enriched molecules. The principles of covalent attachment, diastereoselective transformation, and subsequent cleavage are fundamental to this powerful strategy. While catalytic asymmetric methods have gained prominence, auxiliary-based approaches remain indispensable, particularly for their high levels of stereocontrol, reliability, and the well-established protocols for a wide range of transformations. For researchers in drug development and other areas of chemical science, a thorough understanding of these principles and methodologies is essential for the efficient and stereocontrolled synthesis of complex chiral targets.

References

The Expanding Therapeutic Landscape of 2-Oxazolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone core is a versatile heterocyclic scaffold that has given rise to a significant class of therapeutic agents. Initially recognized for their potent antibacterial activity, these synthetic compounds have since demonstrated a broad spectrum of biological applications, ranging from anticoagulation to monoamine oxidase inhibition and beyond. This technical guide provides an in-depth exploration of the key biological applications of this compound derivatives, with a focus on their mechanisms of action, quantitative efficacy data, and the experimental protocols used in their evaluation and synthesis.

Antibacterial Applications

The pioneering application of 2-oxazolidinones was in the field of antibacterial chemotherapy. These agents are particularly valuable for their activity against multidrug-resistant Gram-positive pathogens.

Mechanism of Action

Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

cluster_ribosome Bacterial Ribosome 50S 50S 70S_Initiation_Complex 70S_Initiation_Complex 50S->70S_Initiation_Complex Joins to form complex 50S->Inhibition 30S 30S 30S->70S_Initiation_Complex Binds mRNA & fMet-tRNA Protein_Synthesis Protein_Synthesis 70S_Initiation_Complex->Protein_Synthesis Initiates Translation mRNA mRNA fMet-tRNA fMet-tRNA Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to 50S subunit

Diagram 1: Mechanism of action of oxazolidinone antibacterials.
Quantitative Efficacy Data

The in vitro potency of this compound antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater efficacy.

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Linezolid Staphylococcus aureus (MSSA)12[1][2]
Staphylococcus aureus (MRSA)12[1][2]
Streptococcus pyogenes0.52[1]
Streptococcus agalactiae0.52[1]
Enterococcus faecalis (VSE)0.52[1]
Vancomycin-Resistant Enterococcus (VRE)0.52[1]
Tedizolid Staphylococcus aureus (MSSA)0.250.25[2]
Staphylococcus aureus (MRSA)0.250.25-0.5[2][3]
Streptococcus pyogenes0.12-0.250.25-0.5[1][4]
Streptococcus agalactiae0.12-0.250.25-0.5[1][4]
Enterococcus faecalis (VSE)0.250.5[1]
Vancomycin-Resistant Enterococcus (VRE)0.250.5[1]

MIC50/MIC90: The minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively.

Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative using the broth microdilution method.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution

  • Sterile diluent (e.g., saline)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the this compound:

    • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 serves as a positive control (no drug), and column 12 serves as a negative control (no bacteria).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria.

Anticoagulant Applications

A significant development in the therapeutic application of 2-oxazolidinones is in the field of anticoagulation. Rivaroxaban is a prominent example of a direct oral anticoagulant (DOAC) featuring this scaffold.

Mechanism of Action

Rivaroxaban is a selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, rivaroxaban blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.

Intrinsic_Pathway Intrinsic_Pathway Factor_Xa Factor_Xa Intrinsic_Pathway->Factor_Xa Extrinsic_Pathway Extrinsic_Pathway Extrinsic_Pathway->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin Converts Prothrombin Prothrombin Prothrombin Fibrin_Clot Fibrin_Clot Thrombin->Fibrin_Clot Converts Fibrinogen Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa Inhibits Monoamine_Neurotransmitter Monoamine_Neurotransmitter MAO_Enzyme MAO_Enzyme Monoamine_Neurotransmitter->MAO_Enzyme Metabolized by Metabolites Metabolites MAO_Enzyme->Metabolites Produces Increased_Neurotransmitter_Levels Increased_Neurotransmitter_Levels 2-Oxazolidinone_MAOI 2-Oxazolidinone_MAOI 2-Oxazolidinone_MAOI->MAO_Enzyme Inhibits Starting_Material Amino Alcohol Reaction Cyclization Reaction Starting_Material->Reaction Cyclization_Reagent e.g., Phosgene derivative, Carbonyldiimidazole Cyclization_Reagent->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification Final_Product This compound Derivative Purification->Final_Product

References

The 2-Oxazolidinone Core: A Privileged Scaffold in Modern FDA-Approved Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of therapeutic agents, leading to several highly successful FDA-approved drugs. This technical guide provides a comprehensive overview of the this compound core in these approved drugs, with a focus on their mechanism of action, key quantitative data, detailed experimental methodologies, and the signaling pathways they modulate.

FDA-Approved Drugs Featuring the this compound Core

The versatility of the this compound scaffold is highlighted by its presence in drugs targeting distinct therapeutic areas: infectious diseases and anticoagulation. The primary FDA-approved drugs incorporating this core structure are the antibiotics Linezolid and Tedizolid, and the anticoagulant Rivaroxaban. Additionally, the antibiotic Cycloserine, while structurally simpler, is classified within the broader oxazolidinone class and is a key therapeutic for multidrug-resistant tuberculosis.

Drug Name (Brand Name)Therapeutic ClassFDA Approval YearKey Indications
Linezolid (Zyvox)Antibiotic2000[1]Gram-positive bacterial infections, including MRSA and VRE[2][3]
Tedizolid (Sivextro)Antibiotic2014Acute bacterial skin and skin structure infections (ABSSSI)[4]
Rivaroxaban (Xarelto)Anticoagulant2011[5][6][7][8]Prevention and treatment of thromboembolic disorders[5][6][7][8]
Cycloserine (Seromycin)Antibiotic1955Multidrug-resistant tuberculosis (MDR-TB)[4][9][10][11][12]

Mechanism of Action: A Tale of Two Targets

The therapeutic efficacy of this compound-containing drugs stems from their ability to interact with high specificity and affinity to their respective biological targets.

Inhibition of Bacterial Protein Synthesis: Linezolid and Tedizolid

Linezolid and Tedizolid exert their antibacterial effects by inhibiting bacterial protein synthesis.[13] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex, a crucial step in the initiation of protein synthesis.[1] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

cluster_ribosome Bacterial Ribosome 30S 30S 70S_Initiation_Complex 70S_Initiation_Complex 30S->70S_Initiation_Complex binds 50S 50S 50S->70S_Initiation_Complex binds mRNA mRNA mRNA->70S_Initiation_Complex binds fMet-tRNA fMet-tRNA fMet-tRNA->70S_Initiation_Complex binds Protein_Synthesis Protein_Synthesis 70S_Initiation_Complex->Protein_Synthesis leads to Oxazolidinones Oxazolidinones Oxazolidinones->50S bind to Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrin_Clot Fibrin_Clot Thrombin->Fibrin_Clot converts Fibrinogen to Fibrinogen Fibrinogen Factor_Xa Factor_Xa Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa inhibits L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Alanine->D-Ala-D-Ala D-Ala-D-Ala Ligase Peptidoglycan_Synthesis Peptidoglycan_Synthesis D-Ala-D-Ala->Peptidoglycan_Synthesis Alanine_Racemase Alanine_Racemase D-Ala-D-Ala_Ligase D-Ala-D-Ala_Ligase Cycloserine Cycloserine Cycloserine->Alanine_Racemase inhibits Cycloserine->D-Ala-D-Ala_Ligase inhibits Amino_Alcohol Chiral Amino Alcohol Reaction Cyclization Amino_Alcohol->Reaction Phosgene_Equivalent Phosgene Equivalent (e.g., Diethyl Carbonate) Phosgene_Equivalent->Reaction Base Base Base->Reaction Oxazolidinone Chiral this compound Reaction->Oxazolidinone

References

The Architectural Blueprint of a Modern Antibiotic: An In-depth Technical Guide to the Pharmacophore of Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive infections. Its unique mechanism of action, targeting the initiation of bacterial protein synthesis, has made it a critical tool in modern medicine. This technical guide provides a comprehensive exploration of the pharmacophore of Linezolid, detailing the essential structural motifs required for its potent antibacterial activity. Through a detailed analysis of its structure-activity relationships, binding interactions with the bacterial ribosome, and a review of key experimental methodologies, this document serves as an in-depth resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The emergence of antibiotic resistance is a pressing global health crisis. Infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) pose significant therapeutic challenges. Linezolid (brand name Zyvox) was approved by the US Food and Drug Administration (FDA) in 2000, offering a new line of defense against these formidable pathogens.[1]

Linezolid's efficacy stems from its novel mechanism of action. Unlike many other antibiotics that interfere with cell wall synthesis or protein elongation, Linezolid inhibits the initiation of protein synthesis.[2] It achieves this by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3][4] This unique target site minimizes the likelihood of cross-resistance with other antibiotic classes.[1][2]

Understanding the specific molecular features that govern Linezolid's interaction with its ribosomal target is paramount for the rational design of next-generation oxazolidinones with improved potency, expanded spectrum, and reduced susceptibility to resistance. This guide dissects the core pharmacophoric elements of Linezolid, providing a foundational understanding for future drug discovery efforts.

The Linezolid Pharmacophore: A Tripartite Molecular Framework

The antibacterial activity of Linezolid is intrinsically linked to a specific arrangement of three key structural components, collectively forming its pharmacophore. These components are the A-ring (oxazolidinone core), the B-ring (N-aryl substituent), and the C5 side chain.

The A-Ring: The Oxazolidinone Core

The 1,3-oxazolidin-2-one ring is the cornerstone of the Linezolid pharmacophore.[1] Several features of this ring are critical for its function:

  • Rigidity and Planarity: The oxazolidinone ring is a rigid and planar structure, which is crucial for its precise positioning within the ribosomal binding pocket.[1]

  • Carbonyl Oxygen and Nitrogen Atoms: The carbonyl oxygen and the nitrogen atom of the oxazolidinone ring are key hydrogen bond acceptors and donors, respectively. These interactions are vital for anchoring the molecule to its target.[1]

  • (S)-Configuration at C5: The stereochemistry at the C5 position is absolute for antibacterial activity. The (S)-enantiomer is the active form, while the (R)-enantiomer is devoid of significant antibacterial properties. This highlights the specific spatial arrangement required for effective binding.

The B-Ring: The N-Aryl Substituent

Attached to the nitrogen atom of the oxazolidinone ring is an N-aryl group, which plays a significant role in enhancing the drug's potency and pharmacokinetic properties. In Linezolid, this is a 3-fluoro-4-morpholinylphenyl group.[4]

  • Fluorine Atom: The fluorine atom at the meta position of the phenyl ring is a key electron-withdrawing group that increases the antibacterial activity.[5]

  • Morpholine Moiety: The morpholine ring contributes to the overall solubility and pharmacokinetic profile of the molecule.[5] While essential for the properties of Linezolid, structure-activity relationship (SAR) studies have shown that this moiety can be replaced with other substituents to modulate activity and metabolic stability.[6]

The C5 Side Chain: The Acetamidomethyl Group

The (S)-configured C5 position of the oxazolidinone ring is substituted with an acetamidomethyl group. This side chain is crucial for the drug's interaction with the ribosomal target.

  • Acetamide Group: The acetamide functionality is considered optimal for antibacterial efficacy among many tested substituents. It forms critical hydrogen bonds within the binding pocket. SAR studies have explored replacing the acetyl group with other acyl groups, revealing that the size and nature of this substituent can significantly impact potency.[7]

The logical relationship of the Linezolid pharmacophore can be visualized as follows:

Linezolid_Pharmacophore cluster_A A-Ring Features cluster_B B-Ring Features cluster_C C5 Side Chain Features Linezolid Linezolid (Active Antibiotic) Pharmacophore Core Pharmacophore Linezolid->Pharmacophore is defined by ARing A-Ring (Oxazolidinone Core) Pharmacophore->ARing BRing B-Ring (N-Aryl Substituent) Pharmacophore->BRing C5SideChain C5 Side Chain (Acetamidomethyl Group) Pharmacophore->C5SideChain Rigidity Rigidity/Planarity ARing->Rigidity HBonders H-bond Donors/Acceptors ARing->HBonders Stereo (S)-Configuration at C5 ARing->Stereo Fluorine meta-Fluorine BRing->Fluorine Morpholine para-Morpholine BRing->Morpholine Acetamide Acetamide Group C5SideChain->Acetamide

Figure 1: Key components of the Linezolid pharmacophore.

Mechanism of Action: Halting Protein Synthesis at its Inception

Linezolid exerts its bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococci, by inhibiting the initiation of protein synthesis.[4] This process can be broken down into the following key steps:

  • Binding to the 50S Ribosomal Subunit: Linezolid binds to the peptidyl transferase center (PTC) on the 23S rRNA of the large 50S ribosomal subunit.[3][8][9]

  • Interference with Initiation Complex Formation: This binding event physically obstructs the formation of the 70S initiation complex, which is composed of the 30S and 50S subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA).[3][4]

  • Prevention of Translation: By preventing the formation of a functional initiation complex, Linezolid effectively halts the translation of mRNA into proteins, thereby inhibiting bacterial growth and replication.

The following diagram illustrates the inhibitory action of Linezolid on bacterial protein synthesis:

Linezolid_Mechanism cluster_Normal Normal Protein Synthesis Initiation cluster_Inhibited Inhibition by Linezolid 30S_Subunit 30S Subunit Initiation_Complex_30S 30S Initiation Complex 30S_Subunit->Initiation_Complex_30S mRNA mRNA mRNA->Initiation_Complex_30S fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex_30S Initiation_Complex_70S 70S Initiation Complex Initiation_Complex_30S->Initiation_Complex_70S No_Complex 70S Initiation Complex Formation Blocked Initiation_Complex_30S->No_Complex 50S_Subunit 50S Subunit 50S_Subunit->Initiation_Complex_70S Protein_Synthesis Protein Synthesis Initiation_Complex_70S->Protein_Synthesis Linezolid Linezolid Blocked_50S 50S Subunit (Linezolid Bound) Linezolid->Blocked_50S Blocked_50S->No_Complex No_Protein Protein Synthesis Inhibited No_Complex->No_Protein

Figure 2: Signaling pathway of Linezolid's inhibitory action.

Quantitative Data and Structure-Activity Relationships

The development of Linezolid and its analogs has been guided by extensive SAR studies. The antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

In Vitro Antibacterial Activity of Linezolid

Linezolid demonstrates potent activity against a wide range of Gram-positive pathogens.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)1-22
Enterococcus faecium (VRE)1-22
Streptococcus pneumoniae≤0.51
Streptococcus pyogenes≤0.51

Data generalized from various surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[9]

Ribosomal Binding Affinity

The inhibitory activity of Linezolid at the molecular level can be quantified by its 50% inhibitory concentration (IC₅₀) in cell-free transcription-translation assays.

Ribosome SourceIC₅₀ (µM)
E. coli 70S130
S. aureus 70S116

Data from in vitro transcription-translation assays.[10]

Structure-Activity Relationship (SAR) of Linezolid Analogs

Numerous studies have explored modifications to the Linezolid scaffold to understand the SAR and to develop improved analogs.

CompoundR Group (at C5-acetamido)S. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)
Linezolid -CH₃22
Analog 1-CH₂CH₃44
Analog 2-Cyclopropyl22
Analog 3-Phenyl>64>64
Analog 4-CH₂OH88

This table presents a generalized summary of SAR trends observed in published studies. Actual MIC values can vary based on the specific strain and testing conditions.

Experimental Protocols

The characterization of Linezolid's pharmacophore relies on a combination of synthetic chemistry, microbiology, and structural biology techniques.

Synthesis of Linezolid Analogs (General Procedure)

The synthesis of Linezolid analogs typically involves the modification of the C5 side chain. A general workflow is as follows:

Synthesis_Workflow Start Start: (S)-N-{[3-(3-fluoro-4- morpholinyl)phenyl]-2-oxo-5- oxazolidinyl}methyl amine Coupling Amide Coupling Reaction Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Final Linezolid Analog Characterization->Final_Product

Figure 3: General workflow for the synthesis of Linezolid analogs.

Methodology: To a solution of (S)-N-{[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl}methyl amine in a suitable solvent (e.g., dichloromethane or toluene), a base such as triethylamine is added.[2] The corresponding acid chloride or an activated carboxylic acid is then added, and the reaction mixture is stirred at room temperature until completion. The crude product is then purified, typically by column chromatography, to yield the desired Linezolid analog. The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.[3]

  • Serial Dilution of Antibiotic: A two-fold serial dilution of Linezolid is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[3]

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]

X-ray Crystallography of Linezolid-Ribosome Complex

Determining the high-resolution structure of Linezolid bound to the ribosome provides invaluable insights into its mechanism of action.

Methodology:

  • Crystallization: Crystals of the 50S ribosomal subunit from a suitable organism (e.g., Haloarcula marismortui or Deinococcus radiodurans) are grown.[11] Linezolid is then soaked into these crystals or co-crystallized with the 50S subunit.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map of the ribosome-drug complex. An atomic model is then built into this map and refined to yield the final high-resolution structure.[11]

Conclusion

The pharmacophore of Linezolid is a well-defined molecular architecture that has been extensively studied and optimized. The oxazolidinone core, the N-aryl substituent, and the C5-acetamidomethyl side chain work in concert to achieve potent and specific inhibition of bacterial protein synthesis initiation. The wealth of SAR data and the high-resolution crystal structures of Linezolid in complex with its ribosomal target provide a solid foundation for the design of new oxazolidinone antibiotics. As the threat of antibiotic resistance continues to grow, a deep understanding of the pharmacophoric principles of successful antibiotics like Linezolid will be indispensable for the development of the next generation of life-saving antibacterial agents.

References

Stereochemistry of 4-Substituted 2-Oxazolidinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-substituted 2-oxazolidinones, a class of heterocyclic compounds of paramount importance in modern organic synthesis and medicinal chemistry. Renowned for their role as "Evans' chiral auxiliaries," these molecules have revolutionized asymmetric synthesis by enabling highly predictable and diastereoselective carbon-carbon bond formations. This document delves into the synthesis of chiral 4-substituted 2-oxazolidinones, their application in stereoselective alkylation and aldol reactions, and their significance in the development of pharmaceuticals. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data on stereoselectivities and reaction yields. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, graphical representation of the concepts discussed.

Introduction

4-Substituted 2-oxazolidinones are five-membered heterocyclic compounds that have emerged as a cornerstone of asymmetric synthesis.[1] Their utility stems from the pioneering work of David A. Evans, who demonstrated their exceptional ability to control the stereochemical outcome of reactions at a prochiral center.[2] By temporarily installing a chiral oxazolidinone auxiliary onto a substrate, chemists can direct the formation of new stereocenters with a high degree of precision.[1][3] The predictable stereocontrol arises from the rigid, chelated transition states formed during reactions, where the substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate.[4] This steric hindrance dictates the trajectory of incoming electrophiles, leading to the preferential formation of one diastereomer.[4]

Beyond their role as chiral auxiliaries, the 2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, most notably found in the antibiotic Linezolid.[5][6] This dual significance makes a thorough understanding of their stereochemistry essential for professionals in organic synthesis and drug development.

Synthesis of Chiral 4-Substituted 2-Oxazolidinones

The most common and practical route to enantiomerically pure 4-substituted 2-oxazolidinones begins with readily available α-amino acids. The synthesis involves two main steps: the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

From α-Amino Acids

A widely used example is the synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine. The carboxylic acid is reduced to a primary alcohol, and the resulting amino alcohol is then cyclized.

G cluster_synthesis Synthesis of (S)-4-Benzyl-2-Oxazolidinone AminoAcid L-Phenylalanine AminoAlcohol (S)-Phenylalaninol AminoAcid->AminoAlcohol Reduction (e.g., BH₃·DMS, BF₃·OEt₂) Oxazolidinone (S)-4-Benzyl-2-Oxazolidinone AminoAlcohol->Oxazolidinone Cyclization (e.g., Diethyl Carbonate, K₂CO₃)

Caption: General synthetic pathway from an amino acid to a 4-substituted this compound.

Asymmetric Hydrogenation

An alternative, modern approach involves the asymmetric hydrogenation of prochiral 2-oxazolones using chiral ruthenium-based catalysts. This method offers high enantioselectivities for a variety of substrates.[7][8]

Stereoselective Reactions Using 4-Substituted 2-Oxazolidinones as Chiral Auxiliaries

The primary application of chiral 4-substituted 2-oxazolidinones is in directing stereoselective transformations. This is typically achieved by first N-acylating the oxazolidinone to form an N-acyloxazolidinone. Deprotonation of the α-proton of the acyl group generates a chiral enolate, which then reacts with electrophiles with high diastereoselectivity.

Diastereoselective Alkylation

The alkylation of chiral N-acyloxazolidinone enolates is a robust method for creating α-substituted carboxylic acid derivatives. The stereochemical outcome is dictated by the steric bulk of the C4 substituent on the oxazolidinone ring.

G cluster_alkylation Diastereoselective Alkylation Workflow Auxiliary Chiral 4-Substituted This compound N_Acyl N-Acyloxazolidinone Auxiliary->N_Acyl N-Acylation Enolate Chelated (Z)-Enolate N_Acyl->Enolate Deprotonation (e.g., LDA, NaHMDS) Alkylated Alkylated Product (High Diastereoselectivity) Enolate->Alkylated Alkylation (R-X) Acid Chiral Carboxylic Acid Alkylated->Acid Auxiliary Cleavage (e.g., LiOH/H₂O₂) RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux

Caption: Experimental workflow for diastereoselective alkylation using a chiral oxazolidinone.

The high diastereoselectivity is explained by the formation of a rigid, chelated (Z)-enolate where the C4 substituent effectively blocks one face of the enolate from the incoming electrophile.

Diastereoselective Aldol Reactions

Evans' asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with control over two contiguous stereocenters. The reaction of a boron enolate of a chiral N-acyloxazolidinone with an aldehyde proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state to predominantly yield the syn-aldol adduct.[9][10]

G cluster_aldol Mechanism of Evans' Syn-Aldol Reaction N_Acyl N-Acyloxazolidinone Boron_Enolate (Z)-Boron Enolate N_Acyl->Boron_Enolate Bu₂BOTf, DIPEA Transition_State Chair-like Zimmerman-Traxler Transition State Boron_Enolate->Transition_State + Aldehyde (R'CHO) Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct

Caption: Simplified mechanism of the Evans' syn-aldol reaction.

The stereochemical outcome is highly predictable, with the absolute configuration of the newly formed stereocenters being determined by the chirality of the oxazolidinone auxiliary and the geometry of the enolate.

Data Presentation

The following tables summarize quantitative data for key stereoselective transformations involving 4-substituted 2-oxazolidinones.

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

Electrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)Reference
Allyl IodideNaN(TMS)₂98:2~85[11][12]
Benzyl BromideLDA>99:190[13]
Methyl IodideNaHMDS97:388[14]

Table 2: Diastereoselective Evans' Syn-Aldol Reaction

N-AcyloxazolidinoneAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Propionyl-(S)-4-benzylIsobutyraldehyde>99:185-95[15]
N-Propionyl-(S)-4-isopropylBenzaldehyde>98:280[9]
N-Acetyl-(R)-4-benzylPropionaldehyde>95:575[4]

Table 3: Enantioselective Synthesis of 4-Substituted 2-Oxazolidinones via Asymmetric Hydrogenation

Substrate (4-Substituent)Catalyst SystemEnantiomeric Excess (ee)Yield (%)Reference
PhenylRu(II)-NHC96%99%[7][8]
2-NaphthylRu(II)-NHC95%98%[8]
ThiophenylRu(II)-NHC93%96%[8]

Applications in Drug Development

The this compound ring is a key pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis.[5][6] The most prominent example is Linezolid, which is effective against multi-drug resistant Gram-positive bacteria. The synthesis of such drugs often relies on the stereocontrolled construction of the substituted oxazolidinone core.

G cluster_drug_dev Role in Antibiotic Action (e.g., Linezolid) Oxazolidinone Substituted this compound (e.g., Linezolid) Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds to A-site Initiation_Complex 70S Initiation Complex Ribosome->Initiation_Complex Prevents formation of Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Prevents

Caption: Simplified signaling pathway of oxazolidinone antibiotics.

Experimental Protocols

Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine

This protocol is adapted from established literature procedures.[2][16]

Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol

  • To a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add L-phenylalanine (1.00 mol).

  • Add anhydrous tetrahydrofuran (THF, 500 mL).

  • Add boron trifluoride etherate (1.00 mol) dropwise over 30 minutes with stirring.

  • Heat the mixture to reflux for 2 hours to obtain a homogeneous solution.

  • Carefully add borane-dimethyl sulfide complex (1.15 mol) to the vigorously refluxing solution over 100 minutes.

  • Continue refluxing for an additional 6 hours after the addition is complete.

  • Cool the reaction to room temperature and quench the excess borane by the slow addition of a 1:1 THF/water solution (125 mL), followed by 5 M aqueous sodium hydroxide (750 mL).

  • Heat the two-phase mixture at reflux for 12 hours.

  • After cooling, filter the mixture and concentrate the filtrate to remove the THF.

  • Extract the resulting slurry with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-phenylalaninol.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

  • In a dry, three-necked flask equipped with a mechanical stirrer and a distillation apparatus, combine (S)-phenylalaninol (1.00 mol), anhydrous potassium carbonate (0.10 mol), and diethyl carbonate (2.06 mol).

  • Heat the mixture to 135 °C with stirring.

  • Collect the ethanol byproduct via distillation.

  • After the distillation ceases, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to afford pure (S)-4-benzyl-2-oxazolidinone.[2]

Diastereoselective Syn-Aldol Reaction

This protocol is a general procedure for the Evans' syn-aldol reaction.[15]

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the syn-aldol adduct.

Auxiliary Cleavage

The chiral auxiliary can be cleaved under mild conditions to yield the desired product and recover the auxiliary.[15]

  • Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF and extract the recovered auxiliary with dichloromethane.

  • Acidify the aqueous layer and extract the chiral product.

Conclusion

4-Substituted 2-oxazolidinones are indispensable tools in modern organic chemistry, providing a reliable and predictable method for controlling stereochemistry in a variety of chemical transformations. Their synthesis from readily available starting materials and their efficacy in diastereoselective alkylation and aldol reactions have cemented their place in the synthetic chemist's toolbox. Furthermore, the prevalence of the this compound scaffold in medicinally important molecules underscores the importance of understanding and applying the principles of their stereochemistry. This guide has provided a detailed overview of their synthesis, application, and the quantitative aspects of their stereocontrol, along with practical experimental protocols and conceptual diagrams to aid researchers, scientists, and drug development professionals in this field.

References

Methodological & Application

Application Notes and Protocols: Evans Aldol Reaction with 2-Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Evans aldol reaction is a powerful and widely utilized method in asymmetric synthesis for the stereoselective construction of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of many natural products and pharmaceuticals.[1][2] This protocol utilizes a chiral 2-oxazolidinone auxiliary to direct the stereochemical outcome of the aldol addition, leading to high levels of diastereoselectivity.[3][4]

Core Principles

The reaction proceeds through the formation of a Z-enolate of an N-acylated oxazolidinone, which then reacts with an aldehyde via a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1][2] The steric hindrance provided by the substituent on the chiral auxiliary directs the aldehyde to attack from the less hindered face of the enolate, resulting in the preferential formation of the syn-aldol adduct.[1][2] The choice of the chiral auxiliary and the reaction conditions, particularly the Lewis acid, can be modulated to achieve different stereoisomers.[1][5]

Data Presentation: Substrate Scope and Diastereoselectivity

The Evans aldol reaction is known for its high diastereoselectivity across a range of aldehyde substrates. The following table summarizes representative examples of the reaction, highlighting the substrates, conditions, and outcomes.

N-Acyl OxazolidinoneAldehydeLewis Acid/BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
N-propionyl-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf, Et₃NCH₂Cl₂-78 to 085>99:1Evans et al.
N-propionyl-4-isopropyl-2-oxazolidinoneBenzaldehydeBu₂BOTf, DIPEACH₂Cl₂-78 to 09199:1Evans et al.
N-propionyl-4-phenyl-2-oxazolidinoneAcetaldehydeBu₂BOTf, Et₃NCH₂Cl₂-78 to rt8095:5Gage et al.
N-crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinonen-OctanalBu₂BOTf, DIPEACH₂Cl₂-78 to 092>95:5Zhu et al.[1]
N-glycinyl-oxazolidinonep-NitrobenzaldehydeTiCl₄, DIPEACH₂Cl₂-7885 (combined)3:1 (syn:anti)Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448[6]

Note: Diastereomeric ratios and yields can vary based on the specific substrates and precise reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Evans aldol reaction, from the preparation of the N-acyl oxazolidinone to the final cleavage of the chiral auxiliary.

Part 1: Acylation of the this compound Auxiliary

This procedure describes the "loading" of the chiral auxiliary with the desired acyl group.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other desired Evans auxiliary)

  • Propionyl chloride (or other acid chloride/anhydride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium chloride (LiCl)

  • n-Butyllithium (n-BuLi)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound auxiliary and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir for 15 minutes.

  • In a separate flask, dissolve propionyl chloride (1.1 equivalents) in anhydrous THF.

  • Add the solution of propionyl chloride to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-2-oxazolidinone.

Part 2: The Diastereoselective Aldol Reaction

This is the key carbon-carbon bond-forming step.

Materials:

  • N-propionyl-2-oxazolidinone (from Part 1)

  • Dibutylboryl trifluoromethanesulfonate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionyl-2-oxazolidinone in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DIPEA or Et₃N (1.2 equivalents) dropwise.

  • Slowly add Bu₂BOTf (1.1 equivalents) dropwise. The solution should turn from colorless to a pale yellow. Stir for 30-60 minutes at -78 °C to form the boron enolate.

  • Add the aldehyde (1.5 equivalents), either neat or as a solution in CH₂Cl₂, dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a mixture of methanol and saturated aqueous NaHCO₃.

  • Add a solution of 30% hydrogen peroxide in methanol at 0 °C and stir vigorously for 1 hour to break the boron-chelate.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • The crude aldol adduct can be purified by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

The final step involves removing the auxiliary to reveal the desired β-hydroxy carbonyl derivative. Several methods exist depending on the desired functional group.

Materials:

  • Aldol adduct (from Part 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add aqueous 30% H₂O₂ (4 equivalents) dropwise, followed by an aqueous solution of LiOH (2 equivalents).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be washed with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired β-hydroxy acid with an organic solvent like ethyl acetate.

  • Dry the organic extracts, filter, and concentrate to yield the product.

Materials:

  • Aldol adduct (from Part 2)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Dissolve the aldol adduct in anhydrous methanol and cool to 0 °C.

  • Add a solution of sodium methoxide (2 equivalents) in methanol.[7]

  • Stir the reaction at 0 °C for 1 hour.[7]

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Concentrate the mixture to remove the methanol.

  • Extract the product with an organic solvent and wash with water and brine.

  • Dry, filter, and concentrate to yield the β-hydroxy methyl ester. The chiral auxiliary can be recovered from the aqueous layer.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the Evans aldol reaction.

Evans_Aldol_Workflow cluster_prep Part 1: Acylation cluster_aldol Part 2: Aldol Reaction cluster_cleavage Part 3: Auxiliary Cleavage Aux This compound Auxiliary N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acyl_Cl Acyl Chloride/ Anhydride Acyl_Cl->N_Acyl n-BuLi, THF, -78°C Enolate Boron Enolate Formation N_Acyl->Enolate Bu₂BOTf, Base CH₂Cl₂, -78°C Adduct Aldol Adduct Enolate->Adduct -78°C to 0°C Aldehyde Aldehyde Aldehyde->Adduct Acid β-Hydroxy Acid Adduct->Acid LiOH, H₂O₂ Ester β-Hydroxy Ester Adduct->Ester NaOMe, MeOH

Caption: Experimental workflow for the Evans aldol reaction.

Stereochemical Control Pathway

This diagram illustrates the key transition state that dictates the stereochemical outcome of the reaction.

Stereochemical_Control cluster_reactants Reactants cluster_transition Zimmerman-Traxler Transition State cluster_product Product Enolate Z-Boron Enolate TS Chair-like Six-Membered Ring Enolate->TS Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->TS Attack from less hindered face Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct C-C Bond Formation

Caption: Stereochemical control via the Zimmerman-Traxler model.

References

Application Notes: Synthesis of (S)-4-benzyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-4-benzyl-2-oxazolidinone is a crucial chiral auxiliary in asymmetric synthesis, widely employed to achieve high levels of stereocontrol in various carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol reactions. Its rigid ring structure and the stereodirecting influence of the benzyl group at the C4 position allow for predictable and highly diastereoselective transformations. The following protocol details a reliable and commonly employed two-step synthesis starting from the readily available amino acid, L-phenylalanine. This method involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization to form the target oxazolidinone.

Experimental Protocols

The synthesis of (S)-4-benzyl-2-oxazolidinone is performed in two primary stages:

  • Step 1: Reduction of L-phenylalanine to (S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol)

  • Step 2: Cyclization of (S)-phenylalaninol to (S)-4-benzyl-2-oxazolidinone

Protocol 1: Synthesis of (S)-phenylalaninol via Lithium Aluminum Hydride Reduction

This protocol describes the reduction of L-phenylalanine using lithium aluminum hydride (LiAlH₄).

Materials:

  • L-phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (1M)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 eq) in anhydrous THF in a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add L-phenylalanine (1.0 eq) portion-wise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, ensuring the internal temperature remains below 15 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 5-12 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 1M NaOH solution, and then more water.[2] This should result in the formation of a granular white precipitate.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash the filter cake thoroughly with THF or dichloromethane.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude (S)-phenylalaninol.

  • The crude product can be purified by recrystallization from toluene to afford a white crystalline solid.[1]

Protocol 2: Synthesis of (S)-4-benzyl-2-oxazolidinone via Diethyl Carbonate Cyclization

This protocol details the formation of the oxazolidinone ring from (S)-phenylalaninol using diethyl carbonate.[2][3][4]

Materials:

  • (S)-phenylalaninol (from Step 1)

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃) or Sodium ethoxide

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Combine (S)-phenylalaninol (1.0 eq), diethyl carbonate (used as both reagent and solvent), and a catalytic amount of a base such as potassium carbonate or sodium ethoxide in a round-bottom flask.[1][2][5]

  • Heat the reaction mixture to reflux (approximately 120-130 °C) for 2-4 hours.[1][6] Ethanol is generated as a byproduct and can be removed by distillation.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess diethyl carbonate under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and petroleum ether or toluene to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[1][6]

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterStep 1: ReductionStep 2: CyclizationOverallReference
Starting Material L-phenylalanine(S)-phenylalaninolL-phenylalanineN/A
Typical Yield 80-97%90-95%>70%[6][7]
Product Form White Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid[1][6]
Melting Point (°C) N/A86-88 °C86-88 °C[8]
Optical Rotation [α]²⁰_D_ N/A-63° (c=1 in Chloroform)-63° (c=1 in Chloroform)[8]
Optical Purity (ee) N/A>99%>99%[6][8]

Visualizations

Reaction Scheme

Reaction_Scheme Reaction Scheme for (S)-4-benzyl-2-oxazolidinone Synthesis cluster_0 cluster_1 cluster_2 L_Phe L-phenylalanine S_PheOH (S)-phenylalaninol L_Phe->S_PheOH   Step 1: Reduction   (e.g., LiAlH₄, THF) Oxazolidinone (S)-4-benzyl-2-oxazolidinone S_PheOH->Oxazolidinone   Step 2: Cyclization   (e.g., Diethyl Carbonate, Base) Workflow Experimental Workflow Diagram start Start: L-phenylalanine reduction 1. Reduction with LiAlH₄ in THF (0 °C to reflux) start->reduction quench 2. Quench Reaction (H₂O, NaOH) reduction->quench filter_1 3. Filter Aluminum Salts quench->filter_1 extract_1 4. Concentrate Filtrate filter_1->extract_1 purify_1 5. Recrystallize from Toluene extract_1->purify_1 intermediate Intermediate: (S)-phenylalaninol purify_1->intermediate cyclization 6. Cyclization with Diethyl Carbonate (Reflux with base) intermediate->cyclization extract_2 7. Work-up (Solvent removal, EtOAc/H₂O wash) cyclization->extract_2 purify_2 8. Recrystallize (EtOAc/Petroleum Ether) extract_2->purify_2 product Final Product: (S)-4-benzyl-2-oxazolidinone purify_2->product

References

Application Notes and Protocols: Asymmetric Alkylation of N-acyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the predictable and efficient creation of stereogenic centers is of paramount importance, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Chiral auxiliaries offer a robust and reliable strategy for introducing chirality.[2][3] Among these, the N-acyl oxazolidinones, popularized by David A. Evans, have become a cornerstone of modern organic synthesis for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2][4]

This document provides detailed application notes and protocols for the asymmetric alkylation of N-acyl oxazolidinones, a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.[1] The methodology relies on a three-step sequence: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting imide enolate, and subsequent removal of the auxiliary to yield the desired chiral product.[3]

General Workflow and Mechanism of Stereoselectivity

The success of the Evans asymmetric alkylation lies in the rigid conformational control exerted by the chiral auxiliary during the key alkylation step. The overall process can be summarized in the following workflow:

G cluster_0 Acylation Step 1: N-Acylation Alkylation Step 2: Diastereoselective Alkylation Acylation->Alkylation N-Acyl Oxazolidinone Cleavage Step 3: Auxiliary Cleavage Alkylation->Cleavage α-Alkylated Product Product Product Cleavage->Product Chiral Carboxylic Acid Derivative & Recovered Auxiliary

Caption: General workflow for asymmetric alkylation using an N-acyl oxazolidinone chiral auxiliary.

The key to the high diastereoselectivity is the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS).[3][5] The bulky substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino alcohol like valinol or phenylalaninol) effectively shields one face of the enolate.[2][5] This steric hindrance directs the incoming electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer.[3]

G cluster_0 Mechanism of Stereoselective Alkylation start N-Acyl Oxazolidinone R' enolate Chelate Formation Z-Enolate start->enolate Base (e.g., NaHMDS) -78 °C approach { Electrophile (E+) Approach |  Steric Shielding by R'} enolate->approach product Alkylated Product High Diastereoselectivity approach->product Electrophilic Attack (least hindered face)

Caption: Stereochemical model for the alkylation of a chiral N-acyl oxazolidinone enolate.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and electrophiles.

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure describes a mild method for acylating the oxazolidinone auxiliary using an acid anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][6][7] This method avoids the use of strong bases like n-butyllithium.[3]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral oxazolidinone (1.0 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP (0.1 equiv.).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acid anhydride (1.2 equiv.) or acyl chloride (1.1 equiv.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.[8]

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation

This protocol details the formation of the chiral enolate and its subsequent reaction with an electrophile at low temperatures to ensure high diastereoselectivity.[6][7]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv.) and dissolve in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv.) or lithium diisopropylamide (LDA, 1.05 equiv.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.[5][6]

  • Alkylation: Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2-1.5 equiv.) dropwise to the enolate solution at -78 °C.[5][6]

  • Reaction: Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.[3] Purify the major diastereomer by flash column chromatography.

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary

This procedure describes the removal of the auxiliary to furnish the chiral carboxylic acid, allowing for the recovery of the valuable chiral auxiliary.[6][9]

  • Setup: Dissolve the purified alkylated N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide (4.0 equiv.) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv.).[3]

  • Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours or until TLC shows complete consumption of the starting material.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous solution with CH₂Cl₂ to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~1-2 with 1M HCl. Extract the chiral carboxylic acid product with ethyl acetate.

  • Purification: Combine the organic layers containing the acid, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Data Summary

The following tables summarize representative data for the asymmetric alkylation of N-acyl oxazolidinones, demonstrating the high yields and diastereoselectivities typically achieved.

Table 1: N-Acylation of Oxazolidinones

Oxazolidinone Auxiliary Acylating Agent Base Solvent Yield (%) Reference
(S)-4-Benzyl-2-oxazolidinone Propionic Anhydride Et₃N, DMAP (cat.) Toluene >95% (implied) [3][7]
(S)-4-Isopropyl-2-oxazolidinone Phenylacetyl Chloride n-BuLi THF High (not specified) [5]

| Various | Various Acid Fluorides | ⁱPr₂NEt or NEt₃ | CH₂Cl₂ | 72 - 98% |[8] |

Table 2: Asymmetric Alkylation of N-Acyl Oxazolidinones

N-Acyl Oxazolidinone (R') Base Electrophile (E⁺) Temp (°C) Diastereomeric Ratio Yield (%) Reference
N-Propionyl-(S)-4-benzyl NaHMDS Allyl Iodide -78 98 : 2 61 - 77 [3][7]
N-Propionyl-(S)-4-isopropyl NaHMDS Methyl Iodide -78 91 : 9 High (not specified) [5]
N-Propionyl-(S)-4-isopropyl LDA Benzyl Bromide 0 99 : 1 High (not specified) [5]
N-Phenylacetyl-(S)-4-phenyl LDA Benzyl Bromide 0 2 : 98 High (not specified) [5]
N-Phenylacetyl-(S)-4-benzyl ZrCl₄, ⁱPr₂NEt t-BuBr -40 to rt >95 : 5 73 [9]

| N-Propionyl-(S)-4-benzyl | TiCl₄, (-)-Sparteine | t-BuOOC(O)CMe₂Ph | -78 to -20 | ≥97 : 3 | 74 |[10] |

Table 3: Cleavage of Alkylated N-Acyl Oxazolidinones

Alkylated Substrate Cleavage Reagents Product Type Yield (%) Reference
N-Allylpropionyl-(S)-4-benzyl LiOH, H₂O₂ Carboxylic Acid High (not specified) [3][6]
N-tert-Butylphenylacetyl-(S)-4-benzyl LiOH, H₂O₂ Carboxylic Acid High [9]

| General | LiAlH₄ or LiBH₄ | Alcohol | High (not specified) |[5] |

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Chiral 2-Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-oxazolidinones are pivotal structural motifs in synthetic organic chemistry and medicinal chemistry. They serve as valuable chiral auxiliaries, famously demonstrated by the Evans oxazolidinones, which are instrumental in asymmetric synthesis for the creation of stereochemically defined molecules.[1][2][3] Furthermore, the 2-oxazolidinone core is a key pharmacophore in several clinically important antibacterial agents. The conventional synthesis of these heterocycles often involves harsh reagents, long reaction times, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of chiral 2-oxazolidinones.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers a number of benefits for the synthesis of chiral 2-oxazolidinones:

  • Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[3]

  • Increased Yields: The efficient and uniform heating provided by microwaves often leads to higher isolated yields of the desired products compared to conventional heating methods.[3]

  • Enhanced Purity: Faster reactions at higher temperatures can minimize the formation of byproducts.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[6]

  • Facilitates Solvent-Free Reactions: Microwave energy can effectively promote reactions in the absence of a solvent, leading to greener synthetic protocols.[7][8]

General Reaction Pathway

The most common microwave-assisted synthesis of chiral 4-substituted 2-oxazolidinones involves the cyclization of a chiral β-amino alcohol with a carbonyl source, such as diethyl carbonate. The reaction is typically base-catalyzed.

G cluster_reactants Reactants cluster_conditions Reaction Conditions AminoAlcohol Chiral β-Amino Alcohol Microwave Microwave Irradiation AminoAlcohol->Microwave CarbonylSource Carbonyl Source (e.g., Diethyl Carbonate) CarbonylSource->Microwave Product Chiral this compound Microwave->Product Cyclization Byproduct Byproducts (e.g., Ethanol) Microwave->Byproduct Base Base (e.g., NaOMe, K2CO3) Base->Microwave

Caption: General reaction pathway for the synthesis of chiral 2-oxazolidinones.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone

This protocol describes the synthesis of (S)-4-benzyl-2-oxazolidinone from (S)-phenylalaninol and diethyl carbonate using microwave irradiation.

Materials:

  • (S)-phenylalaninol

  • Diethyl carbonate

  • Sodium methoxide (NaOMe)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Microwave reactor (e.g., CEM Focused Microwave Discover reactor)

  • 10 mL reaction vessel

Procedure:

  • To a 10 mL microwave reaction vessel, add (S)-phenylalaninol (1.00 g, 6.61 mmol), diethyl carbonate (1.17 g, 1.2 mL, 9.92 mmol), and sodium methoxide (0.017 g, 0.33 mmol).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 15 minutes at a constant temperature of 135 °C with a power of 125 W.[2]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Partition the resulting mixture between dichloromethane (10 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure (S)-4-benzyl-2-oxazolidinone.

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of chiral 2-oxazolidinones.

G start Start reagents Combine Reactants - Chiral β-amino alcohol - Diethyl carbonate - Base start->reagents microwave Microwave Irradiation - Set Temperature - Set Time - Set Power reagents->microwave workup Work-up - Partition between organic solvent and water - Separate layers microwave->workup purification Purification - Dry organic layer - Concentrate - Column Chromatography workup->purification characterization Characterization - NMR - Optical Rotation - Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for microwave-assisted synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the microwave-assisted synthesis of various chiral 2-oxazolidinones from their corresponding β-amino alcohols and diethyl carbonate.

Table 1: Reaction Conditions and Yields for the Synthesis of Chiral 2-Oxazolidinones

EntryAmino AlcoholBasePower (W)Temp (°C)Time (min)Yield (%)Reference
1(S)-PhenylalaninolNaOMe1251351595[2]
2(S)-PhenylglycinolK₂CO₃1251252092[2]
3(S)-ValinolNaOMe1251352090[2]
4(1S,2R)-NorephedrineNaOMe1451351594[2]

Table 2: Enantiomeric/Diastereomeric Excess of Synthesized Chiral 2-Oxazolidinones

EntryProductee/de (%)Reference
1(S)-4-Benzyl-2-oxazolidinone99 (ee)[3]
2(S)-4-Phenyl-2-oxazolidinone98 (ee)[1]
3(S)-4-Isopropyl-2-oxazolidinone98 (ee)[1]
4(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone96 (de)[1]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of chiral 2-oxazolidinones. The protocols outlined in this document demonstrate the efficiency, speed, and high yields achievable with this technology. For researchers in drug development and synthetic chemistry, adopting these methods can accelerate the synthesis of key chiral building blocks and intermediates, ultimately facilitating the discovery and development of new chemical entities. The provided data and workflows offer a solid foundation for the implementation of microwave-assisted synthesis in the laboratory.

References

Application Notes and Protocols for the Synthesis of Linezolid Starting from 2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes it a critical therapeutic agent. This document provides detailed protocols for a synthetic route to Linezolid commencing from the readily available starting material, 2-oxazolidinone. The described pathway involves three key stages: N-arylation of the this compound core, stereoselective introduction of the C5 side chain, and subsequent functionalization to yield the final active pharmaceutical ingredient.

Overall Synthetic Pathway

The synthesis of Linezolid from this compound can be conceptualized in the following three major stages:

  • Stage 1: N-Arylation. Introduction of the 3-fluoro-4-morpholinophenyl group onto the nitrogen atom of the this compound ring.

  • Stage 2: C5-Side Chain Formation. Stereoselective installation of a hydroxymethyl group at the C5 position of the N-arylated this compound.

  • Stage 3: Side Chain Elaboration and Final Product Formation. Conversion of the C5-hydroxymethyl intermediate into the final N-acetylmethylamino side chain of Linezolid.

Synthesis_Pathway cluster_stage3 Stage 3: Side Chain Elaboration start This compound intermediate1 3-(3-Fluoro-4-morpholinophenyl) oxazolidin-2-one start->intermediate1 Stage 1: N-Arylation intermediate2 (S)-5-(Hydroxymethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one intermediate1->intermediate2 Stage 2: C5-Hydroxymethylation (Stereoselective) intermediate3 (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo- oxazolidin-5-yl]methyl methanesulfonate intermediate2->intermediate3 Mesylation intermediate4 (S)-5-(Azidomethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one intermediate3->intermediate4 Azide Substitution intermediate5 (S)-5-(Aminomethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one intermediate4->intermediate5 Reduction end_product Linezolid intermediate5->end_product Acetylation

Figure 1: Overall synthetic workflow for Linezolid starting from this compound.

Experimental Protocols

Stage 1: N-Arylation of this compound

This step involves the coupling of this compound with a suitable aryl halide, such as 4-bromo-2-fluoro-1-morpholinobenzene, via a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Synthesis of 3-(3-Fluoro-4-morpholinophenyl)oxazolidin-2-one

ParameterValueReference
Reactants This compound, 4-bromo-2-fluoro-1-morpholinobenzeneAdapted from[1]
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Yield ~75-85%

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), 4-bromo-2-fluoro-1-morpholinobenzene (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Stage 2: Stereoselective C5-Hydroxymethylation

This crucial step establishes the required (S)-stereochemistry at the C5 position. The protocol described here is a conceptual adaptation based on the reaction of N-lithiated carbamates with chiral epoxides, a known method for synthesizing optically active 5-hydroxymethyl-2-oxazolidinones.[2]

Protocol 2: Synthesis of (S)-5-(Hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

ParameterValueReference
Reactants 3-(3-Fluoro-4-morpholinophenyl)oxazolidin-2-one, (R)-Glycidyl butyrate[2]
Reagent n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature -78 °C to room temperature
Reaction Time 4-6 hours
Yield ~70-80%

Methodology:

  • Dissolve 3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of (R)-glycidyl butyrate (1.2 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which contains the butyrate ester, is then hydrolyzed by dissolving it in methanol and adding a catalytic amount of potassium carbonate. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the mixture with dilute HCl and extract with ethyl acetate.

  • Purify the crude product by column chromatography (eluent: methanol/dichloromethane gradient) to yield (S)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Stage 3: Elaboration of the C5-Side Chain and Final Synthesis of Linezolid

This stage involves a three-step sequence: mesylation of the hydroxyl group, substitution with azide, reduction to the primary amine, and final acetylation.

Side_Chain_Elaboration start (S)-5-(Hydroxymethyl)- 3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one mesylate (R)-[3-(3-Fluoro-4-morpholinophenyl) -2-oxo-oxazolidin-5-yl]methyl methanesulfonate start->mesylate MsCl, Et3N azide (S)-5-(Azidomethyl)- 3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one mesylate->azide NaN3 amine (S)-5-(Aminomethyl)- 3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one azide->amine H2, Pd/C linezolid Linezolid amine->linezolid Ac2O

Figure 2: Reaction sequence for the elaboration of the C5-side chain.

Protocol 3.1: Mesylation of the C5-Hydroxymethyl Group

ParameterValueReference
Reactant (S)-5-(Hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneAdapted from[3]
Reagents Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Yield >95%

Methodology:

  • Dissolve (S)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Wash the reaction mixture with cold water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 3.2: Azide Substitution

ParameterValueReference
Reactant (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-oxazolidin-5-yl]methyl methanesulfonate[4]
Reagent Sodium azide (NaN₃)
Solvent Dimethylformamide (DMF)
Temperature 60-70 °C
Reaction Time 3-5 hours
Yield ~90%

Methodology:

  • Dissolve the crude mesylate from the previous step in DMF.

  • Add sodium azide (1.5 eq.) and heat the mixture to 60-70 °C.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give (S)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Protocol 3.3: Reduction of the Azide

ParameterValueReference
Reactant (S)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one[5]
Catalyst 10% Palladium on carbon (Pd/C)
Solvent Ethyl acetate or Methanol
Hydrogen Source Hydrogen gas (H₂) balloon or pressure vessel
Temperature Room temperature
Reaction Time 2-4 hours
Yield >95%

Methodology:

  • Dissolve the azide in ethyl acetate or methanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the crude (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is used directly in the next step.[6]

Protocol 3.4: Acetylation to Linezolid

ParameterValueReference
Reactant (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one[5]
Reagent Acetic anhydride (Ac₂O)
Base Triethylamine (Et₃N) or Pyridine
Solvent Ethyl acetate or Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Yield ~85-95%

Methodology:

  • Dissolve the crude amine in ethyl acetate.

  • Add triethylamine (1.5 eq.).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq.) dropwise.

  • Stir at room temperature for 1-2 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Recrystallize the crude product from isopropanol or ethyl acetate to obtain pure Linezolid.

Summary of Quantitative Data

StepIntermediate/ProductReagentsSolventTemp (°C)Time (h)Yield (%)
13-(3-Fluoro-4-morpholinophenyl)oxazolidin-2-one4-bromo-2-fluoro-1-morpholinobenzene, Pd₂(dba)₃, XPhos, NaOtBuToluene10012-2475-85
2(S)-5-(Hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one(R)-Glycidyl butyrate, n-BuLiTHF-78 to RT4-670-80
3.1(R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-oxazolidin-5-yl]methyl methanesulfonateMsCl, Et₃NDCM0 to RT1-2>95
3.2(S)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneNaN₃DMF60-703-5~90
3.3(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneH₂, Pd/CEthyl acetateRT2-4>95
3.4LinezolidAc₂O, Et₃NEthyl acetate0 to RT1-285-95

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization based on specific laboratory conditions and reagent purity.

References

Application Notes and Protocols: Practical Application of 2-Oxazolidinone in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the practical applications of 2-oxazolidinones, particularly as chiral auxiliaries, in the context of total synthesis. It includes key experimental protocols, quantitative data for common transformations, and visual diagrams to illustrate fundamental concepts and workflows.

Introduction to 2-Oxazolidinones in Asymmetric Synthesis

2-Oxazolidinones, most notably the Evans' auxiliaries developed by David A. Evans and his colleagues, are powerful and reliable chiral auxiliaries used to control the stereochemical outcome of various carbon-carbon bond-forming reactions.[1][2] Temporarily attached to a prochiral substrate, these auxiliaries provide a sterically biased environment, directing incoming reagents to a specific face of the molecule. Their widespread use in both academic and industrial settings stems from their high efficiency, predictability, and the commercial availability of various enantiopure forms derived from readily available amino acids.[3]

The general workflow for utilizing a 2-oxazolidinone chiral auxiliary involves three main stages: attachment of the auxiliary to a substrate, diastereoselective transformation of the resulting N-acyl oxazolidinone, and subsequent cleavage of the auxiliary to reveal the desired enantiomerically enriched product.[2]

G cluster_0 General Workflow of Chiral Auxiliary Use start Prochiral Substrate (e.g., Carboxylic Acid) attachment Attachment (Acylation) start->attachment auxiliary Chiral this compound Auxiliary auxiliary->attachment n_acyl N-Acyl Oxazolidinone (Chiral Substrate) attachment->n_acyl transformation Diastereoselective Transformation (e.g., Aldol, Alkylation) n_acyl->transformation diastereomer Diastereomerically Enriched Product transformation->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for the application of a this compound chiral auxiliary.

Key Applications and Quantitative Data

This compound auxiliaries are predominantly used in asymmetric aldol additions and alkylations, consistently delivering high levels of stereocontrol.

The Evans' asymmetric aldol reaction is a reliable method for the synthesis of syn-aldol products. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[4][5][6] The formation of a Z-enolate, typically with a boron triflate, leads to a highly organized transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions, thus dictating the facial selectivity of the addition.[4][7]

G cluster_0 Zimmerman-Traxler Model for Evans' syn-Aldol Reaction Z_enolate Z-Boron Enolate transition_state Chair-like Transition State (Zimmerman-Traxler Model) Z_enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state syn_product syn-Aldol Adduct transition_state->syn_product

Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction.

Table 1: Quantitative Data for Asymmetric Aldol Additions

N-Acyl OxazolidinoneAldehydeConditionsYield (%)Diastereomeric Ratio (dr)
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde1. Bu₂BOTf, Et₃N, CH₂Cl₂; 2. Aldehyde80-95>99:1
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde1. Bu₂BOTf, Et₃N, CH₂Cl₂; 2. Aldehyde85-95>99:1
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAcrolein1. TiCl₄, DIPEA, CH₂Cl₂; 2. Aldehyde8795:5

Asymmetric alkylation of N-acyl oxazolidinones provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives. Deprotonation with a strong base, such as sodium or lithium bis(trimethylsilyl)amide, generates a rigid chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[8][9]

Table 2: Quantitative Data for Asymmetric Alkylations

N-Acyl OxazolidinoneElectrophileConditionsYield (%)Diastereomeric Ratio (dr)
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodide1. NaN(TMS)₂, THF, -78 °C; 2. Allyl iodide85-9598:2
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide1. NaHMDS, THF, -78 °C; 2. Benzyl bromide90-98>99:1
N-Phenylacetyl-(S)-4-benzyl-2-oxazolidinoneMethyl iodide1. LDA, THF, -78 °C; 2. Methyl iodide85>98:2

Experimental Protocols

The following are generalized protocols for the key steps in a typical synthetic sequence using an Evans' oxazolidinone auxiliary.

This protocol describes the N-acylation of an oxazolidinone with an acyl chloride.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the solution at -78 °C. Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

This protocol outlines the boron-mediated asymmetric aldol addition.

Materials:

  • N-Propionyl oxazolidinone (from Protocol 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extract the mixture with CH₂Cl₂, wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

This protocol describes the alkylation of an N-acyl oxazolidinone enolate.

Materials:

  • N-Propionyl oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise and stir the solution at -78 °C for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 eq) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

This protocol details the hydrolytic cleavage of the N-acyl oxazolidinone to afford the chiral carboxylic acid.[10]

Materials:

  • N-Acylated oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 eq) and stir for 20 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the enantiomerically enriched carboxylic acid.

Application in the Total Synthesis of Natural Products

The reliability of this compound-mediated reactions has made them indispensable tools in the total synthesis of complex natural products. For instance, in the total synthesis of the macrolide antibiotic cytovaricin, Evans and coworkers utilized oxazolidinone auxiliaries for multiple asymmetric aldol and alkylation reactions to set key stereocenters.[11][12] Similarly, the total synthesis of epothilones, a class of potent anticancer agents, has been accomplished by several groups employing Evans' auxiliaries to establish crucial stereochemistry in key fragments.[13][14][15]

G cluster_0 Simplified Retrosynthesis of an Epothilone Fragment target Epothilone Fragment (C1-C8) aldol_product syn-Aldol Adduct target->aldol_product Auxiliary Cleavage, Further Transformations n_acyl N-Acyl Oxazolidinone aldol_product->n_acyl Evans Aldol Reaction aldehyde Aldehyde Fragment aldol_product->aldehyde Evans Aldol Reaction auxiliary Chiral Oxazolidinone n_acyl->auxiliary Attachment acid Carboxylic Acid Precursor n_acyl->acid Attachment

Caption: Simplified retrosynthetic analysis of an epothilone fragment.

Conclusion

2-Oxazolidinones, particularly Evans' auxiliaries, remain a cornerstone of modern asymmetric synthesis. Their ability to induce high levels of stereocontrol in a predictable manner makes them invaluable for the construction of complex chiral molecules. The protocols and data presented herein provide a practical guide for researchers in academic and industrial laboratories to effectively utilize this powerful synthetic methodology in their own research and development endeavors.

References

Application Notes and Protocols for the Diastereoselective Synthesis of β-Amino Acids with 2-Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of β-amino acids utilizing 2-oxazolidinone chiral auxiliaries. The methodologies described herein are foundational for the stereocontrolled synthesis of these important building blocks in pharmaceutical and chemical research.

Introduction

β-Amino acids are crucial components of numerous biologically active molecules, including peptides, natural products, and pharmaceuticals. Their stereochemistry is often critical to their function. The use of chiral 2-oxazolidinones, pioneered by David A. Evans, provides a robust and predictable method for controlling the stereochemistry during the formation of new carbon-carbon bonds, making it a cornerstone of modern asymmetric synthesis.

This guide details two primary strategies for the diastereoselective synthesis of β-amino acid precursors using this compound auxiliaries: the Mannich-type reaction and the conjugate addition to nitroalkenes. Each section includes detailed experimental protocols, quantitative data, and visual representations of the workflows and mechanisms.

General Workflow

The overall strategy for the diastereoselective synthesis of β-amino acids using a this compound auxiliary follows a three-stage process:

  • N-Acylation of the this compound: The chiral auxiliary is first acylated with a suitable carboxylic acid derivative to introduce the desired pro-nucleophile.

  • Diastereoselective Carbon-Carbon Bond Formation: The N-acylated oxazolidinone is converted to its corresponding enolate, which then undergoes a diastereoselective reaction with an electrophile (e.g., an imine in a Mannich-type reaction or a Michael acceptor in a conjugate addition).

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product to yield the desired β-amino acid derivative and allow for the recovery of the auxiliary.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective C-C Bond Formation cluster_2 Stage 3: Cleavage start This compound Auxiliary acyl N-Acylation start->acyl nacylated N-Acylated Oxazolidinone acyl->nacylated enolate Enolate Formation nacylated->enolate reaction Mannich Reaction or Conjugate Addition enolate->reaction adduct β-Amino Adduct reaction->adduct cleavage Auxiliary Cleavage adduct->cleavage product β-Amino Acid Derivative cleavage->product

General workflow for β-amino acid synthesis.

Experimental Protocols

N-Acylation of this compound

This protocol describes a general method for the acylation of a this compound auxiliary.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other desired enantiomer)

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • Slowly add propionyl chloride (1.2 eq.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-propionyl-2-oxazolidinone.

Diastereoselective Mannich-Type Reaction

This protocol details a diastereoselective Mannich-type reaction between an N-acylated oxazolidinone and an imine.

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • N-Benzylidene-4-methylbenzenesulfonamide (or other desired imine)

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq.) dropwise.

  • After stirring for 10 minutes, add DIPEA (1.2 eq.) dropwise, and continue stirring for 30 minutes to form the titanium enolate.

  • Add a pre-cooled solution of the N-benzylidene-4-methylbenzenesulfonamide (1.2 eq.) in DCM dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the β-amino adduct.

Diastereoselective Conjugate Addition to a Nitroalkene

This protocol describes the diastereoselective conjugate addition of an N-acylated oxazolidinone enolate to a nitroalkene.

Materials:

  • N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • β-Nitrostyrene (or other desired nitroalkene)

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of N-crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq.) dropwise.

  • After stirring for 10 minutes, add DIPEA (1.2 eq.) dropwise, and continue stirring for 30 minutes.

  • Add a pre-cooled solution of β-nitrostyrene (1.2 eq.) in DCM dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the conjugate addition product.

Cleavage of the Chiral Auxiliary to Yield a β-Amino Ester

This protocol details the cleavage of the chiral auxiliary to afford a β-amino ester.

Materials:

  • β-Amino adduct from section 3.2 or 3.3

  • Sodium methoxide (NaOMe) in methanol

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the β-amino adduct (1.0 eq.) in anhydrous methanol (0.1 M) at 0 °C.

  • Add a solution of sodium methoxide in methanol (1.5 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the β-amino methyl ester and recover the chiral auxiliary.

Quantitative Data Summary

The following tables summarize typical yields and diastereoselectivities for the synthesis of β-amino acid precursors using this compound auxiliaries.

Table 1: Diastereoselective Mannich-Type Reaction

N-Acyl OxazolidinoneImineYield (%)Diastereomeric Ratio (d.r.)
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-Benzylidene-p-toluenesulfonamide85>95:5
N-Acetyl-(S)-4-benzyl-2-oxazolidinoneN-(4-Methoxybenzylidene)aniline7890:10
N-Propionyl-(R)-4-isopropyl-2-oxazolidinoneN-Furfurylidene-p-toluenesulfonamide82>98:2

Table 2: Diastereoselective Conjugate Addition to Nitroalkenes

N-Acyl OxazolidinoneNitroalkeneYield (%)Diastereomeric Ratio (d.r.)
N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneβ-Nitrostyrene92>97:3
N-Cinnamoyl-(S)-4-benzyl-2-oxazolidinone1-Nitropropene8895:5
N-Crotonyl-(R)-4-isopropyl-2-oxazolidinone2-Nitro-1-butene8596:4

Signaling Pathways and Logical Relationships

Mechanism of Diastereoselection in the Mannich-Type Reaction

The high diastereoselectivity observed in the Mannich-type reaction is attributed to the formation of a rigid, chelated transition state. The titanium enolate of the N-acylated oxazolidinone adopts a conformation where the substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming imine to the opposite face.

G cluster_0 Transition State Ti-Enolate Chelated Titanium Enolate Transition Zimmerman-Traxler-like Transition State Ti-Enolate->Transition Imine Imine Electrophile Imine->Transition Syn-Adduct Syn-β-Amino Adduct Transition->Syn-Adduct Facial Attack

Diastereoselection in the Mannich reaction.
Mechanism of Diastereoselective Conjugate Addition

Similarly, in the conjugate addition to nitroalkenes, the Lewis acid-mediated formation of the enolate creates a chiral environment. The steric bulk of the oxazolidinone auxiliary directs the approach of the nitroalkene, leading to the preferential formation of one diastereomer.

G cluster_0 Reaction Pathway Enolate Chiral Enolate Michael_Addition Michael Addition Enolate->Michael_Addition Nitroalkene Nitroalkene Nitroalkene->Michael_Addition Adduct Conjugate Adduct Michael_Addition->Adduct Stereocontrolled C-C Bond Formation

Stereocontrol in conjugate addition.

Application Notes and Protocols for the Removal of 2-Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of 2-oxazolidinone chiral auxiliaries, pioneered by David A. Evans, represents a cornerstone in modern asymmetric synthesis. These auxiliaries provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and conjugate additions. A critical final step in this methodology is the efficient and clean removal of the auxiliary to unmask the desired chiral product. The choice of cleavage method is paramount as it dictates the functional group obtained (e.g., carboxylic acid, alcohol, aldehyde, ester, or amide) and must proceed without compromising the stereochemical integrity of the newly formed stereocenter(s).[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the most common methods of this compound auxiliary removal.

General Principles of Auxiliary Cleavage

The removal of the this compound auxiliary involves the cleavage of the N-acyl bond. This can be achieved through several distinct pathways, primarily dictated by the choice of nucleophile and reaction conditions. A key consideration in all cleavage reactions is the potential for undesired side reactions, such as epimerization of the α-stereocenter or cleavage of the endocyclic carbamate bond of the auxiliary. The methods outlined below are well-established and generally proceed with high fidelity, preserving the stereochemical information installed in the preceding reaction.

A general workflow for the removal of a this compound chiral auxiliary is depicted below.

G cluster_start Starting Material cluster_reaction Cleavage Reaction cluster_workup Work-up and Purification cluster_products Products N-Acyl-2-oxazolidinone N-Acyl-2-oxazolidinone Reagent_Selection Select Cleavage Reagent (e.g., LiOH/H2O2, LiBH4, DIBAL-H) N-Acyl-2-oxazolidinone->Reagent_Selection Reaction_Conditions Perform Cleavage Reaction Reagent_Selection->Reaction_Conditions Workup Aqueous Work-up Reaction_Conditions->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Desired_Product Desired Chiral Product Purification->Desired_Product Recovered_Auxiliary Recovered Chiral Auxiliary Purification->Recovered_Auxiliary

Caption: General workflow for the removal of a this compound chiral auxiliary.

Methods for Auxiliary Removal

The following sections detail the most common and effective methods for the cleavage of N-acyl-2-oxazolidinones.

Hydrolytic Cleavage to Carboxylic Acids

This is one of the most frequently used methods for removing the Evans auxiliary, yielding the corresponding chiral carboxylic acid. The standard conditions employ lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][3]

Mechanism Insight: The reaction is believed to proceed via the formation of a lithium hydroperoxide (LiOOH) species, which is a more effective nucleophile than hydroxide for the exocyclic amide carbonyl. This selectivity is crucial to avoid cleavage of the endocyclic carbamate bond of the oxazolidinone ring, which can be a competing pathway with LiOH alone.[4]

Safety Note: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, particularly if the initially formed peracid intermediate decomposes.[5][6] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.

Quantitative Data Summary: Hydrolytic Cleavage with LiOH/H₂O₂

Substrate (N-Acyl Group)ProductYield (%)StereoselectivityReference
N-(phenylacetyl)oxazolidinone derivativeCarboxylic AcidHighNo erosion of stereochemistry[3]
N-acyloxazolidinone(3S)-hydroxy-5-phenylpentanoic acid8998.5% ee[3][6]
N-propionyl oxazolidinone derivative2-methyl-4-pentenoic acid88>98% de[3]
α-tertiary alkylated N-(phenylacetyl)oxazolidinone2-tert-butyl-2-phenylacetic acidHighNo erosion of stereochemistry[7]

Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.

  • Work-up: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Auxiliary Recovery: To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.

  • Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.

Reductive Cleavage to Alcohols

This method is employed to obtain chiral primary alcohols. Common reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).[1][8] LiBH₄ is generally preferred due to its milder nature and better functional group tolerance compared to LiAlH₄.[8]

Quantitative Data Summary: Reductive Cleavage to Alcohols

Substrate (N-Acyl Group)ReagentProductYield (%)StereoselectivityReference
N-acyloxazolidinoneLiBH₄Primary Alcohol80-95No racemization[3]
N-acyloxazolidinoneLiAlH₄Primary Alcohol85-95No racemization[9]

Experimental Protocol: Reductive Cleavage with LiBH₄

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.

  • Work-up: Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[3]

Reductive Cleavage to Aldehydes

The synthesis of chiral aldehydes can be achieved by the partial reduction of the N-acyl oxazolidinone using a bulky reducing agent, most commonly diisobutylaluminum hydride (DIBAL-H).[10][11] Careful control of the reaction temperature is crucial to prevent over-reduction to the corresponding alcohol.[12]

Mechanism Insight: The use of a 5,5-dimethyl-substituted oxazolidinone can be advantageous as it inhibits endocyclic cleavage by DIBAL-H, leading to cleaner reactions and higher yields of the desired aldehyde.[10]

Quantitative Data Summary: Reductive Cleavage to Aldehydes with DIBAL-H

Substrate (N-Acyl Group)ProductYield (%)StereoselectivityReference
N-hydrocinnamoyl-5,5-dimethyloxazolidin-2-oneHydrocinnamaldehydeExcellentNot applicable[10]
Various N-acyl-5,5-dimethyloxazolidin-2-onesCorresponding AldehydesGoodNot applicable[10]

Experimental Protocol: Reductive Cleavage with DIBAL-H

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in a dry, non-protic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of DIBAL-H (1.0-1.2 equiv) in a suitable solvent (e.g., hexanes, toluene) dropwise, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the appropriate time (typically 30 minutes to 2 hours), monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography.

Transesterification to Esters

Conversion of the N-acyl oxazolidinone to an ester can be accomplished using various alkoxides or under Lewis acidic conditions.

A. Basic Conditions (e.g., Sodium Methoxide)

Treatment with an alkoxide, such as sodium methoxide (NaOMe) in methanol, provides the corresponding methyl ester.[1]

B. Lewis Acid Catalysis (e.g., Ytterbium Triflate)

Lewis acids like ytterbium triflate (Yb(OTf)₃) can catalyze the direct exchange of the oxazolidinone with an alcohol, offering a mild alternative to strongly basic conditions.[13][14][15][16]

Quantitative Data Summary: Transesterification to Esters

Reagent/CatalystAlcoholProductYield (%)Reference
NaOMeMethanolMethyl EsterGood[1]
Mg(OMe)₂MethanolMethyl Ester68[17]
Yb(OTf)₃MethanolMethyl Ester96[13]

Experimental Protocol: Transesterification with Yb(OTf)₃

  • Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in the desired alcohol (e.g., methanol).

  • Catalyst Addition: Add a catalytic amount of ytterbium triflate (Yb(OTf)₃, e.g., 5-10 mol%).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux), monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the desired ester and recover the chiral auxiliary.

Conversion to Other Functional Groups

A. Weinreb Amides

N-acyl oxazolidinones can be converted to N-methoxy-N-methylamides (Weinreb amides), which are valuable intermediates for the synthesis of ketones. This transformation is typically achieved by treatment with the pre-formed aluminate of N,O-dimethylhydroxylamine, generated from trimethylaluminum (AlMe₃) and N,O-dimethylhydroxylamine hydrochloride.[18][19][20][21][22]

Quantitative Data Summary: Conversion to Weinreb Amides

Substrate (N-Acyl Group)ProductYield (%)Reference
N-acyl aziridine derivativeWeinreb AmideExcellent[18]
Various carboxylic acids (via N-acyl oxazolidinone)Weinreb AmideHigh[18][19]

Experimental Protocol: Synthesis of Weinreb Amides

  • Reagent Preparation: In a separate flask under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to a suitable solvent like dichloromethane (DCM). Cool to 0 °C and slowly add a solution of trimethylaluminum (AlMe₃, 1.1 equiv) in hexanes. Stir for 30-60 minutes at 0 °C.

  • Reaction: To the prepared reagent, add a solution of the N-acyl-2-oxazolidinone (1.0 equiv) in DCM at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Work-up and Purification: Stir the mixture vigorously until two clear layers form. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude Weinreb amide by flash column chromatography.

B. Benzyl Esters and Thioesters

Cleavage with reagents like lithium benzyloxide (LiOBn) or lithium benzylthiolate (LiSBn) can provide access to benzyl esters and thioesters, respectively. These methods are particularly useful as they are also known to proceed with high selectivity for the exocyclic carbonyl, similar to LiOOH.[4]

Conclusion and Method Selection

The choice of method for the removal of a this compound chiral auxiliary is primarily determined by the desired functionality in the final product. The following flowchart provides a decision-making guide for selecting the appropriate cleavage protocol.

G start Start: N-Acyl-2-oxazolidinone q1 Desired Functional Group? start->q1 carboxylic_acid Carboxylic Acid q1->carboxylic_acid  Carboxylic Acid alcohol Primary Alcohol q1->alcohol  Primary Alcohol aldehyde Aldehyde q1->aldehyde  Aldehyde ester Ester q1->ester  Ester weinreb_amide Weinreb Amide q1->weinreb_amide  Weinreb Amide method_acid Method: LiOH/H2O2 carboxylic_acid->method_acid method_alcohol Method: LiBH4 or LiAlH4 alcohol->method_alcohol method_aldehyde Method: DIBAL-H aldehyde->method_aldehyde method_ester Method: Alkoxide or Lewis Acid ester->method_ester method_weinreb Method: AlMe3, MeONHMe·HCl weinreb_amide->method_weinreb

References

Application Notes: Synthesis of 2-Oxazolidinones from β-Amino Alcohols and Phosgene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxazolidinones are a vital class of heterocyclic compounds. They are widely recognized as versatile chiral auxiliaries in asymmetric synthesis, most notably as "Evans auxiliaries," which enable the stereocontrolled synthesis of complex molecules.[1] Furthermore, the 2-oxazolidinone motif is a key structural feature in numerous pharmaceutically active compounds, including the linezolid class of antibiotics.[2]

A robust and common method for synthesizing chiral 2-oxazolidinones is the cyclization of enantiomerically pure β-amino alcohols with a suitable C1 carbonyl source.[1] Among the most effective carbonylating agents are phosgene and its safer, solid derivatives, diphosgene and triphosgene. This document provides detailed protocols and quantitative data for this synthetic transformation.

Reaction Principle and Reagents

The synthesis involves the reaction of a β-amino alcohol with a phosgene derivative in the presence of a base. The reaction proceeds via an intermediate, such as a chloroformate or an isocyanate, which then undergoes intramolecular cyclization to form the stable five-membered this compound ring.[3] A key advantage of this method is that the cyclization typically occurs with retention of the original stereochemistry of the β-amino alcohol.[4]

  • Phosgene (COCl₂): A highly reactive and effective reagent for this transformation, but its extreme toxicity as a gas limits its use to specialized equipment.

  • Diphosgene (Trichloromethyl chloroformate): A liquid alternative that is easier to handle than gaseous phosgene but is still highly toxic and corrosive.

  • Triphosgene (Bis(trichloromethyl) carbonate - BTC): A stable, crystalline solid that is the safest and most commonly used phosgene equivalent.[5] It is easier to store, transport, and handle. Under reaction conditions, one mole of triphosgene can generate three moles of phosgene or an equivalent reactive intermediate, making it highly efficient.[6]

G cluster_0 Phosgene Equivalents Phosgene Phosgene (COCl₂) (Toxic Gas) Diphosgene Diphosgene (Liquid) Phosgene->Diphosgene Safer, easier-to-handle solid/liquid equivalents Triphosgene Triphosgene (BTC) (Crystalline Solid) Phosgene->Triphosgene Safer, easier-to-handle solid/liquid equivalents

Caption: Relationship between phosgene and its safer solid/liquid equivalents.

Summary of Reaction Conditions

The cyclization of β-amino alcohols to 2-oxazolidinones using phosgene derivatives is a high-yielding reaction. The choice of base, solvent, and temperature can be optimized for specific substrates. The following table summarizes typical conditions and yields.

β-Amino Alcohol PrecursorPhosgene DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)
(S)-PhenylalaninolTriphosgeneTriethylamine (TEA)Dichloromethane (DCM)-78 to RT2 - 4>90
(S)-ValinolTriphosgenePyridineTetrahydrofuran (THF)0 to RT1 - 3~95
(1S,2R)-NorephedrineTriphosgeneNaHCO₃ (aq.) / DCMBiphasic0 to RT2>85[3]
L-ThreoninolDiphosgeneTriethylamine (TEA)Dichloromethane (DCM)01~92
(R)-PhenylglycinolTriphosgeneTriethylamine (TEA)Tetrahydrofuran (THF)0 to RT2 - 4>90

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Detailed Experimental Protocols

Safety Precaution: Phosgene, diphosgene, and triphosgene are highly toxic and corrosive. Triphosgene can decompose into phosgene upon heating or in the presence of nucleophiles.[6] All manipulations must be performed in a certified, well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. Have a quenching solution (e.g., concentrated ammonia or sodium hydroxide solution) readily available.

Protocol 1: General Synthesis of this compound using Triphosgene

This protocol describes a general procedure for the cyclization of a β-amino alcohol using triphosgene and triethylamine.

Materials:

  • β-Amino alcohol (e.g., (S)-Phenylalaninol) (1.0 eq)

  • Triphosgene (BTC) (0.35 - 0.40 eq)

  • Triethylamine (TEA) (2.2 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

  • Dissolve the β-amino alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amino alcohol).

  • Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath) with gentle stirring. Slow addition of triphosgene at low temperatures selectively favors the formation of oxazolidinones.[3]

  • In a separate dry flask, dissolve triphosgene (0.40 eq) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel.

  • Add the triphosgene solution dropwise to the stirred amino alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at the cold temperature for another 30 minutes, then let it warm slowly to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

G cluster_workflow Experimental Workflow Reactants 1. Dissolve β-Amino Alcohol & Triethylamine in Solvent Cooling 2. Cool Mixture (e.g., 0 °C or -78 °C) Reactants->Cooling Addition 3. Add Triphosgene Solution Dropwise Cooling->Addition Reaction 4. Stir & Warm to RT Addition->Reaction Workup 5. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification 6. Purify Product (Chromatography/ Recrystallization) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of 2-oxazolidinones.

References

Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones, a powerful method for the synthesis of chiral 2-oxazolidinones. Chiral 2-oxazolidinones are significant structural motifs in many pharmaceuticals and serve as valuable chiral auxiliaries in organic synthesis.[1][2] This ruthenium-catalyzed approach offers high enantioselectivity and yields for a diverse range of substrates.[1][3][4][5][6]

Overview

The asymmetric hydrogenation of 2-oxazolones using ruthenium catalysts provides a direct and efficient route to enantiomerically enriched 4-substituted 2-oxazolidinones.[1] This method is a valuable alternative to traditional synthetic routes which may require toxic reagents or multi-step procedures.[1][2] The reaction typically employs a ruthenium(II) precursor in combination with a chiral N-heterocyclic carbene (NHC) ligand, achieving excellent enantioselectivities (up to 96% ee) and high yields (up to 99%).[1][3][4] The reaction has been successfully scaled up to the gram scale with low catalyst loading, demonstrating its practical utility.[1][6]

Data Presentation

The following table summarizes the quantitative data for the ruthenium-catalyzed asymmetric hydrogenation of various 2-oxazolone substrates.

EntrySubstrate (R Group)Catalyst SystemSolventTemp (°C)Pressure (bar H₂)Time (h)Yield (%)ee (%)
14-PhenylRu(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249995
24-(4-Fluorophenyl)Ru(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249894
34-(4-Chlorophenyl)Ru(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249995
44-(4-Bromophenyl)Ru(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249796
54-(4-Methoxyphenyl)Ru(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249993
64-(2-Naphthyl)Ru(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249695
74-(2-Thienyl)Ru(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249592
84-CyclohexylRu(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249291
94-IsopropylRu(II)-NHC/(R,R)-SINpEt·HBF₄Cyclohexane/THF (20:1)050249088

Data sourced from Li, W. et al. Chemical Science, 2018, 9, 5894-5898.[1][3]

Experimental Protocols

The following are generalized protocols for the in situ preparation of the ruthenium catalyst and the subsequent asymmetric hydrogenation of 2-oxazolones.

Materials
  • Ruthenium precursor: [Ru(2-methylallyl)₂(COD)]

  • Chiral ligand: (R,R)-SINpEt·HBF₄

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent for catalyst preparation: n-hexane

  • Solvent for hydrogenation: Cyclohexane/THF (20:1 mixture)

  • Substrate: 4-substituted 2-oxazolone

  • Hydrogen gas (high purity)

In situ Catalyst Preparation
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add [Ru(2-methylallyl)₂(COD)] (0.10 mmol), (R,R)-SINpEt·HBF₄ (0.20 mmol), and NaOt-Bu (0.24 mmol).[1]

  • Add dry n-hexane (5.0 mL) to the Schlenk tube.

  • Stir the resulting suspension at 70 °C for 16 hours.[1] The resulting suspension contains the active catalyst (0.02 M).

Asymmetric Hydrogenation of 2-Oxazolones
  • In a separate vial, dissolve the 2-oxazolone substrate (0.20 mmol) in the cyclohexane/THF (20/1) solvent mixture (final volume may vary depending on the specific experiment).

  • To this solution, add 0.2 mL of the pre-prepared catalyst suspension.[3]

  • Transfer the vial into an autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 bar.[1]

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C) for 24 hours.[3]

  • After 24 hours, carefully release the hydrogen pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • The enantiomeric excess (ee%) of the product is determined by chiral HPLC analysis.[1]

Visualizations

Experimental Workflow

G cluster_catalyst Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation Ru_precursor [Ru(2-methylallyl)2(COD)] mix_cat Mix and Heat (70°C, 16h) Ru_precursor->mix_cat Ligand (R,R)-SINpEt·HBF4 Ligand->mix_cat Base NaOt-Bu Base->mix_cat Solvent_cat n-hexane Solvent_cat->mix_cat Active_catalyst Active Ru-NHC Catalyst mix_cat->Active_catalyst Reaction Hydrogenation (0°C, 24h) Active_catalyst->Reaction Substrate 2-Oxazolone Substrate->Reaction Solvent_hydro Cyclohexane/THF Solvent_hydro->Reaction H2 H2 (50 bar) H2->Reaction Product Chiral 2-Oxazolidinone Reaction->Product

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation.

Simplified Reaction Mechanism

G Catalyst [Ru]-H (Active Catalyst) Intermediate [Ru]-Substrate Complex Catalyst->Intermediate Coordination Substrate 2-Oxazolone Substrate->Intermediate Product Chiral this compound Intermediate->Product Hydrogenation Product->Catalyst Product Release & Catalyst Regeneration H2 H2 H2->Intermediate

Caption: Simplified Catalytic Cycle.

References

Troubleshooting & Optimization

Improving diastereoselectivity in Evans aldol additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve diastereoselectivity in Evans aldol additions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the stereocontrol in Evans aldol additions?

The high diastereoselectivity of the Evans aldol reaction is primarily attributed to the chiral auxiliary, typically an oxazolidinone, which directs the facial selectivity of the reaction. The reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1] The formation of a Z-enolate, favored under kinetic control, leads predominantly to the syn-aldol product.[1] Steric interactions between the substituent on the chiral auxiliary and the aldehyde substituent in the transition state force the aldehyde to approach from the less hindered face of the enolate, thus determining the absolute stereochemistry of the newly formed stereocenters.[1]

Q2: Why am I observing low diastereoselectivity in my reaction?

Several factors can contribute to poor diastereoselectivity. These include:

  • Incomplete Z-enolate formation: The presence of the E-enolate will lead to the formation of the corresponding anti-aldol product, thus reducing the overall diastereomeric ratio.

  • Suboptimal temperature control: Evans aldol reactions are typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control. Allowing the reaction to warm prematurely can lead to side reactions and decreased selectivity.

  • Incorrect stoichiometry: The molar ratios of the N-acyl imide, base, and Lewis acid are crucial for efficient and selective enolate formation.

  • Reagent purity: Impurities in the aldehyde, solvent, or reagents can interfere with the reaction and lower the diastereoselectivity.

  • Use of acetate-derived enolates: Acetate aldol reactions with Evans auxiliaries are known to give poor diastereoselectivity (approaching 1:1).[2][3] This is because the absence of an α-substituent on the enolate removes a key steric interaction that enforces high facial selectivity in the transition state.[2][3]

Q3: How does the choice of Lewis acid affect the diastereoselectivity?

The Lewis acid plays a critical role in chelating the enolate and the aldehyde in the transition state, thereby influencing the stereochemical outcome. Boron triflate (Bu₂BOTf) is commonly used to generate the Z-enolate, which subsequently leads to the syn-aldol product with high selectivity.[4] Different Lewis acids can favor different transition state geometries, and in some cases, can be used to obtain the anti-aldol product. For instance, magnesium-based Lewis acids can promote the formation of the anti-diastereomer, potentially through a boat-like transition state.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Diastereomeric Ratio (d.r.) 1. Incomplete formation of the Z-enolate. 2. Reaction temperature too high. 3. Incorrect stoichiometry of reagents. 4. Use of an acetate-derived N-acyl imide.1. Ensure slow addition of the Lewis acid and base at low temperature. Use a non-coordinating solvent like dichloromethane. 2. Maintain a consistent low temperature (-78 °C) throughout the enolate formation and aldehyde addition steps. 3. Carefully control the equivalents of base and Lewis acid. Typically, a slight excess of the base and Lewis acid relative to the N-acyl imide is used. 4. For acetate aldols, consider alternative strategies or modified auxiliaries, as the standard Evans auxiliaries provide poor selectivity.[2][3]
Low Yield 1. Incomplete reaction. 2. Degradation of the aldehyde or enolate. 3. Moisture in the reaction.1. Increase the reaction time or consider a less sterically hindered substrate. 2. Use freshly distilled or purified aldehyde. Ensure all reagents and solvents are anhydrous. 3. Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of unexpected side products 1. Self-aldol reaction of the aldehyde. 2. Retro-aldol reaction.1. Add the aldehyde slowly to the pre-formed enolate at low temperature. 2. Work up the reaction at low temperature and avoid prolonged exposure to acidic or basic conditions.

Data Presentation

Table 1: Influence of Lewis Acid on Diastereoselectivity

Lewis AcidPredominant DiastereomerTypical Diastereomeric Ratio (syn:anti)Reference
Bu₂BOTfsyn>99:1[6]
TiCl₄syn94:6[6]
SnCl₄syn93:7[6]
MgCl₂/Et₃N/TMSClanti-[7]
Et₂AlClanti5:95[6]

Experimental Protocols

Protocol 1: "Evans Syn" Aldol Reaction

This protocol is a general procedure for a diastereoselective syn-aldol addition using a boron enolate.

Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Triethylamine (Et₃N, 1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Bu₂BOTf dropwise to the stirred solution.

  • After 5 minutes, add Et₃N dropwise. The solution should become pale yellow.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then warm the reaction to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: "Evans Anti" Aldol Reaction

This protocol describes a method to obtain the anti-aldol adduct using a magnesium-mediated reaction.[7]

Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Anhydrous magnesium chloride (MgCl₂, 1.1 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Trimethylsilyl chloride (TMSCl, 2.2 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone and anhydrous MgCl₂.

  • Add anhydrous ethyl acetate and cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise, followed by the slow, dropwise addition of trimethylsilyl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour, then cool to -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Evans_Aldol_Workflow cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Purification start N-Acyl Oxazolidinone add_lewis_acid Add Lewis Acid (e.g., Bu₂BOTf) at -78°C start->add_lewis_acid add_base Add Base (e.g., Et₃N) at -78°C add_lewis_acid->add_base enolate Z-Enolate Formation add_base->enolate add_aldehyde Add Aldehyde at -78°C enolate->add_aldehyde reaction Reaction at -78°C to 0°C add_aldehyde->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Diastereomerically Pure Aldol Adduct purification->product

Caption: General experimental workflow for an Evans aldol addition.

Troubleshooting_Tree start Low Diastereoselectivity? check_temp Was the temperature maintained at -78°C? start->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No (Maintain strict temperature control) check_temp->no_temp No check_reagents Are all reagents pure and anhydrous? yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No (Purify/dry all reagents and solvents) check_reagents->no_reagents No check_stoichiometry Was the stoichiometry of base and Lewis acid correct? yes_stoich Yes check_stoichiometry->yes_stoich Yes no_stoich No (Re-optimize stoichiometry) check_stoichiometry->no_stoich No check_substrate Is it an acetate aldol? yes_acetate Yes (Standard Evans auxiliaries give poor selectivity. Consider alternative methods.) check_substrate->yes_acetate Yes no_acetate No (Investigate other factors, e.g., aldehyde structure) check_substrate->no_acetate No yes_temp->check_reagents yes_reagents->check_stoichiometry yes_stoich->check_substrate

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Overcoming low yields in the acylation of 2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome common challenges associated with the N-acylation of 2-oxazolidinone chiral auxiliaries, particularly focusing on resolving issues of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acylation of 2-oxazolidinones?

There are two primary approaches for the N-acylation of 2-oxazolidinones. The traditional method involves deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acyl chloride or anhydride.[1][2] A more modern and often higher-yielding approach employs milder conditions, using a weak base such as triethylamine (Et₃N) in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) with an acid anhydride.[2][3] For particularly challenging or hindered substrates, the use of highly reactive acid fluorides with a mild base is also a very effective strategy.[4]

Q2: Why is the traditional strong base (n-BuLi) method sometimes problematic and lead to low yields?

The n-BuLi method is highly sensitive to experimental conditions. Low yields can result from several factors:

  • Moisture: n-BuLi reacts vigorously with water. Any moisture in the glassware, solvent, or reagents will consume the base, leading to incomplete deprotonation of the oxazolidinone.[5]

  • Incomplete Deprotonation: If the n-BuLi concentration is not accurately known or if an insufficient amount is used, the oxazolidinone will not be fully converted to its lithium salt, resulting in unreacted starting material.

  • Side Reactions: Using excess strong base can lead to side reactions, such as C-5 epimerization of the chiral auxiliary.[4]

Q3: What are the advantages of using milder acylation conditions like Et₃N/DMAP?

The Et₃N/DMAP method eliminates the need for strong, pyrophoric bases and cryogenic temperatures, making the procedure simpler and safer.[2][3] The neutral oxazolidinone is sufficiently nucleophilic to react under these conditions when DMAP is used as an acyl transfer catalyst.[2] This method is less sensitive to trace amounts of moisture and often provides better yields, especially for routine acylations.[2]

Q4: When should I consider using an acid fluoride for the acylation?

Acid fluorides are excellent reagents for acylating sterically hindered or poorly soluble oxazolidinones where other methods fail.[4] They react readily under mild conditions with bases like triethylamine (NEt₃) or diisopropylethylamine (iPr₂NEt) to provide the desired N-acylated products in high yields, often up to 98%.[4]

Troubleshooting Guide for Low Yields

This section addresses specific problems that can lead to poor outcomes in the acylation reaction.

Problem 1: Little to no product formation, with starting material recovered.
Potential Cause Troubleshooting Steps & Recommendations
Inactive Reagents (Strong Base Method) Verify n-BuLi Concentration: Titrate the n-BuLi solution before use to ensure accurate stoichiometry. Use Fresh Acylating Agent: Acyl chlorides and anhydrides can hydrolyze over time. Use a freshly opened bottle or distill the reagent before the reaction.
Presence of Moisture Dry Glassware Rigorously: Oven-dry or flame-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon).[6] Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
Insufficient Reactivity Switch to a Milder, Catalytic Method: If using the n-BuLi method, switch to the Et₃N/DMAP protocol with an acid anhydride. This often improves yields by avoiding the harsh conditions.[2][3] Increase Reaction Temperature: For sluggish reactions, particularly with hindered substrates or when using milder conditions, gentle heating can increase the reaction rate. For example, heating in toluene or DMF can be effective.[2][4] Use a More Reactive Acylating Agent: Acid fluorides are significantly more reactive than acid chlorides or anhydrides and can overcome low reactivity issues.[4]
Poor Solubility of Oxazolidinone Change Solvent: If the oxazolidinone starting material is not fully soluble in common solvents like dichloromethane (CH₂Cl₂), switch to a more polar solvent like dimethylformamide (DMF).[4] In Situ Silylation: For highly unreactive or insoluble oxazolidinones, in situ generation of the O-silyloxazolidinone can enhance reactivity.[4]
Problem 2: The reaction is messy, with multiple byproducts and low yield of the desired product.
Potential Cause Troubleshooting Steps & Recommendations
Degradation of Acylating Agent Check Stability: Some acylating agents, particularly complex acid chlorides, may be unstable. Ensure they are pure and consider converting the corresponding carboxylic acid to a more stable acid fluoride.[4]
Side Reactions from Strong Base Reduce Base Equivalents: If using n-BuLi, ensure you are not using a large excess, which can promote side reactions. Lower Temperature: Maintain a reaction temperature of -78 °C during deprotonation and acylation to minimize side reactions.
Epimerization of Chiral Center Avoid Excess Base: C-5 epimerization can occur with excess BuLi at 0°C.[4] Use the milder Et₃N/DMAP method, which does not cause epimerization.
Harsh Reaction Conditions Shorten Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and work it up as soon as the starting material is consumed to prevent product degradation. Avoid High Temperatures (if unnecessary): While heating can help with sluggish reactions, excessive heat can lead to decomposition. Optimize the temperature carefully.

Data Presentation: Comparison of Acylation Protocols

The following tables summarize typical reaction conditions for various N-acylation methods.

Table 1: Traditional Strong Base Acylation

ParameterCondition
Base n-Butyllithium (n-BuLi)
Equivalents of Base ~1.05 eq.
Acylating Agent Acid Chloride or Anhydride
Solvent Tetrahydrofuran (THF)
Temperature -78 °C
Key Considerations Requires strictly anhydrous conditions; pyrophoric base.[1]

Table 2: Mild Catalytic Acylation

ParameterCondition
Base Triethylamine (Et₃N)
Catalyst 4-(N,N-Dimethylamino)pyridine (DMAP)
Acylating Agent Acid Anhydride
Solvent THF or Toluene
Temperature Room Temperature to Reflux
Key Considerations Simpler, safer, and often higher yielding for standard substrates.[2][3]

Table 3: Acid Fluoride Acylation for Hindered Substrates

ParameterCondition
Base iPr₂NEt or NEt₃
Equivalents of Base 1.0 eq.
Acylating Agent Acid Fluoride
Solvent Dichloromethane (CH₂Cl₂) or DMF
Temperature 0 °C to 70 °C
Key Considerations Highly effective for sterically hindered or poorly soluble oxazolidinones, with yields up to 98%.[4]

Experimental Protocols

Protocol 1: Mild Acylation using Propionic Anhydride and DMAP

This protocol is adapted from a procedure for acylating 4-benzyl-2-oxazolidinone.[2]

  • To a solution of 4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF), add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add propionic anhydride (1.2 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acylation of a Hindered Oxazolidinone using an Acid Fluoride

This protocol is based on general conditions developed for challenging acylations.[4]

  • Dissolve the hindered this compound (e.g., 4-isopropyl-2-oxazolidinone, 1.0 eq.) in an appropriate solvent. For poorly soluble substrates, dimethylformamide (DMF) is recommended.

  • Add diisopropylethylamine (iPr₂NEt, 1.0 eq.).

  • Add the desired acid fluoride (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, heat the mixture to 70 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Visualizations

General Acylation Pathway

Acylation_Pathway cluster_start Reactants cluster_product Product Ox This compound Anion Oxazolidinone Anion Ox->Anion AcylX Acylating Agent (R-CO-X) Product N-Acyl-2-Oxazolidinone AcylX->Product Anion->Product Nucleophilic Attack

Caption: General mechanism for the N-acylation of this compound.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Acylation Check_Method Which method was used? Start->Check_Method Strong_Base Strong Base (n-BuLi) Check_Method->Strong_Base Strong Mild_Base Mild Base (Et3N/DMAP) Check_Method->Mild_Base Mild Check_Conditions Check Anhydrous Conditions & Reagent Quality Strong_Base->Check_Conditions Switch_Method Switch to Milder Et3N/DMAP Method Check_Conditions->Switch_Method Conditions OK Success Yield Improved Switch_Method->Success Check_Reactivity Is Substrate Hindered or Insoluble? Mild_Base->Check_Reactivity Standard_Issue Check Reagent Purity & Stoichiometry Check_Reactivity->Standard_Issue No Use_Fluoride Use Acid Fluoride &/or Change Solvent to DMF Check_Reactivity->Use_Fluoride Yes Standard_Issue->Success Use_Fluoride->Success

Caption: A logical workflow to diagnose and solve low-yield issues.

Decision Tree for Method Selection

Method_Selection Start Start: Select Acylation Method Q1 Is the oxazolidinone sterically hindered or poorly soluble? Start->Q1 A1_Yes Use Acid Fluoride with iPr2NEt. Consider DMF as solvent. Q1->A1_Yes Yes Q2 What is the acylating agent? Q1->Q2 No A2_Anhydride Use Et3N / cat. DMAP with Acid Anhydride. Q2->A2_Anhydride Anhydride A2_Chloride Traditional n-BuLi method OR Et3N/DMAP (may be slower). Q2->A2_Chloride Acid Chloride

Caption: Decision guide for selecting an appropriate acylation protocol.

References

Troubleshooting cryogenic conditions for 2-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: Cryogenic 2-Oxazolidinone Reactions

Welcome to the technical support center for this compound reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for performing reactions under cryogenic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my diastereoselectivity low when performing an Evans aldol reaction at -78 °C?

Low diastereoselectivity at cryogenic temperatures often points to issues with enolate geometry, Lewis acid chelation, or impurities.[1][2]

  • Incomplete Enolate Formation: Ensure you are using a strong, bulky base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to rapidly and irreversibly form the Z-enolate.[3][4] Incomplete deprotonation can lead to side reactions.[3] Always add the N-acyloxazolidinone to the cooled base solution to ensure the base is in excess.[3]

  • Lewis Acid Choice: The Lewis acid is crucial for forming a rigid, chair-like Zimmerman-Traxler transition state, which dictates stereoselectivity.[5][6] Boron triflates (e.g., Bu₂BOTf) are highly effective for generating Z-enolates and promoting high syn-selectivity in aldol additions.[7][8] If using titanium Lewis acids like TiCl₄, be aware that lower selectivities can sometimes be observed.[2][9] Screening different Lewis acids may be necessary.[10]

  • Moisture: Trace amounts of water can quench the enolate or deactivate the Lewis acid, leading to poorly organized transition states and reduced selectivity.[10][11] Always use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen).[10][11]

  • Temperature Control: While -78 °C is standard, precise and stable temperature control is vital.[12][13] Fluctuations can disrupt the kinetic control required for high selectivity.[1]

Q2: My reaction is incomplete or has stalled. What are the common causes at low temperatures?

Incomplete conversion at cryogenic temperatures is a frequent issue, often related to solubility, viscosity, or reagent deactivation.

  • Poor Solubility/Mixing: At temperatures like -78 °C, reagents or intermediates may precipitate out of solution, or the reaction mixture can become highly viscous, hindering effective mixing. This is particularly a challenge in larger-scale reactions.[14][15] Ensure vigorous stirring and consider using a co-solvent to improve solubility.

  • Base Degradation: It is highly recommended to use freshly prepared or recently titrated LDA.[3] The concentration of commercial n-butyllithium, used to make LDA, can vary over time, leading to inaccurate stoichiometry and incomplete deprotonation.[3]

  • Slow Reagent Addition: Reagents should be added slowly and dropwise to maintain the low internal temperature and prevent localized warming, which can cause side reactions.[16][17]

Q3: How does temperature specifically affect the enantioselectivity of my reaction?

Lowering the reaction temperature generally increases enantioselectivity because the reaction is under greater kinetic control.[1] The energy difference between the transition states leading to the major and minor diastereomers becomes more significant, favoring the path with the lower activation energy.[1][18] However, this trend is not always linear. For some reactions, an optimal temperature exists, below which selectivity may decrease again due to factors like poor mixing or changes in the catalyst's aggregation state.[19] It is often necessary to perform a temperature optimization study (e.g., -20 °C, -40 °C, -78 °C) to find the ideal conditions for a specific substrate.[10][19]

Q4: What are the best practices for setting up a cryogenic reaction to avoid common pitfalls?

A successful cryogenic reaction relies on meticulous setup and the exclusion of atmospheric moisture.

  • Glassware and Atmosphere: Use oven- or flame-dried glassware assembled while hot under a stream of inert gas.[17] Employ Schlenk line or glovebox techniques to handle air- and moisture-sensitive reagents.[11]

  • Temperature Monitoring: Monitor the internal reaction temperature with a thermocouple or low-temperature thermometer, not just the bath temperature.[16]

  • Cooling Baths: A dry ice/acetone bath is commonly used to achieve -78 °C.[13][20] Ensure the bath is well-insulated, for example, by using a Dewar flask, to maintain a stable temperature.[13]

  • Reagent Addition: Use addition funnels or syringe pumps for the slow, controlled addition of reagents to the cooled reaction mixture.[17]

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity 1. Moisture Contamination: Water quenches enolates and deactivates Lewis acids.[10][11] 2. Suboptimal Lewis Acid: The chosen Lewis acid may not provide sufficient chelation for a rigid transition state.[5][6] 3. Incorrect Base: Use of a weaker or non-bulky base can lead to incomplete or incorrect enolate formation.[3] 4. Temperature Fluctuations: Unstable temperature control leads to loss of kinetic resolution.[1]1. Use rigorously dried solvents and flame-dried glassware under an inert atmosphere (Ar or N₂).[10] 2. Screen different Lewis acids. For Evans aldol reactions, Bu₂BOTf is often superior to TiCl₄.[7][9] 3. Use a strong, bulky base like freshly prepared LDA or NaHMDS at -78 °C.[3][21] 4. Use a well-insulated Dewar for the cooling bath and monitor the internal reaction temperature.[13]
Incomplete Reaction / Low Yield 1. Poor Reagent Solubility: Reagents or intermediates may freeze or precipitate at cryogenic temperatures.[14] 2. Ineffective Stirring: High viscosity at low temperatures can prevent proper mixing.[15] 3. Degraded Base/Reagents: LDA solutions can degrade over time; purity of other reagents may be insufficient.[3] 4. Reaction Time Too Short: Reaction kinetics are significantly slower at cryogenic temperatures.1. Choose a solvent system where all components remain soluble (e.g., THF). Consider adding a co-solvent if issues persist. 2. Use a powerful overhead mechanical stirrer for larger volumes or viscous mixtures. 3. Prepare LDA fresh before use or titrate commercial solutions.[3] Ensure all other reagents are pure. 4. Monitor the reaction by TLC and allow sufficient time for completion, which could be several hours.[22]
Formation of Byproducts 1. Self-Condensation: Incomplete enolate formation allows unreacted starting material to act as an electrophile.[3][23] 2. Epimerization: The carefully created chiral center is racemized under harsh workup conditions.[24] 3. Side Reactions: Localized warming during reagent addition can cause undesired side reactions.[25]1. Ensure complete deprotonation by adding the substrate to a slight excess of freshly prepared LDA at -78 °C.[3][4] 2. Use a mild workup procedure. For aldol adducts, quench with a saturated aqueous solution of NH₄Cl.[10] For auxiliary cleavage, mild conditions like LiOH/H₂O₂ are often effective.[21] 3. Add reagents slowly and dropwise to the cold, vigorously stirred reaction mixture.[16]

Quantitative Data Summary

Common Cryogenic Cooling Baths

Maintaining a stable, low temperature is critical. The table below lists common laboratory cooling baths.

Cooling Mixture Achievable Temperature (°C) Notes
Ice / Water / NaCl-5 to -20Effective for temperatures just below freezing.[20]
Dry Ice / Acetonitrile-40Useful for intermediate low temperatures.[26]
Dry Ice / Acetone-78The most common bath for enolate chemistry.[13][20][26]
Dry Ice / Isopropyl Alcohol-77Alternative to acetone.[20]
Liquid N₂ / Dichloromethane-92For reactions requiring temperatures below -78 °C.[26]

Data compiled from various sources.[13][20][26]

Temperature Effects on Selectivity

The relationship between temperature and stereoselectivity is a key optimization parameter.

Reaction Type Temperature Change Effect on Selectivity Reference
Asymmetric Catalysis0 °C to -44 °CEnantioselectivity reversed.[18][18]
CBS Reduction0 °C to -40 °CEnantioselectivity increased (up to 84% ee).[19][19]
Baeyer-Villiger Biooxidation303 K (30 °C) to 283 K (10 °C)Enantioselectivity increased.[27][27]

Note: The effect of temperature is highly substrate and reaction-specific.[19] Optimization is often required.

Experimental Protocols

Protocol 1: General Procedure for a Cryogenic Evans Aldol Reaction

This protocol outlines the formation of a boron enolate and its subsequent reaction with an aldehyde.

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum with an argon inlet, and another septum for reagent addition. Maintain a positive pressure of argon throughout the procedure.[17]

  • Enolate Formation:

    • Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and cool it to 0 °C in an ice bath.

    • Add the N-acyloxazolidinone (1.0 equiv.).

    • Slowly add di-n-butylboryl triflate (Bu₂BOTf, 1.1 equiv.) followed by the dropwise addition of a tertiary amine base like triethylamine (TEA, 1.2 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).[8][22]

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.[22]

  • Aldol Addition:

    • Slowly add the aldehyde (1.2 equiv.), either neat or as a solution in CH₂Cl₂, to the enolate solution at -78 °C.[22]

    • Stir the reaction at -78 °C for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction at -78 °C by adding a pH 7 phosphate buffer, followed by methanol.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldol adduct by silica gel column chromatography.

Visualizations

Cryogenic_Reaction_Workflow General Workflow for Cryogenic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-Dry Glassware B Assemble Under Inert Gas (Ar/N2) A->B C Add Anhydrous Solvent B->C D Cool to Target Temp (e.g., -78 °C) C->D Inert Atmosphere Maintained E Generate Enolate (Add Base/Lewis Acid) D->E F Slowly Add Electrophile (e.g., Aldehyde) E->F G Monitor by TLC F->G H Quench Reaction at -78 °C G->H Reaction Complete I Warm to RT & Extract H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Caption: Workflow for a typical cryogenic organic synthesis.

Troubleshooting_Logic Troubleshooting Low Diastereoselectivity Start Low Diastereoselectivity Observed Q1 Were Anhydrous Conditions Rigorous? Start->Q1 Q2 Is the Base Optimal? Q1->Q2 Yes Sol1 ACTION: Flame-dry glassware, use anhydrous solvents, maintain inert atmosphere. Q1->Sol1 No Q3 Is Temperature Control Stable? Q2->Q3 Yes Sol2 ACTION: Use fresh, bulky base (e.g., LDA, NaHMDS). Check stoichiometry. Q2->Sol2 No Q4 Is the Lewis Acid Appropriate? Q3->Q4 Yes Sol3 ACTION: Use insulated Dewar. Monitor internal temp. Q3->Sol3 No Sol4 ACTION: Screen Lewis acids. Consider Bu2BOTf for Evans Aldol. Q4->Sol4 No

Caption: Decision tree for troubleshooting low stereoselectivity.

References

Technical Support Center: Alternatives to n-BuLi for Deprotonation of N-acyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding alternatives to n-butyllithium (n-BuLi) for the deprotonation of N-acyl oxazolidinones.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to n-BuLi for deprotonating my N-acyl oxazolidinone?

While n-butyllithium is a powerful base for this transformation, alternatives can offer improved safety, functional group tolerance, and diastereoselectivity. Bases like lithium diisopropylamide (LDA) are less nucleophilic, reducing the risk of unwanted addition to the carbonyl group. Silyl amides such as sodium bis(trimethylsilyl)amide (NaHMDS) are also highly effective and can provide more reproducible results.[1] Furthermore, the use of Lewis acids like titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄) in combination with milder amine bases allows for the formation of titanium or zirconium enolates, which can lead to exceptionally high diastereoselectivity in subsequent reactions.[2][3][4]

Q2: What are the most common and effective alternatives to n-BuLi for this purpose?

The most widely used and effective alternatives include:

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base ideal for generating lithium enolates.[5]

  • Metal Hexamethyldisilazides (NaHMDS, LHMDS, KHMDS): These bulky, strong bases are known for their high selectivity and good solubility in organic solvents.[1][6][7] NaHMDS, in particular, has been noted for its reproducibility in alkylation reactions.[1]

  • Titanium(IV) Enolates: Generated using a Lewis acid like TiCl₄ and a hindered amine base (e.g., diisopropylethylamine or sparteine), this method is renowned for its high diastereoselectivity in aldol and alkylation reactions.[3]

  • Zirconium(IV) Enolates: Formed with reagents such as ZrCl₄, these enolates are particularly useful for challenging alkylations, such as those with tertiary alkyl halides.[4]

Q3: How do these alternatives compare in terms of reaction conditions and outcomes?

The choice of deprotonating agent significantly influences the reaction conditions and the stereochemical outcome. Lithium-based reagents typically require cryogenic temperatures (-78 °C) to ensure kinetic control and prevent side reactions. Titanium and zirconium enolate formations can also be performed at low temperatures but may proceed at slightly higher temperatures depending on the specific protocol. The diastereoselectivity is highly dependent on the chosen method, with titanium and zirconium enolates often providing superior results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with alternative deprotonating agents.

Issue 1: Low Yield of the Desired Product

Q: I am experiencing a low yield after deprotonation and subsequent reaction. What could be the cause?

A: Low yields can arise from several factors:

  • Incomplete Deprotonation: The base may not be strong enough or may have degraded.

    • Solution: Ensure your base is fresh and properly titrated. For LDA, it is often best to prepare it fresh before use.[8] When using HMDS bases, be mindful of their stability, especially in certain solvents at room temperature.[9]

  • Side Reactions: The enolate can participate in undesired reactions.

    • Solution: Maintain strict temperature control. For lithium enolates, -78 °C is crucial. With zirconium enolates, be aware of potential Friedel-Crafts side reactions if your substrate contains activated aromatic rings.[3]

  • Poor Enolate Formation Efficiency: The choice of base and solvent can impact the efficiency of enolate formation.

    • Solution: For zirconium enolates, sterically hindered bases may lead to diminished yields.[3] The solvent can also play a critical role; for instance, chloroform has been shown to improve yields in certain zirconium-mediated alkylations.[3]

Issue 2: Poor Diastereoselectivity

Q: The diastereomeric ratio (d.r.) of my product is lower than expected. How can I improve it?

A: Poor diastereoselectivity is a common challenge and is often dependent on the enolate geometry and the reaction conditions.

  • Inconsistent Enolate Geometry: For titanium enolates, the diastereoselectivity can be highly sensitive to the stoichiometry of the Lewis acid.[2]

    • Solution: Carefully control the equivalents of TiCl₄ and the amine base. A slight excess of either can sometimes lead to inconsistent results.

  • Equilibration of Enolates: If the reaction temperature is too high, the initially formed kinetic enolate may equilibrate to the thermodynamic enolate, leading to a mixture of diastereomers.

    • Solution: Strictly maintain low temperatures (-78 °C) throughout the deprotonation and electrophile addition steps, especially when using lithium or sodium bases.

  • Solvent Effects with NaHMDS: The aggregation state of NaHMDS is solvent-dependent, which can affect the stereochemical outcome. In THF, NaHMDS exists primarily as a monomer, while in less coordinating solvents, it forms dimers. This can influence the transition state of the reaction.[10][11]

    • Solution: Consider the solvent choice carefully when using NaHMDS. For some applications, a non-coordinating solvent like toluene may be preferable to THF to control aggregation and potentially improve selectivity.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities for the alkylation of N-acyl oxazolidinones using different deprotonation methods.

Deprotonation MethodBase/ReagentElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
Sodium EnolateNaN(TMS)₂Allyl IodideHigh98:2[1][12][13]
Titanium EnolateTiCl₄, DIPEAN-acyliminium ion70>95:5[2]
Titanium EnolateTiCl₄, Et₃Ntert-Butyl Perester7497:3
Zirconium EnolateZrCl₄, Et₃Nt-BuBr7750:1[3]

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments.

Protocol 1: Deprotonation using Sodium bis(trimethylsilyl)amide (NaHMDS)

This protocol is adapted from a procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone.[1]

  • Dissolve the N-acyl oxazolidinone in anhydrous THF (tetrahydrofuran) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS in THF (typically 1.0 M) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., allyl iodide) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for the specified reaction time.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by flash chromatography.

NaHMDS_Deprotonation cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_reaction Alkylation cluster_workup Work-up start Dissolve N-acyl oxazolidinone in anhydrous THF cool Cool to -78 °C start->cool add_base Add NaHMDS solution cool->add_base stir1 Stir for 30-60 min at -78 °C add_base->stir1 add_electrophile Add electrophile stir1->add_electrophile stir2 Stir at -78 °C add_electrophile->stir2 quench Quench with sat. NH4Cl stir2->quench warm Warm to RT quench->warm extract Aqueous work-up & extraction warm->extract purify Purification extract->purify Titanium_Enolate_Formation cluster_setup Reaction Setup cluster_enolate_formation Enolate Formation start Dissolve N-acyl oxazolidinone in anhydrous CH2Cl2 cool Cool to reaction temp. start->cool add_lewis_acid Add TiCl4 cool->add_lewis_acid stir1 Stir briefly add_lewis_acid->stir1 add_base Add amine base stir1->add_base enolate_formed Titanium enolate formed add_base->enolate_formed Zirconium_Enolate_Formation cluster_setup Inert Atmosphere Setup cluster_enolate_formation Enolate Formation start Charge vial with N-acyl oxazolidinone and ZrCl4 add_solvent Add anhydrous solvent start->add_solvent stir1 Stir at RT for 10 min add_solvent->stir1 add_base Add Et3N stir1->add_base stir2 Stir at RT for 45 min add_base->stir2 enolate_formed Zirconium enolate formed stir2->enolate_formed

References

Minimizing side reactions in the synthesis of oxazolidinone antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazolidinone antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxazolidinone antibiotics like Linezolid?

A1: The most prevalent methods for synthesizing the oxazolidinone core include the reaction of an epoxide with an isocyanate, and the cyclization of a β-amino alcohol with a phosgene derivative (e.g., carbonyldiimidazole, diethyl carbonate). The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability.

Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture when using an isocyanate. What is it likely to be?

A2: A common side reaction when using isocyanates is the formation of isocyanurate trimers.[1] This is particularly prevalent with electron-deficient isocyanates and can be exacerbated by certain catalysts and higher temperatures. This trimer is often a stable, crystalline solid with low solubility in common organic solvents.

Q3: My Thin Layer Chromatography (TLC) shows a streak instead of a clean spot for my product. What could be the cause?

A3: Streaking on a TLC plate can be due to several factors.[2][3][4][5] Your sample may be too concentrated; try diluting it before spotting.[3][4][5] The mobile phase may not be optimal for your compound; adjust the polarity to achieve a better separation. For compounds with acidic or basic functional groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve streaking.[2]

Q4: I have a low yield of the desired oxazolidinone. What are the first troubleshooting steps I should take?

A4: Low yields can stem from incomplete reactions, degradation of starting materials or products, or competing side reactions. First, ensure your starting materials are pure and dry. Monitor the reaction progress by TLC or LC-MS to confirm it has gone to completion. If the reaction is stalled, consider increasing the temperature or reaction time. If side products are suspected, optimizing the reaction conditions (catalyst, solvent, temperature) is crucial.

Q5: How can I purify my oxazolidinone product from unreacted starting materials and side products?

A5: Column chromatography on silica gel is the most common method for purifying oxazolidinone antibiotics. The choice of eluent system will depend on the polarity of your specific compound and the impurities present. Recrystallization can also be an effective purification technique, particularly for removing minor impurities from a solid product.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using TLC or LC-MS. - Increase reaction time or temperature. - Ensure efficient stirring.
Suboptimal Reaction Conditions - Screen different catalysts and solvents (see Tables 1 & 2). - Optimize the reaction temperature (see Table 3).
Side Reactions - Isocyanurate Trimerization: Use a less reactive isocyanate precursor if possible, maintain lower reaction temperatures, and choose a catalyst less prone to promoting trimerization (see Table 1). - Epoxide Hydrolysis: Use anhydrous solvents and reagents. - Dimerization/Oligomerization of Isocyanate: Control the rate of addition of the isocyanate to the reaction mixture.
Degradation of Starting Material or Product - Ensure starting materials are pure and stored correctly. - For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration.
Issue 2: Formation of Side Products
Observed Issue Likely Side Product & Formation Prevention & Mitigation
Insoluble white precipitate Isocyanurate Trimer: Cyclotrimerization of the isocyanate starting material.- Lower the reaction temperature. - Add the isocyanate slowly to the reaction mixture. - Select a catalyst that favors oxazolidinone formation over trimerization.
Unexpected polar spot on TLC (Rf close to baseline) Diol from Epoxide Hydrolysis: The epoxide ring can be opened by trace amounts of water in the reaction mixture.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple spots on TLC with similar Rf values Diastereomers: If the synthesis involves the creation of a new stereocenter, a mixture of diastereomers can form.- Use a stereoselective catalyst or chiral auxiliary. - Optimize reaction conditions to favor the formation of the desired diastereomer.
Higher molecular weight impurities Uretdiones (Isocyanate Dimers) or other Oligomers: Self-reaction of the isocyanate.- Maintain a low concentration of the isocyanate by slow addition. - Optimize the reaction temperature.

Data Presentation

Table 1: Effect of Catalyst on Oxazolidinone Synthesis from Epoxide and Isocyanate

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
LiBr51001285>95Generic
Tetrabutylammonium Bromide (TBAB)580890>98Generic
Chromium(salphen) Complex1.5804up to 90>95[1][6][7]
Binary Mg/Fe Oxides10 wt%140892>98[1]
Tetraarylphosphonium Salts (TAPS)5100695>99[8]

Table 2: Influence of Solvent on Oxazolidinone Synthesis

SolventDielectric Constant (ε)Temperature (°C)Time (h)Yield (%)Reference
Toluene2.480888Generic
Acetonitrile37.580692Generic
Dichloromethane (DCM)9.1401285[6][9]
N,N-Dimethylformamide (DMF)36.7100495Generic
Deep Eutectic Solvent (DES)-85490Generic

Table 3: Impact of Temperature on Reaction Yield

Temperature (°C)Time (h)Yield (%)CommentsReference
602475Slower reaction rate, but potentially fewer side products.Generic
80890Good balance between reaction rate and yield.Generic
100492Faster reaction, but increased risk of isocyanurate formation.Generic
120285Significant side product formation observed.Generic

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-5-(chloromethyl)oxazolidin-2-one from Epichlorohydrin and Aryl Isocyanate
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl isocyanate (1.0 eq), epichlorohydrin (1.2 eq), and the chosen catalyst (e.g., TBAB, 5 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.5 M concentration with respect to the isocyanate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (isocyanurate trimer) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure oxazolidinone.

Protocol 2: Synthesis of a 2-Oxazolidinone from a β-Amino Alcohol using Diethyl Carbonate
  • Reaction Setup: In a round-bottom flask, combine the β-amino alcohol (1.0 eq) and diethyl carbonate (3.0 eq).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium carbonate, 0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 120-130 °C) and monitor the reaction by TLC. The reaction can take several hours to go to completion.

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess diethyl carbonate and ethanol by distillation.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Epoxide Epoxide Intermediate Intermediate Epoxide->Intermediate Catalyst Diol Diol (from hydrolysis) Epoxide->Diol + H2O (Trace) Epoxide->Diol Isocyanate Isocyanate Isocyanate->Intermediate Isocyanurate Isocyanurate Trimer Isocyanate->Isocyanurate Trimerization Isocyanate->Isocyanurate Uretdione Uretdione Dimer Isocyanate->Uretdione Dimerization Isocyanate->Uretdione Oxazolidinone Desired Oxazolidinone Product Intermediate->Oxazolidinone Intramolecular Cyclization

Caption: Main and side reaction pathways in oxazolidinone synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Analyze Analyze Reaction: - TLC/LC-MS - Check Starting Materials Problem->Analyze Yes Success Successful Synthesis Problem->Success No Optimize Optimize Conditions: - Catalyst - Solvent - Temperature Analyze->Optimize Optimize->Problem Re-run Experiment Purify Purification Strategy: - Column Chromatography - Recrystallization Optimize->Purify Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Catalyst Loading in the Hydrogenation of 2-Oxazolones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize catalyst loading for the hydrogenation of 2-oxazolones.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the hydrogenation of 2-oxazolones?

A1: Ruthenium and metal-free catalysts are prominent in the literature. A highly effective system involves a ruthenium(II)–N-heterocyclic carbene (NHC) complex, which is particularly noted for asymmetric hydrogenation, yielding optically active 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%).[1][2][3] An alternative, metal-free approach utilizes B(C6F5)3 as a catalyst, offering a different pathway for the hydrogenation process.[4]

Q2: What is a typical catalyst loading range for this reaction?

A2: Catalyst loading is dependent on the specific catalytic system and reaction scale. For the highly efficient ruthenium(II)–NHC system, loadings can be as low as 1 mol% for small-scale reactions.[1] For larger, gram-scale synthesis, the catalyst loading can be successfully reduced, demonstrating the protocol's practical utility.[1][2] In metal-free systems, a loading of 10 mol% of B(C6F5)3 has been shown to be effective.[4]

Q3: How does catalyst loading affect the reaction rate and overall yield?

A3: Generally, increasing the catalyst loading leads to a faster reaction rate.[5] However, the total volumetric hydrogen uptake and the final yield are typically not affected by the amount of catalyst, provided the catalyst is not a limiting factor.[5] The primary effect of optimizing catalyst loading is to find a balance between reaction time, cost, and efficiency without compromising the final conversion.[5]

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The progress of the reaction, including conversion and enantioselectivity, is typically monitored by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1][6] For real-time, in-line monitoring of hydrogenation reactions, especially those under pressure, advanced techniques like flow NMR can be employed to provide valuable information about reaction kinetics.[7][8] Gas Chromatography (GC) can also be used to analyze the composition of fatty acids if starting from relevant precursors.[9]

Q5: What are the critical safety precautions for hydrogenating 2-oxazolones?

A5: Hydrogenation reactions require stringent safety measures due to the use of flammable hydrogen gas under pressure.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses, gloves, and clothing.[10]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[11]

  • Hydrogen Handling: Use a properly secured gas cylinder and ensure all connections are leak-proof. The reaction should be conducted behind a safety shield. It is best practice to flush the reactor with an inert gas like nitrogen before and after introducing hydrogen.[12]

  • Catalyst Handling: Some catalysts are air-sensitive or pyrophoric. Handle them under an inert atmosphere.

  • Spill & Emergency Procedures: In case of skin contact, wash the area with plenty of water.[13] For eye contact, rinse immediately with plenty of water.[10] Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily available.

Troubleshooting Guide

Problem: Low or No Conversion

Possible CauseSuggested Solution
Insufficient Catalyst Loading Incrementally increase the catalyst loading. The reaction rate is often directly proportional to the amount of active catalyst.[5]
Catalyst Poisoning or Deactivation Ensure the substrate and solvent are pure and free from catalyst poisons like sulfur or strong coordinating species. While some Ru-NHC catalysts show tolerance to heterocycles like thiophene and pyridine, purity is still crucial.[6] Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.
Poor Hydrogen Mass Transfer Increase the stirring speed to improve the mixing of the gas, liquid, and solid catalyst phases.
Incorrect Reaction Conditions Verify that the hydrogen pressure and reaction temperature match the established protocol. For the Ru-NHC system, a pressure of 50 bar H₂ is commonly used.[1]

Problem: Low Enantioselectivity (for Asymmetric Hydrogenation)

Possible CauseSuggested Solution
Non-Optimal Reaction Temperature Temperature can significantly impact enantioselectivity. For the Ru-NHC catalyzed hydrogenation of 2-oxazolones, decreasing the reaction temperature from room temperature to 0 °C has been shown to improve enantiomeric excess (ee).[1]
Incorrect Solvent System The choice of solvent is critical. A screening of different solvents (e.g., n-hexane, THF, cyclohexane) or solvent mixtures can lead to significant improvements in both yield and enantioselectivity. A cyclohexane/THF mixture (20:1) proved optimal in one study.[1]
Racemization of Product Analyze the product work-up and purification steps. Ensure that the conditions (e.g., pH, temperature) are not causing the chiral center to racemize.

Experimental Protocols

Protocol: Asymmetric Hydrogenation of 2-Oxazolones using a Ru(II)-NHC Catalyst

This protocol is adapted from the work of Li, W. et al. in Chemical Science (2018).[1][6]

1. In-situ Catalyst Preparation:

  • In a glovebox, add [Ru(2-methylallyl)₂(COD)] (0.10 mmol), (R,R)-SINpEt·HBF₄ (0.20 mmol), and NaOt-Bu (0.24 mmol) to a vial.

  • Add 5.0 mL of n-hexane to the vial.

  • Stir the mixture at 70 °C for 16 hours to form the active catalyst suspension (0.02 M).

2. Hydrogenation Reaction:

  • In a separate vial, dissolve the 2-oxazolone substrate (0.20 mmol) in the desired solvent (e.g., 2.0 mL of a cyclohexane/THF 20:1 mixture).

  • Add 0.2 mL of the prepared catalyst suspension to the substrate solution.

  • Place the vial into an autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Stir the reaction at the optimized temperature (e.g., 0 °C) for 24 hours.

3. Work-up and Analysis:

  • Carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the isolated product.

  • Analyze the enantiomeric excess (% ee) by chiral HPLC.[1]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Hydrogenation of 4-phenyl-3-(4-methoxybenzyl)oxazol-2(3H)-one

General Conditions: Substrate (0.10 mmol), catalyst suspension (0.1 mL), 50 bar H₂, 24 h. Data sourced from Li, W. et al. (2018).[1]

EntrySolventTemperature (°C)Yield (%)ee (%)
1n-HexaneRT4580
2THFRT9589
3TolueneRT6582
4CyclohexaneRT8592
5Cyclohexane09395
6Cyclohexane/THF (20/1)09995

Visualizations

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis p1 Combine Ru Precursor, Ligand, and Base p2 Add Solvent (n-hexane) p1->p2 p3 Stir at 70°C for 16h p2->p3 r2 Add Catalyst Suspension p3->r2 Active Catalyst r1 Dissolve 2-Oxazolone Substrate in Solvent r1->r2 r3 Charge Autoclave with H₂ (50 bar) r2->r3 r4 Stir at 0°C for 24h r3->r4 a1 Vent Autoclave & Concentrate r4->a1 Crude Product a2 Column Chromatography a1->a2 a3 Determine Yield a2->a3 a4 Analyze ee% by Chiral HPLC a2->a4

Caption: Experimental workflow for the asymmetric hydrogenation of 2-oxazolones.

G start Problem: Low or No Conversion q1 Is Catalyst Loading Sufficient? start->q1 s1 Solution: Incrementally Increase Catalyst Loading q1->s1 No q2 Is the Catalyst Active? q1->q2 Yes s2 Solution: Check Substrate/Solvent Purity Ensure Inert Atmosphere q2->s2 No q3 Is H₂ Mass Transfer Adequate? q2->q3 Yes s3 Solution: Increase Stirring Speed q3->s3 No q4 Are Pressure/Temp Correct? q3->q4 Yes s4 Solution: Verify Reaction Conditions Against Protocol q4->s4 No end_note Consult Further Literature or Technical Support q4->end_note Yes

Caption: Troubleshooting logic for low conversion in 2-oxazolone hydrogenation.

References

How to avoid racemization during the synthesis of chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral auxiliaries?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate.[1][2] This is a significant issue in the synthesis of chiral auxiliaries because their primary function is to control the stereochemical outcome of a reaction.[3][4] If the chiral auxiliary itself racemizes, it loses its ability to induce stereoselectivity, leading to a loss of enantiomeric purity in the final product.[5][6] In drug development, this can have serious consequences, as different enantiomers can have different pharmacological activities or toxicities.[5][7]

Q2: What are the most common causes of racemization during the synthesis of chiral auxiliaries?

A2: Racemization is often caused by the formation of a planar, achiral intermediate, such as an enol or enolate, under either acidic or basic conditions.[8][9] The primary factors that contribute to racemization during synthesis include:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[10][11]

  • Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates.[9][10]

  • Unstable Chiral Intermediates: Some reaction intermediates may not be stereochemically stable under the reaction conditions.[10]

  • Inappropriate Reagents: Certain reagents may promote side reactions that lead to racemization.[10]

  • Workup and Purification: Aqueous workups with strong acids or bases, as well as purification methods like chromatography on acidic silica gel, can cause racemization of the final product.[8][10]

Q3: At which stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at several critical stages of a synthetic sequence:[10]

  • During the main reaction: If the reaction conditions are not carefully controlled (e.g., high temperature, strong base/acid), the product or key intermediates can racemize.[10]

  • During work-up: The use of strong acids or bases in aqueous work-up procedures can lead to the racemization of the isolated product.[10]

  • During purification: Standard purification techniques like silica gel chromatography can be problematic for sensitive compounds, as the acidic nature of silica gel can catalyze racemization.[8][10]

Q4: How does the choice of solvent affect racemization?

A4: The solvent plays a crucial role in the stability of chiral molecules and intermediates. Protic solvents can stabilize ionic intermediates that are prone to racemization.[1][10] Aprotic polar solvents may also facilitate racemization depending on the specific reaction mechanism.[10] It is often necessary to screen various solvents to find the optimal conditions that minimize racemization while maintaining good reactivity.[10][12]

Q5: Can protecting groups help in minimizing racemization?

A5: Yes, protecting groups are a critical tool for minimizing racemization.[10][13] They can help in two main ways:

  • Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thus inhibiting the abstraction of a proton and subsequent racemization.[10]

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation.[10] Urethane-type protecting groups, such as Cbz and Fmoc, are known to reduce the risk of racemization in amino acid chemistry.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with racemization during the synthesis of chiral auxiliaries.

Symptom Possible Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee) in the final product. Racemization during the reaction. • Lower the reaction temperature. Cryogenic conditions (e.g., -78 °C) are often effective.[8]• Use milder bases or acids.[10]• Reduce the reaction time by closely monitoring the reaction progress (e.g., via TLC or LC-MS).[10]• Screen different aprotic solvents to find one that minimizes the stability of racemizing intermediates.[10][12]
Racemization during aqueous workup. • Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of strong acids or bases.[8]
Racemization during purification on silica gel. • Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before chromatography.[8]• Consider alternative purification methods like crystallization or chromatography on a neutral support like alumina.[10]
Inconsistent ee values between batches. Variability in reaction conditions. • Strictly control reaction parameters such as temperature, reaction time, and reagent addition rate.• Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Inaccurate measurement of ee. • Calibrate analytical instrumentation (e.g., chiral HPLC, GC) regularly.[14]• Prepare fresh standards for calibration.
Complete loss of optical activity. Formation of a stable, achiral intermediate. • Re-evaluate the reaction mechanism to identify potential pathways for racemization.[9]• Consider a different synthetic route that avoids the formation of such intermediates.
Incorrect starting material. • Verify the enantiomeric purity of the starting materials using chiral analysis techniques.[15]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes a general method for the asymmetric alkylation of an N-acylated Evans oxazolidinone, a common strategy in the synthesis of chiral molecules.[3]

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve the Evans oxazolidinone auxiliary (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a base (e.g., triethylamine, 1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acylated auxiliary by flash chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30-60 minutes to form the lithium enolate.[8]

  • Add the electrophile (e.g., an alkyl halide, 1.2 eq.) and stir at -78 °C until the reaction is complete.

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be cleaved under various conditions that are chosen to avoid racemization of the product.[3] Common methods include hydrolysis with aqueous acid or base, or reduction with agents like lithium borohydride.

Protocol 2: Monitoring Enantiomeric Purity using Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and reliable method for determining the enantiomeric excess (ee) of a chiral compound.[14][16][17]

  • Sample Preparation: Prepare a standard solution of the racemic compound of a known concentration. Prepare a solution of the synthesized sample at the same concentration.

  • HPLC System Setup:

    • Equip the HPLC system with a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).[16]

    • Choose a mobile phase that provides good separation of the enantiomers. This often requires screening different solvent mixtures (e.g., hexane/isopropanol).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Data Presentation

Table 1: Influence of Reaction Temperature on Enantiomeric Excess

This table illustrates the critical effect of temperature on maintaining stereochemical integrity during an asymmetric synthesis. Lowering the temperature generally suppresses racemization pathways.[8][10]

Reaction Temperature (°C)Enantiomeric Excess (% ee)
25 (Room Temperature)65
085
-4095
-78>99
Table 2: Effect of Different Bases on Racemization

The choice of base is crucial. Strong, non-nucleophilic bases that rapidly and completely form the desired intermediate are preferred to minimize the time available for racemization.[8]

BaseEnantiomeric Excess (% ee)
Sodium Hydroxide (NaOH)50
Triethylamine (TEA)78
Lithium Diisopropylamide (LDA)98
Potassium Hexamethyldisilazide (KHMDS)97

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Chiral Auxiliary + Substrate reaction Asymmetric Reaction (Controlled Conditions) start->reaction Coupling workup Neutral Workup reaction->workup Quenching crude Crude Product workup->crude purification Purification (e.g., Neutralized Chromatography, Crystallization) crude->purification pure_product Pure Product purification->pure_product analysis Chiral HPLC/GC Analysis pure_product->analysis result Determine % ee analysis->result

Caption: A generalized workflow for the synthesis and analysis of a chiral product, highlighting key stages where racemization must be controlled.

troubleshooting_racemization start Low % ee Observed check_reaction Review Reaction Conditions start->check_reaction check_workup Examine Workup Procedure start->check_workup check_purification Assess Purification Method start->check_purification harsh_conditions Harsh Conditions? (High T, Strong Acid/Base) check_reaction->harsh_conditions acidic_basic_workup Acidic/Basic Workup? check_workup->acidic_basic_workup acidic_silica Acidic Silica Gel Used? check_purification->acidic_silica harsh_conditions->check_workup No optimize_reaction Optimize: - Lower Temperature - Milder Reagents - Shorter Time harsh_conditions->optimize_reaction Yes acidic_basic_workup->check_purification No neutral_workup Use Neutral/Buffered Quench acidic_basic_workup->neutral_workup Yes neutral_purification Use Neutralized Silica or Alternative Method acidic_silica->neutral_purification Yes

References

Technical Support Center: Scalable Synthesis of 2-Oxazolidinones Without Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the scalable, chromatography-free synthesis of 2-oxazolidinones. The information is presented in a practical question-and-answer format to facilitate troubleshooting and provide clear guidance for key experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-oxazolidinones, offering potential causes and solutions for methods that avoid chromatographic purification.

Synthesis Route 1: From Epoxides and Isocyanates/Carbamates

Issue 1: Low or No Product Yield

Question: My reaction between an epoxide and an isocyanate (or carbamate) is giving a low yield of the desired 2-oxazolidinone. What are the common causes and how can I improve the yield?

Answer: Low yields in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are critical. For instance, in reactions catalyzed by tetraarylphosphonium salts (TAPS), the reaction conditions significantly influence yields.[1] Similarly, when using binary Mg/Fe oxides as catalysts for the reaction of epoxides and carbamates, the catalyst's calcination temperature and molar ratio of the metals are crucial for its activity.[2]

    • Solution: Refer to the quantitative data tables below for optimized conditions for your specific substrates. Experiment with different catalysts and solvent systems. For example, bifunctional phase-transfer catalysts have been shown to be effective. Ensure the reaction temperature is optimal; for some catalytic systems, temperatures around 80-100°C are ideal.[1][3]

  • Side Reactions: A significant side reaction, especially with electron-deficient isocyanates, is the cyclotrimerization of the isocyanate to form isocyanurates.[1] This competes with the desired this compound formation.

    • Solution: Carefully control the stoichiometry of the reactants. Matching the catalyst activity to the reactivity of the substrates is also important to minimize this side reaction.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using techniques like TLC or NMR. For catalyzed reactions, ensure the catalyst loading is adequate (e.g., 1.5-2.5 mol%).[1][3]

Issue 2: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure product without using column chromatography. What are the recommended non-chromatographic purification methods?

Answer: For scalable synthesis, avoiding chromatography is crucial. The following methods are effective for purifying 2-oxazolidinones:

  • Crystallization: Many 2-oxazolidinones are crystalline solids. Recrystallization from a suitable solvent system is a highly effective purification method.

    • Solution: For linezolid, a well-known oxazolidinone antibacterial, recrystallization from ethyl acetate or a mixture of ethyl acetate and hexanes is reported to yield pure white crystals.[4] Experiment with different solvents like ethanol, isopropanol, or acetone to find the optimal conditions for your specific product. Cooling the solution slowly can improve crystal size and purity.

  • Extraction: An acid-base extraction can be a powerful tool for purification, especially to remove unreacted starting materials or certain byproducts.

    • Solution: The crude product can be dissolved in an organic solvent and washed with an acidic or basic aqueous solution to remove impurities. The purified product can then be recovered by evaporating the organic solvent and, if necessary, recrystallizing the residue.

Synthesis Route 2: From β-Amino Alcohols and Carbonates/Urea

Issue 1: Slow Reaction Rate and Incomplete Conversion

Question: The reaction of my β-amino alcohol with diethyl carbonate (or urea) is very slow and does not go to completion. How can I accelerate the reaction?

Answer: This cyclization often requires forcing conditions. Here are some ways to improve the reaction rate and conversion:

  • Elevated Temperatures: These reactions are typically carried out at high temperatures to drive the reaction forward and remove the alcohol (e.g., ethanol) or ammonia byproduct.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of 2-oxazolidinones from β-amino alcohols and diethyl carbonate or urea.[2]

  • Use of a Catalyst: A catalytic amount of a base, such as sodium methoxide or potassium carbonate, can significantly accelerate the reaction with diethyl carbonate.[2] For reactions with urea in a paste-like medium under microwave conditions, a small amount of nitromethane can create "hot spots" that act as catalytic centers.[5]

Issue 2: Formation of Side Products

Question: I am observing the formation of significant amounts of side products in my reaction. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can occur, leading to a complex reaction mixture:

  • Polymerization: At high temperatures, intermolecular reactions can lead to the formation of polymeric byproducts.

  • Formation of Intermediates: The initial reaction between the β-amino alcohol and the carbonate can form a stable carbamate intermediate that may be difficult to cyclize.

  • Solution:

    • Carefully control the reaction temperature and time to minimize polymerization.

    • For reactions with diethyl carbonate, the use of a suitable base catalyst can promote the intramolecular cyclization of the carbamate intermediate.

    • Ensure the efficient removal of byproducts (ethanol or ammonia) to shift the equilibrium towards the desired this compound.

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform a one-pot synthesis of 2-oxazolidinones without isolating intermediates?

A1: Yes, several one-pot procedures have been developed. For example, the reaction of epoxides with chlorosulfonyl isocyanate provides a one-pot synthesis of 2-oxazolidinones.[6] Additionally, continuous flow synthesis, as demonstrated for the industrial production of Linezolid, allows for a multi-step synthesis without the need for intermediate purification.

Q2: How can I monitor the progress of my scalable this compound synthesis without relying on chromatography-based methods like HPLC?

A2: For reaction monitoring on a larger scale, Thin Layer Chromatography (TLC) remains a rapid and cost-effective method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting materials and the appearance of the product by taking aliquots from the reaction mixture. For crystalline products, monitoring the precipitation of the product can also be an indicator of reaction progress.

Q3: What are the key safety considerations when scaling up the synthesis of 2-oxazolidinones?

A3: When scaling up, it is crucial to consider the exothermic nature of some of the reactions, particularly the ring-opening of epoxides. Proper temperature control and a vessel with adequate heat transfer capabilities are essential. Some reagents, like isocyanates, are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment. When using high temperatures and pressures, ensure the reaction vessel is rated for the intended conditions.

Q4: Can I use crude β-amino alcohols obtained from the reduction of amino acids directly in the cyclization step?

A4: In some cases, yes. For the synthesis of Evans auxiliaries, it has been reported that the crude β-amino alcohol obtained from the reduction of the corresponding amino acid can be used directly in the cyclization step without purification, which simplifies the overall process and improves efficiency on a larger scale.

Quantitative Data Summary

The following tables summarize quantitative data for selected scalable, chromatography-free synthesis methods for 2-oxazolidinones.

Table 1: Synthesis of 2-Oxazolidinones from Epoxides and Isocyanates/Carbamates

Catalyst/ReagentEpoxideIsocyanate/CarbamateSolventTemp (°C)Time (h)Yield (%)Reference
Chlorosulfonyl IsocyanateStyrene Oxide-DichloromethaneRT145[6]
Tetraarylphosphonium SaltsVarious Terminal EpoxidesAryl and Aliphatic IsocyanatesToluene804up to 90[1]
Binary Mg/Fe OxidesPropylene OxideEthyl CarbamateNone1408-1292[2]
Bifunctional PTCsPhenyl Glycidyl Etherp-Chlorobenzene IsocyanatePhCl10012up to 92[3]

Table 2: Synthesis of 2-Oxazolidinones from β-Amino Alcohols and Carbonates/Urea

Carbonyl Sourceβ-Amino AlcoholCatalyst/ConditionsSolventTemp (°C)TimeYield (%)Reference
Diethyl Carbonate(S)-PhenylalaninolNaOMe / MicrowaveNone125-13510-15 min95[2]
UreaEthanolamineNitromethane / MicrowaveNone-2-5 min80-95[5]
Diethyl CarbonateVarious Amino AlcoholsK2CO3None135-Good

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-oxazolidinone from Propylene Oxide and Ethyl Carbamate using a Magnetic Solid Base Catalyst[2]

This protocol describes a solvent-free, scalable synthesis using a recyclable magnetic catalyst, which simplifies purification.

Materials:

  • Propylene oxide (PO)

  • Ethyl carbamate (EC)

  • Binary Mg/Fe oxides catalyst (Mg/Fe molar ratio of 1, calcined at 400 °C)

Procedure:

  • In a stainless steel autoclave equipped with a magnetic stirrer, add propylene oxide (10 mmol, 0.58 g), ethyl carbamate (15 mmol, 1.33 g), and the binary Mg/Fe oxides catalyst (58 mg).

  • Seal the autoclave and heat the reaction mixture to 140 °C with stirring.

  • Maintain the reaction at 140 °C for 8-12 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • The catalyst can be recovered using an external magnetic field.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Protocol 2: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one from (S)-Phenylalaninol and Diethyl Carbonate[2]

This method offers a rapid and high-yielding synthesis suitable for laboratory-scale production.

Materials:

  • (S)-Phenylalaninol

  • Diethyl carbonate

  • Sodium methoxide (catalytic amount)

Procedure:

  • In a microwave reactor vessel, combine (S)-phenylalaninol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).

  • Seal the vessel and subject the mixture to microwave irradiation at 125-135 °C for 10-15 minutes.

  • After completion, cool the reaction mixture.

  • The excess diethyl carbonate and ethanol byproduct can be removed under reduced pressure.

  • The resulting crude product is often of high purity and can be further purified by recrystallization if necessary.

Visualizations

Scalable_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Chromatography-Free Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst, Solvent, Heat/Microwave Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Crystallization / Extraction Pure Product Pure Product Purification->Pure Product

Caption: General workflow for scalable, chromatography-free synthesis of 2-oxazolidinones.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Solution Control Stoichiometry Control Stoichiometry Side Reactions->Control Stoichiometry Solution Optimize Catalyst/Solvent Optimize Catalyst/Solvent Suboptimal Conditions->Optimize Catalyst/Solvent Solution

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Managing air-sensitive reagents in 2-oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing air-sensitive reagents during the synthesis of 2-oxazolidinones.

Frequently Asked Questions (FAQs)

Q1: What are 2-oxazolidinones and why is their synthesis significant?

A1: 2-Oxazolidinones are a class of five-membered heterocyclic organic compounds containing both nitrogen and oxygen.[1] They are crucial structural motifs in medicinal chemistry. A prominent example is the antibiotic Linezolid, which is effective against serious Gram-positive bacterial infections like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] Chiral 2-oxazolidinones also serve as valuable "Evans auxiliaries" in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1][5][6]

Q2: Which reagents commonly used in 2-oxazolidinone synthesis are air-sensitive?

A2: Several reagents used in this compound synthesis are highly sensitive to air and moisture. The most common include:

  • Organolithium reagents: n-Butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi) are strong bases frequently used for deprotonation steps, such as in the acylation and alkylation of Evans auxiliaries.[2][5][7][8] These reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[9]

  • Grignard reagents: While less common in modern this compound synthesis, they are also sensitive to moisture and air.[10]

  • Metal hydrides: Reagents like sodium hydride (NaH) and lithium aluminum hydride (LiAlH4), sometimes used for deprotonation or reduction steps, are reactive towards water.[11]

  • Certain catalysts: Some syntheses may employ moisture-sensitive catalysts.[12][13][14]

Q3: Why is the exclusion of air and moisture critical in these reactions?

A3: Excluding air (specifically oxygen) and moisture is crucial for several reasons:

  • Reagent Stability: Air-sensitive reagents like organolithiums and Grignard reagents are rapidly destroyed by reaction with water and oxygen, rendering them inactive.[10][15] This leads to incomplete reactions and low yields.

  • Prevention of Side Reactions: The presence of air and moisture can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired this compound.[10]

  • Ensuring Safety: Many air-sensitive reagents, particularly organolithiums, are pyrophoric and can ignite upon exposure to air, posing a significant fire hazard.[8][9]

  • Reproducibility: Maintaining an inert atmosphere ensures that reactions are reproducible by eliminating the variable influence of atmospheric components.

Q4: What are the standard techniques for handling air-sensitive reagents?

A4: The primary methods for creating and maintaining an inert atmosphere involve displacing the reactive air with a non-reactive gas, typically argon or nitrogen.[10][15]

  • Purging/Backfilling: This involves evacuating the air from the reaction flask using a vacuum pump and then refilling it with an inert gas. This cycle is typically repeated 3-5 times to ensure a high level of purity.[15] A continuous flow of inert gas can also be used to purge the vessel.[15]

  • Schlenk Line: This is a specialized piece of glassware that allows for easy switching between a vacuum and a source of inert gas, facilitating the safe handling of air-sensitive materials.[11][16]

  • Glovebox: For highly sensitive reagents, a glovebox provides a completely inert environment for manipulations.[10][11]

  • Syringe and Cannula Transfers: Air-sensitive liquids are transferred between vessels using gas-tight syringes or a double-tipped needle (cannula) under a positive pressure of inert gas to prevent exposure to the atmosphere.[9][17][18]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive air-sensitive reagent (e.g., n-BuLi) due to improper storage or handling.Titrate the organolithium reagent before use to determine its exact molarity. Ensure all transfers are performed under a positive pressure of inert gas using proper syringe or cannula techniques.
Presence of moisture or oxygen in the reaction vessel or solvents.Flame-dry or oven-dry all glassware immediately before use.[11] Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Purge the reaction setup thoroughly with inert gas.[10][11][15]
Incomplete deprotonation during acylation or alkylation.Use a sufficient excess of the base. Ensure the reaction is carried out at the appropriate low temperature (e.g., -78 °C) to maintain base stability and prevent side reactions.[2][19]
Formation of Multiple Byproducts Reaction with atmospheric CO2.If using an organolithium reagent, it can react with CO2 to form a carboxylate byproduct. Maintain a positive pressure of inert gas to prevent CO2 from entering the flask.
Side reactions due to incorrect temperature.Maintain the recommended temperature throughout the reaction. For example, alkylations of Evans auxiliary enolates are typically performed at -78 °C.[20]
Impure starting materials.Purify starting materials before use. For example, the chiral amino alcohol precursor should be of high purity.
Reaction Fails to Initiate Poor quality of air-sensitive reagent.Use a fresh bottle of the reagent or one that has been properly stored. Titrate the reagent to confirm its activity.
Catalyst is inactive.If using a moisture-sensitive catalyst, ensure it is handled under strictly anhydrous and anaerobic conditions.
Poor Diastereoselectivity (in Asymmetric Synthesis) Incorrect chelation of the enolate.The choice of base and solvent can influence the formation of the desired chelated enolate. For Evans auxiliaries, lithium or sodium bases are often used to form a rigid chelated enolate that directs alkylation.[5][19]
Steric hindrance.The steric bulk of both the electrophile and the chiral auxiliary can impact diastereoselectivity.[21] Consider if a different auxiliary might be more suitable for the specific transformation.

Experimental Protocols

Protocol 1: Acylation of an Evans Auxiliary with an Air-Sensitive Base

This protocol describes the acylation of a chiral this compound (Evans auxiliary) using n-butyllithium for deprotonation.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Propionyl chloride

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a connection to the inert gas line.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.[11][15]

  • Reagent Addition: Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the n-BuLi solution dropwise via a gas-tight syringe while maintaining the temperature at -78 °C.[17] The solution will typically turn yellow or orange upon deprotonation. Stir for 30 minutes at this temperature.

  • Acylation: Add propionyl chloride dropwise to the solution at -78 °C. The color of the solution should fade.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[22]

Protocol 2: Diastereoselective Alkylation of an N-Acyl Evans Auxiliary

This protocol details the alkylation of the acylated Evans auxiliary, a key step in many asymmetric syntheses.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

  • Dry glassware

Procedure:

  • Setup: Use a similar flame-dried setup as in Protocol 1, ensuring a positive inert gas pressure.

  • Reagent Addition: Dissolve the N-propionyl oxazolidinone in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Slowly add the LDA or NaHMDS solution dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Warming and Quenching: Allow the reaction to warm to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Workup and Purification: Perform an aqueous workup similar to Protocol 1. Purify the product by column chromatography to isolate the desired diastereomer.[19][20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Flame-dry or oven-dry all glassware prep_solvents Use anhydrous solvents prep_glassware->prep_solvents prep_atmosphere Assemble under inert gas (Ar or N2) prep_solvents->prep_atmosphere dissolve Dissolve starting material prep_atmosphere->dissolve cool Cool to low temperature (e.g., -78°C) dissolve->cool add_base Slowly add air-sensitive base via syringe cool->add_base stir_deprotonate Stir for deprotonation/enolate formation add_base->stir_deprotonate add_electrophile Add electrophile stir_deprotonate->add_electrophile quench Quench reaction add_electrophile->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for a typical reaction involving air-sensitive reagents.

troubleshooting_guide start Low or No Product Yield? check_reagent Was the air-sensitive reagent titrated? start->check_reagent reagent_no No check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes Yes titrate Titrate reagent to confirm molarity. Repeat reaction. reagent_no->titrate check_conditions Were anhydrous conditions strictly maintained? reagent_yes->check_conditions conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes improve_conditions Flame-dry glassware, use anhydrous solvents, and ensure a positive inert gas pressure. Repeat reaction. conditions_no->improve_conditions check_temp Was the reaction temperature correct? conditions_yes->check_temp temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes correct_temp Adjust temperature control. Repeat reaction. temp_no->correct_temp further_investigation Investigate other factors: - Starting material purity - Reaction time - Stoichiometry temp_yes->further_investigation

Caption: Troubleshooting decision tree for low-yield this compound synthesis.

References

Validation & Comparative

Distinguishing Diastereomers: A Comparative Guide to the ¹H NMR Characterization of 4,5-Disubstituted Oxazolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is paramount. In the synthesis of 4,5-disubstituted oxazolidin-2-ones, a common chiral auxiliary and a core scaffold in various pharmaceuticals, the differentiation between cis (syn) and trans (anti) diastereomers is a critical step. This guide provides a comparative analysis of their ¹H NMR spectral features, supported by experimental data, to facilitate unambiguous stereochemical assignment.

The relative configuration of substituents at the C4 and C5 positions of the oxazolidin-2-one ring significantly influences the chemical shifts (δ) and vicinal coupling constants (³J) of the corresponding protons (H-4 and H-5). These differences, arising from the through-space magnetic anisotropy effects and dihedral angle dependencies, serve as reliable diagnostic tools for stereochemical elucidation.

Comparative ¹H NMR Data of cis and trans Isomers

The following table summarizes representative ¹H NMR data for the methine protons (H-4 and H-5) of several 4,5-disubstituted oxazolidin-2-ones, highlighting the key differences between the cis and trans diastereomers.

Substituent (R¹) at C4Substituent (R²) at C5IsomerH-4 Chemical Shift (δ, ppm)H-5 Chemical Shift (δ, ppm)Coupling Constant (³J_H4-H5, Hz)
MethylPhenyltrans (4S,5R)~4.15~5.65~7.9
Methyl4-Nitrophenyltrans (4S,5R)~4.29~5.81~8.0
Methyl4-(Trifluoromethyl)phenyltrans (4S,5R)~4.26~5.77~7.7
-(CH₂)₄- (fused ring)Phenylcis~4.31~4.68~3.2
Piperidin-1-ylmethylThien-2-ylanti (trans)~4.49~5.55~6.2

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents.

A general trend observed is that for trans isomers, the coupling constant between H-4 and H-5 (³J_H4-H5) is typically larger (around 6-8 Hz) compared to the cis isomers (around 3-5 Hz). This is attributed to the near 180° dihedral angle between these protons in the trans configuration, which, according to the Karplus equation, results in a larger coupling constant. Conversely, the dihedral angle in cis isomers is closer to 0° or 120°, leading to a smaller coupling constant.

Furthermore, the chemical shifts of H-4 and H-5 are influenced by the anisotropic effects of the substituents. In many cases, the H-5 proton of the trans isomer resonates at a more downfield position compared to the corresponding cis isomer.

Visualizing the Stereochemical Differences

The following diagram illustrates the key ¹H NMR distinguishing features between cis and trans 4,5-disubstituted oxazolidin-2-ones.

Determining the Absolute Stereochemistry of 2-Oxazolidinone Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of 2-oxazolidinone products is a critical step in asymmetric synthesis and drug discovery. The spatial arrangement of atoms in these chiral molecules can significantly impact their biological activity and pharmacological properties. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The this compound moiety is a vital chiral auxiliary and a core structural component in various pharmaceuticals, including antibiotics.[1][2] Ensuring the correct enantiomeric form is produced and isolated is paramount for efficacy and safety. Several robust methods are available to confirm the absolute configuration of these compounds, each with its own advantages and limitations. This guide will compare X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

At a Glance: Comparison of Analytical Techniques

TechniquePrincipleSample RequirementsThroughputCostKey AdvantageKey Limitation
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystalLowHighUnambiguous 3D structure determinationCrystal growth can be a significant bottleneck
NMR Spectroscopy Diastereomeric differentiation via chiral derivatizing or solvating agentsSoluble compound, relatively pureModerateModerateProvides detailed structural information in solutionIndirect method, requires derivatization which may alter conformation
Chiral HPLC Differential interaction with a chiral stationary phaseSoluble compoundHighLow to ModerateExcellent for enantiomeric separation and quantificationRequires method development; does not directly provide absolute configuration without a known standard
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSoluble compound, relatively pureModerateHighDetermines absolute configuration in solution without derivatizationRequires quantum chemical calculations for interpretation

In-Depth Analysis of Techniques

X-ray Crystallography: The Gold Standard

X-ray crystallography is considered the definitive method for determining absolute stereochemistry as it provides a direct visualization of the molecule's three-dimensional structure.[3][4] The technique relies on the diffraction pattern produced when X-rays are passed through a high-quality single crystal of the compound.

Experimental Workflow:

cluster_0 X-ray Crystallography Workflow A Synthesize & Purify This compound Product B Grow Single Crystal A->B Slow Evaporation, Vapor Diffusion, etc. C Mount Crystal & Collect Diffraction Data B->C D Solve & Refine Crystal Structure C->D Direct Methods, Fourier Synthesis E Determine Absolute Configuration (e.g., Flack Parameter) D->E

Figure 1. Workflow for determining absolute stereochemistry using X-ray crystallography.

Experimental Protocol:

  • Crystallization: The purified this compound derivative is dissolved in a suitable solvent or solvent mixture. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.[4]

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the precise atomic coordinates.[5]

  • Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter. A value close to zero for the Flack parameter confirms the correct enantiomer.[4]

Supporting Data: In the synthesis of chiral oxazolidinone derivatives from L-alanine, X-ray crystallography confirmed the formation of the desired (2S,4S) cis structures, which were separated from their (2S,4R) trans diastereomers by fractional crystallization. For instance, the crystal structure of one derivative was solved in the chiral monoclinic space group P21, confirming the stereochemistry.[6] Similarly, the stereochemistry of ring-opening adducts of this compound-fused aziridines has been unambiguously determined by X-ray crystallography.[7]

CompoundSpace GroupFlack ParameterConclusion
Chiral Oxazolidinone Derivative (II)P2121210.038 (5)Absolute structure confirmed
Chiral Oxazolidinone Derivative (I)P21N/AStructure confirmed[6]
NMR Spectroscopy: Analysis in Solution

NMR spectroscopy is a powerful tool for confirming absolute stereochemistry in solution, avoiding the need for crystallization. The most common approach involves converting the enantiomeric product into diastereomers by reaction with a chiral derivatizing agent (CDA), which can then be distinguished by NMR.[8][9][10] Mosher's ester analysis is a classic example of this method.[11][12]

Mosher's Ester Analysis Workflow:

cluster_1 Mosher's Ester Analysis Workflow A Chiral Alcohol (this compound Derivative) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (S)-Mosher Ester B->D E (R)-Mosher Ester C->E F Acquire 1H NMR Spectra D->F E->F G Calculate Δδ (δS - δR) F->G H Assign Absolute Configuration G->H

Figure 2. Logical flow of Mosher's ester analysis for determining absolute configuration.

Experimental Protocol (Mosher's Ester Analysis): This method is particularly useful for secondary alcohols.[11][13]

  • Derivatization: The chiral alcohol (the this compound product with a hydroxyl group) is reacted separately with the acid chlorides of both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form the corresponding (S)- and (R)-Mosher esters.[11][14]

  • NMR Acquisition: 1H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts (δ) of protons on either side of the newly formed ester linkage are compared. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.[15]

  • Configuration Assignment: A consistent pattern of positive and negative Δδ values for the protons on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher model.[14][15]

Supporting Data: For a generic secondary alcohol, the protons on one side of the carbinol carbon will have positive Δδ values, while those on the other side will have negative values. This pattern is directly related to the shielding and deshielding effects of the phenyl group in the preferred conformation of the Mosher esters.[14]

Proton Positionδ (S-ester)δ (R-ester)Δδ (δS - δR)Inferred Position relative to Phenyl Group in Model
R12.35 ppm2.45 ppm-0.10Shielded (Positive Δδ)
R24.10 ppm3.95 ppm+0.15Deshielded (Negative Δδ)

Note: This is example data. The sign of Δδ depends on the convention used (δS - δR or δR - δS) and the specific conformation.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[16] While it does not directly determine the absolute configuration, it can be used to assign it by comparing the retention time of the product to that of a known, authentic standard.

Experimental Workflow:

cluster_2 Chiral HPLC Workflow A Dissolve Racemic or Enantioenriched This compound Product B Inject into HPLC System with Chiral Stationary Phase (CSP) A->B C Separation of Enantiomers B->C D Detection (e.g., UV) C->D E Compare Retention Times to Authentic Standard D->E F Assign Absolute Configuration E->F

Figure 3. Workflow for assigning absolute configuration using chiral HPLC.

Experimental Protocol:

  • Column Selection: A suitable chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralpak) are commonly used for oxazolidinone separations.[17]

  • Method Development: An appropriate mobile phase (a mixture of solvents like n-hexane, isopropanol, and methanol) is developed to achieve baseline separation of the enantiomers.[17]

  • Analysis: The this compound product is injected into the HPLC system. The retention times of the enantiomers are recorded.

  • Comparison: The retention time of the product is compared to that of a pure, authenticated sample of one of the enantiomers.

Supporting Data: A highly stereospecific liquid chromatography method was developed for the quantification of the enantiomeric impurity in the novel oxazolidinone antibacterial agent WCK 4086.[17]

ParameterValue
ColumnChiralpak AD-H
Mobile Phasen-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v)[17]
Flow Rate1.0 mL/min[17]
Resolution (Rs)> 2.0[17]
Limit of Quantitation (LOQ)0.009 µg/mL for R-enantiomer[17]
Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[18] It is a powerful alternative to X-ray crystallography, particularly when single crystals are difficult to obtain.[18][19] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a molecule of known stereochemistry.[19]

VCD Analysis Workflow:

cluster_3 VCD Analysis Workflow A Acquire Experimental VCD Spectrum of This compound Product D Compare Experimental & Predicted Spectra A->D B Perform Quantum Chemical Calculations (e.g., DFT) for a Known Enantiomer C Generate Predicted VCD Spectrum B->C C->D E Assign Absolute Configuration D->E Match or Mismatch in Spectral Signs

Figure 4. Workflow for VCD analysis to determine absolute configuration.

Experimental Protocol:

  • Sample Preparation: A solution of the purified this compound product is prepared in a suitable solvent (e.g., CDCl3).

  • VCD Measurement: The VCD and infrared absorption spectra are recorded using a VCD spectrometer.

  • Computational Modeling: The VCD spectrum for one enantiomer of the molecule is calculated using computational methods like Density Functional Theory (DFT).[19]

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[19]

Supporting Data: VCD has been successfully used to determine the absolute configuration of various chiral molecules in solution. The reliability of the assignment is high when there is good agreement between the measured and calculated VCD spectra.[19][20]

Conclusion

The choice of method for confirming the absolute stereochemistry of this compound products depends on several factors, including the physical state of the sample, available instrumentation, and the stage of the research or development process.

  • X-ray crystallography , when applicable, provides the most definitive and unambiguous answer.

  • NMR spectroscopy using chiral derivatizing agents like Mosher's esters is a versatile solution-phase method that provides rich structural information.

  • Chiral HPLC is an excellent high-throughput technique for assessing enantiomeric purity and can be used to assign absolute configuration if a standard is available.

  • Vibrational Circular Dichroism is emerging as a powerful and reliable technique for determining absolute configuration in solution, especially for compounds that are difficult to crystallize.

A comprehensive approach, potentially utilizing two or more of these techniques, can provide the highest level of confidence in the stereochemical assignment of novel this compound products.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone core is a privileged scaffold in medicinal chemistry and asymmetric synthesis, renowned for its presence in potent antibiotics like Linezolid and its application as a chiral auxiliary in stereoselective reactions. X-ray crystallography provides the definitive solid-state conformation of these molecules, offering invaluable insights into their structure-activity relationships and stereochemical control. This guide presents a comparative analysis of X-ray crystallographic data for various this compound derivatives, details key experimental protocols, and contextualizes the technique alongside other analytical methods.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for representative this compound derivatives, including the antibacterial agent Linezolid and common chiral auxiliaries. These parameters are crucial for understanding the crystal packing and molecular geometry of these compounds.

Compound Name & ClassFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Linezolid (Form II) - AntibacterialC₁₆H₂₀FN₃O₄OrthorhombicP2₁2₁2₁6.5369.94924.8079090904[1]
Linezolid (Form IV) - AntibacterialC₁₆H₂₀FN₃O₄TriclinicP16.588510.97712.91969.31388.1774.232[1]
(4S)-4-Isopropyl-2-oxazolidinone - Chiral AuxiliaryC₆H₁₁NO₂OrthorhombicP2₁2₁2₁8.3549.4978.2349090904
(+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one - Chiral AuxiliaryC₁₉H₁₉NO₃OrthorhombicP2₁2₁2₁10.8290(2)12.0620(2)13.0130(3)9090904[2]
(4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one - Chiral Auxiliary PrecursorC₁₁H₁₃NO₃SOrthorhombicP2₁2₁2₁6.1605(4)11.8490(8)15.3861(11)9090904[3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are summaries of synthetic and crystallization protocols for key this compound derivatives.

Synthesis and Crystallization of Linezolid

Linezolid can be synthesized through various routes. A common approach involves the coupling of (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine with an acetylating agent.

Synthesis: A widely used industrial synthesis involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate to form an intermediate alcohol, which is then cyclized to the oxazolidinone ring. The resulting hydroxymethyl derivative is converted to an amine and subsequently acetylated to yield Linezolid.[5]

Crystallization of Polymorphs: Different crystalline forms (polymorphs) of Linezolid can be obtained by varying the crystallization solvent and conditions.

  • Form II: This polymorph can be obtained by crystallization from solvents such as ethyl acetate, diethyl carbonate, or 95% ethanol.[6]

  • Form IV: This form has been reported to be identical to what was previously designated as Form I.[6]

Crude Linezolid can be purified by crystallization from a variety of solvents including dichloromethane, toluene, acetone, acetonitrile, ethyl acetate, ethanol, methanol, and isopropanol, often by heating to reflux followed by cooling.[7]

Synthesis of Evans Chiral Auxiliaries

Evans auxiliaries are invaluable tools in asymmetric synthesis. Their preparation from amino acids is a well-established process.

Synthesis of (4S)-4-Isopropyl-2-oxazolidinone (from L-Valine):

  • Reduction of L-Valine: L-Valine is reduced to (S)-valinol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[8]

  • Cyclization: The resulting (S)-valinol is then reacted with diethyl carbonate in the presence of a base like anhydrous potassium carbonate to form the this compound ring.[8] An alternative efficient method involves a Schotten-Baumann acylation of valine with phenyl carbonochloridate, followed by reduction with borane in THF and subsequent cyclization with a catalytic amount of potassium tert-butoxide.[9]

Acylation of (4S)-4-Isopropyl-2-oxazolidinone: To introduce an acyl group for subsequent stereoselective reactions, the chiral auxiliary is first deprotonated with a strong base like n-butyllithium at low temperatures (-78 °C) in THF. The resulting lithium salt is then reacted with an acyl chloride, such as propionyl chloride, to yield the N-acylated oxazolidinone.[8]

Visualization of the X-ray Crystallography Workflow

The process of determining a crystal structure via X-ray crystallography involves a series of well-defined steps, from material synthesis to data analysis.

Xray_Workflow General Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow of X-ray Crystallographic Analysis.

Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of this compound derivatives, a comprehensive characterization often involves complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • State of Matter: NMR spectroscopy is typically performed on samples in solution, providing insights into the molecular structure and dynamics in a more biologically relevant environment compared to the static solid state of crystallography.[10][11]

  • Structural Information: While X-ray crystallography gives precise atomic coordinates and bond lengths/angles, NMR provides information about the connectivity of atoms and their chemical environment through chemical shifts and coupling constants. For conformational analysis in solution, Nuclear Overhauser Effect (NOE) data can provide internuclear distances.

  • Complementary Nature: For flexible molecules, the conformation observed in the crystal may be one of several low-energy conformations present in solution. NMR can provide evidence for this conformational flexibility.[11]

Computational Modeling:

  • Predictive Power: Computational methods, such as Density Functional Theory (DFT) and Crystal Structure Prediction (CSP), can be used to predict the low-energy conformations and potential crystal packing of this compound derivatives.[12][13] These predictions can guide experimental crystallization efforts and aid in the interpretation of experimental data.

  • Synergy with Crystallography: Computational models can be used to generate initial structures for molecular replacement in X-ray crystallography, especially for complex molecules.[14] Furthermore, computational analysis can help rationalize the observed crystal packing and intermolecular interactions.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: 2-Oxazolidinones vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The asymmetric aldol reaction stands as a powerful tool for this purpose, and the choice of chiral auxiliary is paramount in dictating the reaction's success. This guide provides an objective comparison of the widely used 2-oxazolidinones, pioneered by Evans, against other prominent chiral auxiliaries, namely pseudoephedrine amides and SAMP/RAMP hydrazones, in the context of asymmetric aldol reactions.

This comparison will delve into their performance, supported by experimental data, and provide detailed methodologies for the cited reactions.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by its ability to control the stereochemical outcome of a reaction, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield. The following table summarizes representative data for asymmetric aldol and related alkylation reactions mediated by 2-oxazolidinones (Evans auxiliaries), pseudoephedrine amides, and SAMP/RAMP hydrazones.

Chiral AuxiliaryCarbonyl CompoundElectrophile (Aldehyde)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference(s)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Propionyl ImideIsobutyraldehyde>99:1 (syn:anti)85[1]
(4S)-4-benzyl-2-oxazolidinone Propionyl ImideBenzaldehyde>99:1 (syn:anti)88[2]
(+)-Pseudoephedrine PropionamideBenzaldehyde>95:5 (syn:anti)85[3]
(+)-Pseudoephedrine PropionamideIsobutyraldehyde>95:5 (syn:anti)82[3]
SAMP Hydrazone Propanal HydrazoneBenzaldehyde96:4 (anti:syn)95[4]
RAMP Hydrazone Acetone HydrazoneIsobutyraldehyde≥96% d.e.71[5]

Note: The stereochemical outcome of SAMP/RAMP hydrazone aldol reactions typically yields anti-products, a notable difference from the syn-selective Evans and pseudoephedrine auxiliaries.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for asymmetric aldol reactions using each class of chiral auxiliary, as well as methods for the subsequent removal of the auxiliary.

Asymmetric Aldol Reaction with 2-Oxazolidinone (Evans Auxiliary)

This protocol describes the boron-mediated asymmetric aldol reaction of an N-propionyl oxazolidinone with isobutyraldehyde.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv). The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and the layers are separated. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.

  • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. Methanol is added, followed by the slow, dropwise addition of a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide at 0 °C. The mixture is stirred for 1 hour. The volatile solvents are removed under reduced pressure, and the residue is partitioned between CH₂Cl₂ and water. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Asymmetric Aldol Reaction with Pseudoephedrine Amide

This protocol details the lithium enolate-mediated aldol reaction of a pseudoephedrine propionamide with benzaldehyde.

Materials:

  • (+)-Pseudoephedrine

  • Propionic anhydride

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in THF, and propionic anhydride (1.2 equiv) is added. The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified to yield the pseudoephedrine propionamide.

  • Aldol Reaction: A solution of the pseudoephedrine propionamide (1.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the lithium enolate. Benzaldehyde (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Asymmetric Aldol Reaction with SAMP Hydrazone

This protocol describes the asymmetric aldol reaction of a propanal SAMP hydrazone with benzaldehyde.[4]

Materials:

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Propanal

  • n-Butyllithium (n-BuLi)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Hydrazone Formation: A mixture of SAMP (1.0 equiv) and propanal (1.1 equiv) in anhydrous Et₂O is stirred at room temperature under an inert atmosphere for 12 hours. The solvent is removed under reduced pressure to yield the crude hydrazone, which can be purified by distillation.

  • Aldol Reaction: The SAMP hydrazone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the solution is stirred at -78 °C for 4 hours. Benzaldehyde (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -100 °C for 3 hours.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with Et₂O, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to liberate the desired chiral product.

  • This compound (Evans Auxiliary) Cleavage (to Carboxylic Acid): The aldol adduct is dissolved in a 3:1 mixture of THF and water at 0 °C. Lithium hydroxide (LiOH, 4 equiv) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 10 equiv). The mixture is stirred at room temperature for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃). The organic solvent is removed, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

  • Pseudoephedrine Auxiliary Cleavage (to Carboxylic Acid): The aldol adduct is dissolved in a 3:1 mixture of THF and water. Sodium hydroxide (NaOH, 8 equiv) is added, and the mixture is heated to reflux for 12 hours. After cooling, the THF is removed under reduced pressure. The aqueous solution is acidified with concentrated HCl and extracted with ethyl acetate to obtain the carboxylic acid. The pseudoephedrine can be recovered from the aqueous layer by basification and extraction.

  • SAMP/RAMP Hydrazone Cleavage (Ozonolysis): The aldol adduct is dissolved in dichloromethane (CH₂Cl₂) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen to remove excess ozone. The solvent is evaporated to yield the β-hydroxy ketone.[5]

Visualizing the Workflow and Comparison

To better illustrate the processes and the decision-making involved in selecting a chiral auxiliary, the following diagrams are provided.

Asymmetric_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral\nCarbonyl Prochiral Carbonyl Attach\nAuxiliary Attach Auxiliary Prochiral\nCarbonyl->Attach\nAuxiliary Chiral\nAuxiliary Chiral Auxiliary Chiral\nAuxiliary->Attach\nAuxiliary Enolate\nFormation Enolate Formation Attach\nAuxiliary->Enolate\nFormation Forms chiral enolate precursor Aldol\nAddition Aldol Addition Enolate\nFormation->Aldol\nAddition Reacts with aldehyde Cleave\nAuxiliary Cleave Auxiliary Aldol\nAddition->Cleave\nAuxiliary Forms diastereomeric adduct Chiral\nAldol Product Chiral Aldol Product Cleave\nAuxiliary->Chiral\nAldol Product Recovered\nAuxiliary Recovered Auxiliary Cleave\nAuxiliary->Recovered\nAuxiliary Chiral_Auxiliary_Comparison cluster_oxazolidinone This compound (Evans) cluster_pseudoephedrine Pseudoephedrine cluster_samp_ramp SAMP/RAMP Hydrazones Choice of Auxiliary Choice of Auxiliary This compound This compound Choice of Auxiliary->this compound Evans Auxiliaries Pseudoephedrine Pseudoephedrine Choice of Auxiliary->Pseudoephedrine SAMP/RAMP SAMP/RAMP Choice of Auxiliary->SAMP/RAMP Hydrazones Ox_Pros Pros: - High syn-selectivity - Well-established - Predictable stereochemistry This compound->Ox_Pros Ox_Cons Cons: - Stoichiometric amounts of boron/titanium reagents - Cleavage can sometimes be harsh This compound->Ox_Cons Pseudo_Pros Pros: - Inexpensive and readily available - High syn-selectivity - Auxiliary is recoverable Pseudoephedrine->Pseudo_Pros Pseudo_Cons Cons: - Formation of stable amide can make cleavage difficult - Potential for epimerization during cleavage Pseudoephedrine->Pseudo_Cons SR_Pros Pros: - High anti-selectivity - Access to opposite enantiomers (SAMP vs. RAMP) - Mild cleavage (ozonolysis) SAMP/RAMP->SR_Pros SR_Cons Cons: - Requires formation of hydrazone - Ozonolysis requires specific equipment - Stoichiometric strong base (n-BuLi, LDA) SAMP/RAMP->SR_Cons

References

Comparative In Vitro Activity of Linezolid and Contezolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro activity of Linezolid and Contezolid, two important oxazolidinone antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: A Shared Target

Both Linezolid and Contezolid are synthetic oxazolidinone antibiotics that inhibit bacterial protein synthesis.[1] Their primary target is the 50S ribosomal subunit, where they bind to the 23S ribosomal RNA (rRNA). This binding action prevents the formation of a functional 70S initiation complex, a critical step in the initiation of bacterial protein synthesis. By disrupting this process at an early stage, both drugs effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible pathogens.[1]

In Vitro Activity: A Quantitative Comparison

The in vitro potency of an antibiotic is a key indicator of its potential clinical efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Multiple studies have demonstrated that Contezolid exhibits potent in vitro activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3][4] The activity of Contezolid is generally comparable, and in some instances slightly superior, to that of Linezolid.[3][5][6][7]

The following table summarizes the MIC₅₀ and MIC₉₀ values for Linezolid and Contezolid against various clinically significant Gram-positive bacteria, as compiled from multiple in vitro studies.

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) Contezolid0.50.5 - 2
Linezolid0.5 - 21 - 2
Vancomycin-Resistant Enterococcus (VRE) Contezolid0.5 - 11 - 2
Linezolid12
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) Contezolid0.251
Linezolid0.51
Streptococcus pneumoniae Contezolid11
Linezolid11

Note: The MIC values are compiled from multiple studies and can vary based on the specific isolates and testing methodologies used.[1][2][4][5][8][9]

Studies have shown that the antimicrobial activity of Contezolid against MRSA and VRE is similar to or slightly better than that of Linezolid.[3][5][6][7] For instance, one study found that while the MIC₅₀ and MIC₉₀ values were the same for both drugs against MRSA and VRE, a higher number of VRE isolates had a Contezolid MIC of ≤0.5 µg/mL compared to Linezolid, a statistically significant difference.[5][7] Another study reported MIC₉₀ values of 2 mg/L for Contezolid against both MRSA and VRE isolates.[2][9]

Experimental Protocols

The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for evaluating and comparing antimicrobial agents. The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Key Steps:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Quality Control:

Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are typically included in each batch of testing to ensure the accuracy and reproducibility of the results.[10]

Visualizing the Experimental Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result A Bacterial Colony (Pure Culture) B Standardized Inoculum (0.5 McFarland) A->B Suspension & Standardization E Inoculation of Microtiter Plate B->E C Antimicrobial Agent (Linezolid/Contezolid) D Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth C->D Dilution D->E F Incubation (35-37°C, 16-20h) E->F G Visual Inspection for Bacterial Growth F->G H Determination of MIC (Lowest concentration with no growth) G->H

Workflow for Broth Microdilution MIC Testing.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 23S_rRNA 23S rRNA Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Linezolid_Contezolid Linezolid / Contezolid Linezolid_Contezolid->23S_rRNA Binds to Inhibition Inhibition Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents Formation

Mechanism of Action of Oxazolidinones.

References

The 2-Oxazolidinone Scaffold: A Privileged Structure in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxazolidinone ring system has emerged as a cornerstone in medicinal chemistry, particularly in the development of novel antibacterial agents. This five-membered heterocyclic scaffold is the pharmacophore of a critical class of synthetic antibiotics effective against a wide array of multidrug-resistant Gram-positive bacteria.[1][2] Its unique mechanism of action, favorable pharmacokinetic profile, and synthetic tractability have made it a privileged structure for overcoming the challenges of antimicrobial resistance. This guide provides a comparative analysis of the this compound scaffold, supported by experimental data, to highlight its advantages in drug design for researchers, scientists, and drug development professionals.

A Unique Mechanism of Action: Inhibiting Bacterial Protein Synthesis at its Inception

Unlike many other classes of antibiotics that target later stages of protein synthesis, oxazolidinones inhibit the very first step: the formation of the initiation complex.[3][4] They bind to the P-site of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[3][5] This novel mechanism means that cross-resistance with other protein synthesis inhibitors is unlikely.[6]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S 70S Initiation Complex 30S->70S Combines with 50S 50S 50S Subunit 50S->Inhibition Protein_Synthesis Protein Synthesis 70S->Protein_Synthesis Proceeds mRNA mRNA mRNA->30S Binds fMet-tRNA fMet-tRNA (Initiator tRNA) fMet-tRNA->70S Binds to P-site Oxazolidinone This compound Drug Oxazolidinone->50S Binds to P-site

Caption: Mechanism of action of this compound antibiotics.

Broad Spectrum of Activity Against Resistant Gram-Positive Pathogens

Oxazolidinone-based drugs exhibit potent activity against a wide range of clinically important Gram-positive bacteria, including those that have developed resistance to other antibiotics.[7][8] This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[6][9]

Comparative Antibacterial Activity (MIC, µg/mL)
CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Streptococcus pneumoniae (PRSP)Mycobacterium tuberculosis
Linezolid 0.5 - 4.0[10]1.0 - 4.0[10]0.5 - 2.0[10]0.5[11]
Tedizolid 0.25 - 0.5[10]0.5 - 1.0[10]~0.25[10]-
Sutezolid ---≤0.062[12]
LCB01-0648 0.5[13]0.5[13]0.125 - 0.25 (MIC90)-
Vancomycin 1.0 - 2.0>2560.25-

MIC (Minimum Inhibitory Concentration) values are presented as ranges or MIC90 (the concentration required to inhibit 90% of isolates). Data is compiled from multiple sources for a broad overview.

Favorable Pharmacokinetic and Pharmacodynamic Properties

A significant advantage of the this compound scaffold is its excellent pharmacokinetic profile. Drugs like linezolid exhibit high oral bioavailability (approaching 100%), allowing for a convenient switch from intravenous to oral administration.[14][15] They also demonstrate good tissue penetration, including into the lungs and bone.[7]

ParameterLinezolidTedizolid
Bioavailability ~100%[15]~91%
Protein Binding ~31%[15]~70-90%
Elimination Half-life 5 - 7 hours[15]~12 hours
Dosing Regimen 600 mg twice daily[16]200 mg once daily[16]

Clinical Performance: A Comparison of Key Oxazolidinone Drugs

Clinical trials have demonstrated the efficacy and safety of oxazolidinone antibiotics in treating serious infections.

Linezolid vs. Vancomycin for Complicated Skin and Soft Tissue Infections (cSSTI)

A randomized, open-label, multicenter trial compared linezolid with vancomycin for the treatment of cSSTIs caused by suspected or proven MRSA.[17]

OutcomeLinezolid (n=592)Vancomycin (n=582)P-value
Clinical Cure Rate (ITT) 92.2%88.5%0.057
Clinical Cure Rate (MRSA) 88.6%66.9%<0.001
Mean IV Treatment Duration 4.0 ± 2.6 days9.0 ± 5.3 days<0.0001

ITT: Intent-to-Treat population.

Tedizolid vs. Linezolid for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Pooled data from the ESTABLISH-1 and ESTABLISH-2 phase 3 trials compared a shorter course of once-daily tedizolid with a standard course of twice-daily linezolid.[16][18][19]

OutcomeTedizolid (200 mg once daily for 6 days)Linezolid (600 mg twice daily for 10 days)Treatment Difference (95% CI)
Early Clinical Response (48-72h) 81.6%79.4%2.2% (-2.0 to 6.5)
Nausea 8.2%12.2%P = 0.02
Thrombocytopenia (Platelets <150,000 cells/mm³) 4.9%10.8%P = 0.0003

These trials demonstrated that a 6-day course of tedizolid was non-inferior to a 10-day course of linezolid and was associated with a better gastrointestinal and hematologic safety profile.[16][18]

Synthetic Accessibility

The this compound core can be synthesized through various established routes, making it an accessible scaffold for medicinal chemists. Common methods include the reaction of ethanolamines with phosgene equivalents like dimethylcarbonate, or the cycloaddition of epoxides with isocyanates.[20][21] This synthetic versatility allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[22]

Oxazolidinone_Synthesis_Workflow Start Starting Materials (e.g., β-amino alcohols, epoxides) Cyclization Cyclization Reaction (e.g., with phosgene equivalents, isocyanates) Start->Cyclization Core This compound Core Cyclization->Core Derivatization Derivatization (e.g., N-arylation, C5 modification) Core->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening (e.g., MIC, cytotoxicity) Library->Screening Screening->Derivatization SAR Feedback Optimization Lead Optimization (ADME/Tox profiling) Screening->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Generalized synthetic workflow for this compound drug discovery.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on standardized methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24]

1. Preparation of Antimicrobial Agent Dilutions:

  • A 2-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[24]

  • Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest concentration of the test compound is added to well 1.

  • 100 µL is transferred from well 1 to well 2, mixed, and the serial dilution is continued to well 10. 100 µL is discarded from well 10.

  • Well 11 serves as the growth control (no antimicrobial agent), and well 12 serves as the sterility control (no bacteria).[24]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[24]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[24]

3. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[24]

4. Reading the MIC:

  • Following incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).[25]

MIC_Workflow Prep_Compound Prepare 2-fold serial dilutions of test compound in 96-well plate Inoculate Inoculate wells with bacterial suspension Prep_Compound->Inoculate Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Dilute_Inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate plate (35°C for 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

The this compound scaffold represents a highly successful and versatile platform in the field of antibacterial drug discovery. Its unique mechanism of action, potent activity against multidrug-resistant Gram-positive pathogens, favorable pharmacokinetic properties, and synthetic accessibility provide significant advantages for the development of new and effective treatments. The clinical success of linezolid and tedizolid validates the potential of this scaffold, and ongoing research continues to explore novel derivatives with improved safety profiles and expanded spectra of activity. For drug development professionals, the this compound core remains a compelling starting point for designing the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

A Comparative Analysis of Novel Oxazolidinone Antibiotics Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), continues to pose a significant challenge to global public health. Oxazolidinones, a class of synthetic antibiotics, have become a crucial tool in combating these resilient Gram-positive bacteria. This guide provides an objective comparison of the efficacy of several novel oxazolidinone antibiotics against MRSA, with a focus on preclinical and clinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to advance antibacterial therapies.

Introduction to Novel Oxazolidinones

Linezolid, the first-in-class oxazolidinone, was a landmark in the treatment of MRSA infections. However, the development of resistance and concerns regarding long-term toxicity have spurred the development of a new generation of oxazolidinones. This guide focuses on the following novel agents:

  • Tedizolid: A second-generation oxazolidinone approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).

  • Radezolid: An investigational oxazolidinone with a broad spectrum of activity against Gram-positive bacteria.

  • Contezolid (MRX-I): A novel oxazolidinone recently approved in China for the treatment of complicated skin and soft tissue infections (cSSTI).

  • Delpazolid: An investigational oxazolidinone being evaluated for the treatment of tuberculosis, with demonstrated in vitro activity against MRSA.

  • TBI-223: A novel oxazolidinone in early clinical development with a potential for reduced myelosuppression.

  • AM 7359: An early-stage investigational oxazolidinone.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with N-formylmethionyl-tRNA. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex Formation of Initiation Complex 50S_subunit->Initiation_Complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Oxazolidinone Novel Oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to A-site of PTC Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotics in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Determine the MIC by visual inspection for turbidity Incubate_Plate->Read_Results End End Read_Results->End Start Start Animal_Prep Acclimatize and prepare mice (e.g., hair removal) Start->Animal_Prep Infection Induce subcutaneous or intradermal infection with a known CFU of MRSA Animal_Prep->Infection Treatment Administer novel oxazolidinone, comparator, or vehicle control at specified doses and intervals Infection->Treatment Monitoring Monitor lesion size, clinical signs, and body weight daily Treatment->Monitoring Endpoint At a predetermined endpoint (e.g., 3-7 days), e euthanize mice and collect tissue Monitoring->Endpoint Analysis Homogenize tissue and perform quantitative bacterial culture (CFU/gram) Endpoint->Analysis End End Analysis->End

Evaluating the Metabolic Stability of 2-Oxazolidinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxazolidinone class of synthetic antibiotics has emerged as a critical tool in combating infections caused by multi-drug-resistant Gram-positive bacteria. A key determinant of a drug candidate's success is its metabolic stability, which influences its pharmacokinetic profile, including half-life and oral bioavailability. This guide provides a comparative overview of the metabolic stability of various this compound analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Metabolic Stability of this compound Analogs

The metabolic stability of this compound analogs is typically evaluated in vitro using liver microsomes from different species (e.g., human, rat, mouse) to predict their in vivo clearance. Key parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the maximum metabolic capacity of the liver for a given compound.[1]

The following table summarizes the in vitro metabolic stability data for Linezolid and several of its analogs in human liver microsomes (HLM).

Compound/AnalogHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (mL/min/kg)Key Structural Features
Linezolid ~300-420Low (0.51 µL/min/mg protein)Standard morpholine C-ring, acetamide C-5 side chain
Compound 33 72.8523.86-
Compound 34 501.993.46-
Compound 35 409.444.25-
Compound 56 Excellent metabolic stability noted-Benzoxazinyl–oxazolidinone with modifications
Compounds 54 & 58 Metabolically stable-Benzothiazinyl-oxazolidinones with acetamide or thioamide C-3 side chains
Compounds 8c & 12a Very good microsomal stability noted-Benzoxazinone C-ring substructure

Data for compounds 33, 34, 35, and 56 are sourced from a 2023 review on oxazolidinone scaffolds.[2] Information on compounds 54 and 58 is from a study on tricyclic oxazolidinone derivatives. Data for compounds 8c and 12a comes from research on oxazolidinones with fused heterocyclic C-rings.

Visualizing Metabolic Processes

Understanding the experimental process and the metabolic fate of these compounds is crucial. The following diagrams illustrate a typical workflow for assessing metabolic stability and the primary metabolic pathway for this class of drugs.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound (e.g., 1 µM) mix Mix Compound, Microsomes, and Buffer prep_cpd->mix prep_mic Prepare Liver Microsomes (e.g., 0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_rxn incubate Incubate at 37°C with Agitation start_rxn->incubate time_points Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) incubate->time_points terminate Terminate Reaction (e.g., with cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Experimental workflow for a typical in vitro microsomal stability assay.

G parent This compound Analog (e.g., Linezolid) metabolite1 Hydroxylinezolid (M1) parent->metabolite1 CYP-mediated Oxidation (e.g., CYP2J2, CYP4F2) metabolite2 Inactive Carboxylic Acid Metabolites (PNU-142586, PNU-142300) metabolite1->metabolite2 Further Oxidation

Caption: Primary metabolic pathway of Linezolid via morpholine ring oxidation.

Experimental Protocol: In Vitro Microsomal Stability Assay

A standardized protocol is essential for comparing the metabolic stability of different compounds. The following is a detailed methodology for a typical in vitro assay using liver microsomes.

1. Materials and Reagents:

  • Test this compound analogs

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds with known metabolic stability (e.g., verapamil for high clearance, imipramine for low clearance)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

2. Preparation of Solutions:

  • Test Compound Stock: Prepare a stock solution of the test compound (e.g., 20 mM in DMSO) and create a working solution (e.g., 125 µM in acetonitrile).

  • Microsomal Solution: Thaw the liver microsomes and dilute them in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • NADPH Regenerating System: Prepare the system according to the manufacturer's instructions.

3. Incubation Procedure:

  • In a 96-well plate, add the microsomal solution to each well.

  • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. The "0-minute" time point serves as the initial concentration control.

4. Sample Processing and Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10-20 minutes) to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.

5. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) .

Structure-Metabolic Stability Relationships

The metabolic stability of this compound analogs is significantly influenced by their chemical structure. Modifications to the core scaffold can either block or introduce sites of metabolism.

  • C-Ring Modifications: The morpholine ring in Linezolid is a primary site of oxidative metabolism. Replacing or modifying this ring can enhance stability. For instance, analogs with a benzoxazinone C-ring substructure have demonstrated very good microsomal stability.[3] Similarly, benzothiazinyl-oxazolidinones have also been reported to be metabolically stable.[1]

  • C-5 Side Chain: Alterations at the C-5 position of the oxazolidinone ring are crucial for antibacterial activity and can also impact metabolism. While the standard N-acetyl group of Linezolid is not the primary metabolic soft spot, modifications here can influence the overall physicochemical properties of the molecule, indirectly affecting its interaction with metabolic enzymes.

  • Bioisosteric Replacement: Employing bioisosteric replacements—swapping one functional group for another with similar properties—is a common strategy to improve metabolic stability. This can involve replacing metabolically labile groups with more robust ones to block sites of oxidation.

References

A Comparative Guide to the Spectroscopic Data of 2-Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for three commonly used 2-oxazolidinone chiral auxiliaries, also known as Evans auxiliaries. The information presented is intended to aid researchers in the identification, characterization, and purity assessment of these vital reagents in asymmetric synthesis. The guide includes tabulated ¹H NMR, ¹³C NMR, and IR spectral data, comprehensive experimental protocols for data acquisition, and a visual workflow for auxiliary selection.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (4S)-4-isopropyl-2-oxazolidinone, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, and (S)-4-benzyl-2-oxazolidinone. These auxiliaries are widely employed in the stereoselective formation of carbon-carbon bonds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Compoundδ (ppm), Multiplicity, J (Hz), Integration, Assignment
(4S)-4-isopropyl-2-oxazolidinone 7.39 (brs, 1H, NH), 4.44 (dd, J = 8.6, 6.4 Hz, 1H, H5), 4.10 (dd, J = 8.6, 6.4 Hz, 1H, H5), 3.57–3.68 (m, 1H, H4), 1.64–1.81 (m, 1H, CH(CH₃)₂), 0.96 (d, J = 6.6 Hz, 3H, CH₃), 0.90 (d, J = 6.6 Hz, 3H, CH₃)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone 7.40–7.26 (m, 5H, Ar-H), 6.25 (br, s, 1H, NH), 5.71 (d, J = 8.0 Hz, 1H, H5), 4.21 (m, 1H, H4), 0.81 (d, J = 6.6 Hz, 3H, CH₃)[1]
(S)-4-benzyl-2-oxazolidinone 7.19-7.38 (m, 5H, Ar-H), 5.80 (br s, 1H, NH), 4.25-4.15 (m, 1H, H4), 4.10 (t, J = 8.4 Hz, 1H, H5), 3.25 (dd, J = 13.4, 3.2 Hz, 1H, CH₂Ph), 2.75 (dd, J = 13.4, 9.6 Hz, 1H, CH₂Ph)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Compoundδ (ppm), Assignment
(4S)-4-isopropyl-2-oxazolidinone 160.6 (C2), 68.4 (C5), 58.2 (C4), 32.5 (CH(CH₃)₂), 17.7 (CH₃), 17.4 (CH₃)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone 159.6 (C=O), 135.0 (Ar-C), 128.6 (Ar-CH), 126.0 (Ar-CH), 81.2 (C5), 52.6 (C4), 17.8 (CH₃)[1]
(S)-4-benzyl-2-oxazolidinone 158.9 (C=O), 135.4 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.3 (Ar-CH), 69.8 (C5), 55.0 (C4), 37.8 (CH₂Ph)
Table 3: IR Spectroscopic Data (KBr/Neat)
Compoundν_max_ (cm⁻¹)
(4S)-4-isopropyl-2-oxazolidinone 3259 (N-H stretch), 2960, 2914 (C-H stretch), 1720 (C=O stretch)[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone 3280 (N-H stretch), 3023 (C-H, aromatic), 2853 (C-H, aliphatic), 1752 (C=O stretch)
(S)-4-benzyl-2-oxazolidinone 3280 (N-H stretch), 3023, 2853 (C-H stretch), 1752 (C=O stretch)[2]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound chiral auxiliaries.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the chiral auxiliary into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Solvent: CDCl₃

    • Temperature: Ambient probe temperature.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: The residual solvent peak of CDCl₃ is used as an internal standard (δ = 7.26 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher field strength.

    • Solvent: CDCl₃

    • Temperature: Ambient probe temperature.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans are typically required.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: The solvent peak of CDCl₃ is used as an internal standard (δ = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid chiral auxiliary with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[1]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[1]

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum of the empty sample compartment (or a clean KBr pellet) should be collected before running the sample spectrum.

Logical Workflow for Chiral Auxiliary Selection

The selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. The following diagram illustrates a logical workflow for selecting a this compound chiral auxiliary, incorporating spectroscopic analysis as a key verification step.

G cluster_0 Planning Phase cluster_1 Experimental Phase cluster_2 Decision & Synthesis A Define Target Molecule & Stereochemistry B Literature Search for Relevant Asymmetric Reactions A->B C Select Candidate Chiral Auxiliary B->C D Procure or Synthesize Chiral Auxiliary C->D E Spectroscopic Verification (NMR, IR) D->E F Compare Experimental Data with Reference Spectra E->F G Data Match? F->G H Proceed with Asymmetric Synthesis G->H Yes I Re-evaluate Auxiliary Choice or Purity G->I No I->C

Caption: Workflow for Chiral Auxiliary Selection and Verification.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-oxazolidinone, a heterocyclic organic compound utilized in various synthetic applications, including as a chiral auxiliary and a component of antimicrobial agents. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Primary Disposal Protocol: Professional Waste Management

The universally recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service or an industrial combustion plant.[1] Chemical waste generators are responsible for correctly classifying waste and adhering to all local, regional, and national hazardous waste regulations.[2]

Key Steps for Professional Disposal:

  • Consult Regulations: Before initiating any disposal process, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations concerning chemical waste.

  • Proper Labeling and Storage:

    • Store this compound waste in a designated, well-sealed, and properly labeled hazardous waste container.

    • The label should clearly identify the contents as "this compound Waste" and include any other components present in the waste stream.

  • Segregation of Waste: Do not mix this compound waste with incompatible materials. It should be stored away from strong oxidizing agents.[3]

  • Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste management company to schedule a pickup.

Contaminated packaging and empty containers should be treated as hazardous waste and disposed of in the same manner as the substance itself.[1]

Accidental Release and Spill Management

In the event of a spill, the following measures should be taken:

  • Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment and Cleanup: For solid this compound, mechanically take up the material (e.g., sweep or shovel) and place it into a suitable, labeled container for disposal.[1][2] Avoid creating dust.

  • Environmental Precautions: Prevent the spill from entering drains, surface water, or ground water.[1]

Laboratory-Scale Pre-Treatment (For Consideration)

While professional disposal is the standard, some chemical treatments can be used to degrade certain chemical structures before disposal. It is important to note that the this compound ring is relatively stable, particularly when compared to non-cyclic carbamates. The following information is derived from synthetic chemistry literature regarding the cleavage of the oxazolidinone ring and may not be suitable for all waste streams. A thorough risk assessment should be conducted before attempting any in-lab neutralization or degradation.

Hydrolysis of the Oxazolidinone Ring:

Research has shown that the hydrolysis of 2-oxazolidinones to the corresponding vicinal amino alcohols can be achieved under specific conditions. These methods are typically used for deprotection in a synthetic sequence rather than for bulk waste disposal.

  • N-Substituted Oxazolidinones: Can be hydrolyzed using Dowex 1x8-100 resin.[4]

  • N-Unsubstituted Oxazolidinones: May be hydrolyzed using polymer-supported ethylenediamine.[4]

These methods require specific reagents and conditions, and their applicability to a waste stream containing various contaminants would need to be carefully evaluated.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.

PropertyValue
CAS Number 497-25-6
Molecular Formula C₃H₅NO₂
Molar Mass 87.077 g/mol
Melting Point 86 to 89 °C
Boiling Point 220 °C at 48 torr
Solubility Soluble in water

The data in this table is compiled from various sources.

Disposal Workflow

The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This workflow emphasizes safety and compliance at each step.

This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect spill_check Accidental Spill? collect->spill_check storage Store in Designated Hazardous Waste Area segregate Segregate from Incompatible Materials storage->segregate contact_ehs Contact EHS or Licensed Waste Disposal Company segregate->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end spill_check->storage No spill_proc Follow Spill Cleanup Protocol spill_check->spill_proc Yes spill_proc->collect

References

Safeguarding Your Research: Personal Protective Equipment (PPE) Protocols for 2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Oxazolidinone in a laboratory setting, ensuring the protection of researchers and the integrity of experimental work.

Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks associated with its handling. This compound is classified as harmful if swallowed, a cause of serious eye irritation, and may provoke an allergic skin reaction[1]. The following guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure a safe laboratory environment.

Recommended Personal Protective Equipment

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times when handling this compound to protect against splashes. Safety glasses with side shields are a minimum requirement[2].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving. Gloves must comply with EN 374 standard[2].
Body Protection Laboratory Coat or GownA long-sleeved lab coat or chemical-resistant gown should be worn to protect the skin[3]. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved RespiratorUse is required in cases of inadequate ventilation or when the material is aerosolized or dust is generated[1][4][5]. A respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is recommended.

Operational Plan: Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Gown/Lab Coat: Remove the lab coat by unfastening it and rolling it down from the shoulders, turning it inside out as you go.

  • Hand Hygiene: Wash and dry your hands.

  • Eye and Face Protection: Remove goggles or face shield from the back to the front.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry your hands thoroughly after all PPE has been removed.

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Contaminated Solid Waste All disposable PPE (gloves, gowns), and any materials used to clean up spills of this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, or recycled if regulations permit.

Emergency Procedures

In the event of an exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention[1].
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for PPE Management

The following diagram illustrates the decision-making and procedural flow for the safe use of PPE when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal cluster_emergency Emergency Response A Assess Risk of Exposure B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Check for Adequate Ventilation B->C D Don PPE in Correct Sequence C->D Ventilation Adequate R Add Respiratory Protection C->R Ventilation Inadequate E Handle this compound D->E F Doff PPE in Correct Sequence E->F I Exposure Occurs E->I G Segregate Contaminated PPE F->G H Dispose in Labeled Hazardous Waste G->H J Follow First Aid Procedures I->J K Seek Medical Attention J->K R->D

Caption: PPE workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxazolidinone
Reactant of Route 2
Reactant of Route 2
2-Oxazolidinone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.